1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-chlorophenyl)-4,4-dimethylpentan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c1-13(2,3)12(15)9-6-10-4-7-11(14)8-5-10/h4-5,7-8H,6,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQGIJDYSLHIOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CCC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7028300 | |
| Record name | 1-(4-Chlorophenyl)-4,4-dimethyl-pentan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7028300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66346-01-8 | |
| Record name | 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66346-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066346018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pentanone, 1-(4-chlorophenyl)-4,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(4-Chlorophenyl)-4,4-dimethyl-pentan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7028300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-CHLOROPHENYL)-4,4-DIMETHYL-3-PENTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3F88HO81Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Characteristics of 4'-tert-Butyl-4-chlorobutyrophenone
Introduction
4'-tert-Butyl-4-chlorobutyrophenone, with the IUPAC name 1-(4-tert-butylphenyl)-4-chlorobutan-1-one, is a substituted aromatic ketone of significant interest in the pharmaceutical industry.[1][2] Its chemical structure, featuring a tert-butylated phenyl ring and a chlorinated butyryl chain, makes it a key intermediate in the synthesis of several non-sedating antihistamines, including Ebastine and Terfenadine.[3][4] A thorough understanding of its physicochemical characteristics is paramount for researchers, scientists, and drug development professionals to ensure purity, optimize reaction conditions, and develop robust analytical methods for quality control.
This technical guide provides a comprehensive overview of the core physicochemical properties of 4'-tert-Butyl-4-chlorobutyrophenone, detailed experimental protocols for its synthesis and analysis, and an in-depth interpretation of its spectral data. The information presented herein is intended to serve as a valuable resource for professionals engaged in the synthesis, characterization, and application of this important pharmaceutical intermediate.
Chemical Identity and Physicochemical Properties
A clear definition of the chemical identity and a summary of the key physicochemical properties are fundamental for the handling, characterization, and application of any chemical compound.
Chemical Structure and Identification
The chemical structure of 4'-tert-Butyl-4-chlorobutyrophenone is presented below, along with its key identifiers.
Table 1: Chemical Identifiers of 4'-tert-Butyl-4-chlorobutyrophenone
| Identifier | Value |
| IUPAC Name | 1-(4-tert-butylphenyl)-4-chlorobutan-1-one[1] |
| CAS Number | 43076-61-5[2] |
| Molecular Formula | C₁₄H₁₉ClO |
| Molecular Weight | 238.75 g/mol |
| Synonyms | 4'-tert-Butyl-γ-chlorobutyrophenone, 1-(4-(tert-Butyl)phenyl)-4-chlorobutan-1-one, TBCB[5][6] |
Physicochemical Data
The physical and chemical properties of 4'-tert-Butyl-4-chlorobutyrophenone are summarized in the following table. These parameters are critical for determining appropriate storage conditions, solvent selection for reactions and purification, and for designing analytical methods.
Table 2: Physicochemical Properties of 4'-tert-Butyl-4-chlorobutyrophenone
| Property | Value | Source(s) |
| Appearance | White to pale yellow crystalline powder | [5] |
| Melting Point | 47-49 °C | |
| Solubility | Soluble in methanol, dichloromethane, and other organic solvents. Insoluble in water. | N/A |
| Stability | Stable under normal temperatures and pressures. | N/A |
Synthesis Protocol: Friedel-Crafts Acylation
The synthesis of 4'-tert-Butyl-4-chlorobutyrophenone is typically achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of tert-butylbenzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[7][8]
Reaction Mechanism
The mechanism of the Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of tert-butylbenzene. The para-directing effect of the tert-butyl group favors the formation of the desired 4'-substituted product.
Experimental Procedure
This protocol is adapted from established procedures for Friedel-Crafts acylation reactions.[7][9]
Materials and Equipment:
-
tert-Butylbenzene
-
4-Chlorobutyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.
-
Cooling: Cool the stirred suspension to 0-5 °C in an ice-water bath.
-
Addition of Acyl Chloride: In the dropping funnel, place a solution of 4-chlorobutyryl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 10 °C.
-
Addition of Aromatic Substrate: After the addition of the acyl chloride is complete, add a solution of tert-butylbenzene (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, again keeping the temperature below 10 °C.
-
Reaction Progression: Once the addition of tert-butylbenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid with stirring.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 4'-tert-Butyl-4-chlorobutyrophenone.
Structural Elucidation and Spectral Analysis
Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR Analysis: The ¹H NMR spectrum of 4'-tert-Butyl-4-chlorobutyrophenone is expected to show characteristic signals for the aromatic protons, the aliphatic chain protons, and the tert-butyl protons. The aromatic protons will appear as a set of doublets in the downfield region (around 7.5-8.0 ppm). The protons of the butyryl chain will exhibit triplet and quintet patterns in the aliphatic region (around 2.0-3.8 ppm). A prominent singlet integrating to nine protons in the upfield region (around 1.3 ppm) is characteristic of the tert-butyl group.[10]
-
¹³C NMR Analysis: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon (around 200 ppm), the aromatic carbons (in the range of 125-160 ppm), the carbons of the aliphatic chain, and the carbons of the tert-butyl group.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4'-tert-Butyl-4-chlorobutyrophenone will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1670-1690 cm⁻¹. Other characteristic peaks include C-H stretching vibrations for the aromatic and aliphatic moieties, and C-Cl stretching vibrations.[11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of 4'-tert-Butyl-4-chlorobutyrophenone will show a molecular ion peak [M]⁺ corresponding to its molecular weight. Key fragmentation patterns would include the loss of the chlorine atom, cleavage of the butyryl chain, and the formation of characteristic acylium and tert-butyl cations.[12][13]
Analytical Methodologies for Quality Control
Robust analytical methods are essential for determining the purity and assay of 4'-tert-Butyl-4-chlorobutyrophenone in research and manufacturing settings.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a widely used technique for the analysis of 4'-tert-Butyl-4-chlorobutyrophenone.[14] A typical method would employ a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric or formic acid) to improve peak shape.[15]
Illustrative HPLC Method Parameters:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Acetonitrile:Water (gradient or isocratic)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Method validation according to ICH guidelines should be performed to ensure accuracy, precision, linearity, and robustness.[16]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities in the final product. A suitable GC method would involve a capillary column with a non-polar stationary phase. The mass spectrometer allows for the definitive identification of any co-eluting impurities.[17][18]
Illustrative GC-MS Method Parameters:
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium
-
Injection Mode: Split/Splitless
-
Oven Program: Temperature gradient from a low initial temperature to a high final temperature to ensure separation of all components.
-
MS Detector: Electron Ionization (EI) with a scan range appropriate for the expected masses.
Safety and Handling
4'-tert-Butyl-4-chlorobutyrophenone is classified as harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage.[1] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This technical guide has provided a comprehensive overview of the physicochemical characteristics of 4'-tert-Butyl-4-chlorobutyrophenone. The detailed information on its synthesis, structural elucidation, and analytical methodologies serves as a valuable resource for scientists and researchers in the field of pharmaceutical development. A thorough understanding and application of this knowledge are crucial for the efficient and safe utilization of this important chemical intermediate in the synthesis of valuable therapeutic agents.
References
- 1. 4'-tert-Butyl-4-chlorobutyrophenone | C14H19ClO | CID 2723694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS#:43076-61-5 | 1-(4-tert-butylphenyl)-4-chlorobutan-1-one | Chemsrc [chemsrc.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 4′-tert-Butyl-4-chlorobutyrophenone-43076-61-5 [ganeshremedies.com]
- 5. researchgate.net [researchgate.net]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. benchchem.com [benchchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. websites.umich.edu [websites.umich.edu]
- 10. acdlabs.com [acdlabs.com]
- 11. youtube.com [youtube.com]
- 12. whitman.edu [whitman.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. 4’-Tert-butyl-4-chlorobutyrophenone | SIELC Technologies [sielc.com]
- 15. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 16. lcms.cz [lcms.cz]
- 17. ejmanager.com [ejmanager.com]
- 18. scispace.com [scispace.com]
1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone molecular structure and weight
An In-depth Technical Guide: 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone
Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 66346-01-8), a key chemical intermediate. Primarily utilized in the agrochemical industry, its significance lies in its role as a precursor for synthesizing potent fungicides and plant growth regulators, most notably Tebuconazole and Uniconazole.[1][2][3][4] This guide delves into its fundamental molecular structure, physicochemical properties, and the robust analytical methodologies required for its characterization and quality control. The protocols detailed herein are designed for researchers, scientists, and professionals in process chemistry and drug development, emphasizing the principles of experimental validation and scientific integrity.
Chemical Identity and Nomenclature
Accurate identification is the foundation of all chemical research and development. This compound is recognized by several identifiers across chemical databases and regulatory bodies.
| Identifier | Value |
| IUPAC Name | 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one[5][6] |
| CAS Number | 66346-01-8[5][6][7][8][9] |
| Molecular Formula | C₁₃H₁₇ClO[2][5][6][7][9][10][11] |
| Synonyms | 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one, t-butyl-4-chlorophenethylketone, Tebuconazole Impurity 1[3][5][6][11][12] |
| UNII | E3F88HO81Q[5][10][12] |
Molecular Structure and Representation
The compound's chemical behavior and synthetic utility are dictated by its unique molecular architecture. It features three primary functional components: a para-substituted chlorophenyl ring, a central ketone group, and a sterically hindering tert-butyl group.
-
Chlorophenyl Group: The chlorine atom at the para-position of the phenyl ring influences the molecule's electronic properties and reactivity.
-
Ketone Carbonyl (C=O): Located at the 3-position of the pentanone chain, this group is a primary site for nucleophilic attack and further chemical transformations.
-
Tert-butyl Group: The bulky 4,4-dimethyl (tert-butyl) moiety provides steric hindrance, which can selectively direct reactions at other sites and contributes to the compound's stability.
For computational and database purposes, the structure is encoded in standard line notations:
References
- 1. CN103242151B - Process for preparing 1-(4-chlorphenyl)-4,4-dimethyl-3-pentanone - Google Patents [patents.google.com]
- 2. This compound|66346-01-8--Zhangjiagang Zhenfang Chemical Co., Ltd. [zjg-zf.com]
- 3. innospk.com [innospk.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C13H17ClO | CID 94617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [lgcstandards.com]
- 7. This compound - High-Purity Industrial-Grade Compound at Best Price [jigspharma.com]
- 8. This compound | 66346-01-8 [chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. echemi.com [echemi.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. 1-(4-Chlorophenyl)-4,4-dimethyl-pentan-3-one | SIELC Technologies [sielc.com]
- 13. PubChemLite - this compound (C13H17ClO) [pubchemlite.lcsb.uni.lu]
- 14. 66346-01-8|1-(4-Chlorophenyl)-4,4-dimethylpentan-3-one|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to the Solubility and Stability of 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Critical Path of Physicochemical Characterization
In the landscape of pharmaceutical development and agrochemical synthesis, the journey from a promising chemical entity to a viable product is paved with rigorous scientific scrutiny. Among the most fundamental of these investigations are the characterization of a compound's solubility and stability. These intrinsic properties govern not only the feasibility of a formulation but also its safety, efficacy, and shelf-life. This technical guide is dedicated to a molecule of significant interest as a synthetic intermediate: 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone.
As a Senior Application Scientist, it is my experience that a thorough and early understanding of a compound's physicochemical liabilities can preemptively address potential roadblocks in later stages of development. This guide is structured to provide not just a repository of data, but a strategic and logical framework for the investigation of this compound. We will delve into the causality behind experimental choices, presenting self-validating protocols that ensure the generation of robust and reliable data. Every recommendation and protocol herein is grounded in established scientific principles and regulatory expectations, particularly those set forth by the International Council for Harmonisation (ICH).
This document is intended to be a living guide for the laboratory professional. It is designed to be both instructional and explanatory, providing the "how" and the "why" behind the critical assessment of solubility and stability.
Physicochemical Properties of this compound: A Snapshot
A foundational understanding of a molecule's physical and chemical characteristics is paramount before embarking on detailed solubility and stability studies. This compound is a ketone derivative with a molecular structure that suggests moderate lipophilicity.
| Property | Value | Source |
| Molecular Formula | C13H17ClO | [1][2] |
| Molecular Weight | 224.73 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid or powder.[1] | JIGS Chemical Limited[1] |
| Boiling Point | 297.4 ± 15.0 °C (Predicted) | [2][3] |
| Density | 1.050 ± 0.06 g/cm³ (Predicted) | [2][3] |
| Primary Use | Intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] | JIGS Chemical Limited[1] |
Solubility Profiling: Beyond a Qualitative Assessment
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its bioavailability and formulate-ability. While it is known that this compound is slightly soluble in water and soluble in organic solvents like ethanol and acetone, a quantitative and systematic approach is necessary for meaningful drug development decisions.[1] We will explore both thermodynamic and kinetic solubility.
Thermodynamic Solubility: The Equilibrium State
Thermodynamic solubility represents the true equilibrium solubility of a compound at a given temperature and pH, where the dissolved solute is in equilibrium with the solid state. This is a critical parameter for understanding the maximum concentration achievable in a formulation.
This protocol outlines the shake-flask method, a gold-standard technique for determining thermodynamic solubility.
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, and 9) to assess the impact of pH on solubility.
-
Sample Preparation: Add an excess amount of this compound to vials containing each buffer and selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Clarification: Centrifuge or filter the samples to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Kinetic Solubility: A High-Throughput Approach
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly dissolved from a concentrated stock solution (typically in DMSO). While not a true thermodynamic value, it is a valuable high-throughput screening tool in early drug discovery.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution in a microtiter plate.
-
Addition of Aqueous Buffer: Add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well.
-
Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) and then measure the turbidity or light scattering using a nephelometer to detect precipitation. The concentration at which precipitation occurs is the kinetic solubility.
Hypothetical Solubility Data
The following table presents hypothetical but plausible solubility data for this compound, which would be generated from the protocols described above.
| Solvent/Buffer (pH) | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Kinetic Solubility (µM) |
| Water (pH 7.0) | 25 | 5.2 | 8.5 |
| 0.1 M HCl (pH 1.2) | 25 | 4.8 | 7.9 |
| PBS (pH 7.4) | 25 | 5.5 | 9.1 |
| Ethanol | 25 | >1000 | >2000 |
| Acetone | 25 | >1000 | >2000 |
Stability Assessment and Forced Degradation Studies: Unveiling Potential Liabilities
Stability testing is a cornerstone of pharmaceutical development, providing critical information on how the quality of a substance varies over time under the influence of environmental factors.[4] Forced degradation, or stress testing, is an essential component of this process, designed to identify likely degradation products and establish the intrinsic stability of the molecule.[5][6] These studies are mandated by regulatory bodies like the FDA and are guided by ICH principles.[5][6]
The Rationale for a Stability-Indicating Method
A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation. A well-developed HPLC method is the workhorse for this purpose.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the absorbance maximum of this compound.
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Forced Degradation Experimental Design
The following protocols are designed in accordance with ICH Q1A(R2) guidelines to assess the stability of this compound under various stress conditions.[7]
-
Protocol:
-
Prepare solutions of the compound in 0.1 N HCl (acidic), water (neutral), and 0.1 N NaOH (basic).
-
Incubate the solutions at elevated temperatures (e.g., 60°C) for a defined period (e.g., up to 7 days).
-
At specified time points, withdraw samples, neutralize if necessary, and analyze by the stability-indicating HPLC method.
-
-
Protocol:
-
Prepare a solution of the compound in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the sample solution.
-
Incubate at room temperature for a defined period (e.g., up to 7 days).
-
At specified time points, withdraw samples and analyze by HPLC.
-
-
Protocol (as per ICH Q1B): [4][8]
-
Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light.
-
The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the samples by HPLC.
-
-
Protocol:
-
Store the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH) for a defined period.
-
At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.
-
Visualizing the Workflow
Caption: Workflow for Forced Degradation Studies.
Interpreting the Data: A Hypothetical Degradation Profile
The goal of forced degradation is to achieve a modest level of degradation (typically 5-20%) to ensure that the analytical method can detect and resolve the degradation products.[6]
| Stress Condition | Duration | % Degradation of Parent Compound | Number of Degradants Detected | Major Degradant (Retention Time) |
| 0.1 N HCl, 60°C | 48h | 12.5% | 2 | D1 (4.2 min) |
| 0.1 N NaOH, 60°C | 24h | 18.2% | 3 | D2 (3.8 min), D3 (5.1 min) |
| 3% H₂O₂, RT | 72h | 8.7% | 1 | D4 (6.5 min) |
| Photolytic (ICH Q1B) | - | < 2% | 0 | - |
| Thermal (60°C/75% RH) | 7 days | < 1% | 0 | - |
From this hypothetical data, we can infer that this compound is susceptible to degradation under acidic and, more significantly, basic conditions. It shows moderate sensitivity to oxidation and appears to be relatively stable under photolytic and thermal stress. The distinct retention times of the degradants suggest that the proposed HPLC method is stability-indicating.
Potential Degradation Pathway
Based on the chemical structure of a ketone, potential degradation pathways under hydrolytic and oxidative stress can be proposed. For instance, the ether linkage in related structures (if any were present) would be a primary site for hydrolysis. The ketone functionality itself could be susceptible to oxidation.
Caption: Potential Degradation Pathways.
Conclusion and Recommendations: A Path Forward
This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. The provided protocols, grounded in scientific principles and regulatory guidelines, offer a clear path for generating the critical data needed for informed decision-making in the development of pharmaceuticals and agrochemicals.
Key Recommendations:
-
Quantitative Solubility: It is imperative to move beyond qualitative descriptions and obtain quantitative solubility data in a range of biorelevant media and organic solvents.
-
Forced Degradation: The execution of robust forced degradation studies is not merely a regulatory requirement but a scientific necessity to understand the intrinsic stability of the molecule and to develop a truly stability-indicating analytical method.
-
Impurity Characterization: Any significant degradation products identified should be further characterized to understand their structure and potential toxicological impact.
By adhering to the principles and methodologies outlined in this guide, researchers and scientists can build a robust physicochemical profile for this compound, thereby de-risking its development and accelerating its journey from a promising intermediate to a valuable component of innovative products.
References
- 1. jordilabs.com [jordilabs.com]
- 2. In-vitro Thermodynamic Solubility [protocols.io]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 7. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 8. database.ich.org [database.ich.org]
An In-Depth Technical Guide to 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone: Discovery, Synthesis, and Applications
Foreword: Unveiling a Key Agrochemical Building Block
In the landscape of modern agrochemical synthesis, certain molecules, while not active ingredients themselves, form the foundational pillars upon which highly effective crop protection agents are built. 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone, a ketone with a distinct molecular architecture, is a prime example of such a critical intermediate. This technical guide provides an in-depth exploration of this compound, from its historical emergence to its detailed synthesis and pivotal role in the production of globally significant fungicides. For researchers, scientists, and professionals in drug development and agrochemical manufacturing, a thorough understanding of this molecule's properties and synthesis is paramount for innovation and process optimization.
Genesis and Historical Context
The precise origin of this compound is not prominently documented in seminal, standalone publications. Its history is intrinsically linked to the development of the triazole class of fungicides in the latter half of the 20th century. The compound emerged as a key precursor in the synthetic pathways leading to potent antifungal agents, most notably Tebuconazole and Uniconazole.[1] Patents filed by agrochemical companies, such as Bayer AG, in the 1980s and 1990s describe processes for its preparation, indicating its industrial significance during this period. Its CAS number, 66346-01-8, provides a unique identifier for tracking its presence in chemical literature and databases.
The development of this ketone was driven by the need for a stable and reactive building block that could be efficiently converted into more complex molecules with desired biological activity.[2] The presence of the p-chlorophenyl group and the sterically hindering tert-butyl group are crucial structural features that influence the reactivity and, ultimately, the efficacy of the final fungicidal products.[2]
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its handling, storage, and application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇ClO | [3] |
| Molecular Weight | 224.73 g/mol | [3] |
| Appearance | Colorless to light yellow liquid or white to off-white crystalline solid | [3] |
| Boiling Point | 297.4 ± 15.0 °C at 760 mmHg | [3] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
| Flash Point | 178.9 ± 11.5 °C | [3] |
| Melting Point | 18 °C | |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone. | |
| CAS Number | 66346-01-8 | [3] |
Synthesis Methodologies: A Detailed Examination
The industrial production of this compound is primarily achieved through two strategic synthetic routes. The choice of method often depends on factors such as raw material availability, cost, and desired purity.
Route 1: Condensation of p-Chlorobenzaldehyde with Pinacolone followed by Hydrogenation
This two-step process is a widely employed method for the synthesis of the target ketone.[2]
Step 1: Aldol Condensation
The first step involves the base-catalyzed aldol condensation of p-chlorobenzaldehyde with pinacolone (3,3-dimethyl-2-butanone) to yield the unsaturated intermediate, 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one.[2]
Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one
-
Reaction Setup: To a solution of 4-chlorobenzaldehyde (0.01 mol) in 60 ml of ethanol, add 3,3-dimethylbutan-2-one (pinacolone) (0.0105 mol).[4]
-
Catalyst Addition: Slowly add a catalytic amount of a suitable base, such as sodium hydroxide, to the mixture.
-
Reaction Conditions: Heat the reaction mixture to a temperature of approximately 70°C and stir until the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC).[1]
-
Work-up: Upon completion, cool the mixture to 277 K (4°C) to allow the product to precipitate.[4]
-
Isolation: Filter the precipitate and dry it to obtain the desired 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one. A reported yield for this step is 92.1%.[4]
Step 2: Catalytic Hydrogenation
The unsaturated intermediate is then subjected to catalytic hydrogenation to reduce the carbon-carbon double bond, yielding the final product.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In an autoclave, dissolve 56.7 g (0.25 mol) of 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one in 125 ml of methanol.[5]
-
Catalyst Addition: Add 0.17 g of Raney nickel as the catalyst and 0.17 g of sulfolane as a co-catalyst to the solution.[5]
-
Hydrogenation: Seal the autoclave and purge it with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to 0.1 MPa and maintain the temperature between 50-60°C.[5]
-
Reaction Monitoring: Monitor the reaction progress until completion.
-
Work-up: After the reaction, relieve the pressure and filter to recover the catalyst. The filtrate is then washed to yield the final product.
-
Purity and Yield: This method can achieve high yields, with reports of 99% yield and a purity of 98.9%.[5]
Route 2: Alkylation of Pinacolone with p-Chlorobenzyl Chloride
An alternative approach involves the direct alkylation of pinacolone with p-chlorobenzyl chloride in the presence of a base.
Experimental Protocol: Alkylation of Pinacolone
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), add a suitable anhydrous solvent such as tetrahydrofuran (THF).
-
Base Addition: Add a strong base, such as sodium hydride (NaH), to the solvent.
-
Pinacolone Addition: Slowly add pinacolone to the stirred suspension of the base.
-
Alkylating Agent Addition: Dissolve p-chlorobenzyl chloride in the anhydrous solvent and add it dropwise to the reaction mixture.
-
Reaction Conditions: Maintain the reaction at a suitable temperature (e.g., room temperature to reflux) and monitor for completion.
-
Quenching and Work-up: Once the reaction is complete, carefully quench the reaction with water or a dilute acid. Extract the product into an organic solvent, wash the organic layer, and dry it over an anhydrous drying agent.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by a suitable method, such as distillation or column chromatography, to obtain pure this compound.
Role in Agrochemical Synthesis: A Gateway to Potent Fungicides
The primary and most significant application of this compound is as a pivotal intermediate in the synthesis of triazole fungicides, particularly Tebuconazole and Uniconazole.[3][6] These fungicides are crucial in modern agriculture for controlling a broad spectrum of fungal diseases in various crops.[7]
The synthesis of these triazoles typically involves the reaction of this compound with a suitable triazole-containing reagent. The ketone functionality provides a reactive site for the introduction of the triazole moiety, which is essential for the antifungal activity of the final product.
Inherent Biological Activity: An Area of Emerging Interest
While its primary role is that of a synthetic intermediate, there are indications that this compound may possess some inherent biological activities. Some sources suggest it has the potential to inhibit the growth of certain bacteria, fungi, and viruses, and may also exhibit antioxidant properties.[5] However, it is crucial to note that these claims require further substantiation through rigorous, peer-reviewed scientific studies. Research into the biological effects of synthetic ketones and their derivatives is an active area, with some studies demonstrating the antibacterial and antifungal properties of related compounds.[8] Further investigation is needed to fully characterize the biological profile of this compound itself.
Conclusion and Future Outlook
This compound stands as a testament to the importance of well-designed chemical intermediates in the development of high-value products. Its synthesis, optimized over the years for efficiency and purity, enables the large-scale production of essential fungicides that contribute to global food security. While its historical origins are intertwined with the rise of modern agrochemicals, the potential for its own inherent biological activities presents an intriguing avenue for future research. For scientists and professionals in the field, a deep understanding of this molecule's chemistry and applications will continue to be a valuable asset in the ongoing quest for novel and improved solutions in crop protection and beyond.
References
- 1. CN103242151B - Process for preparing 1-(4-chlorphenyl)-4,4-dimethyl-3-pentanone - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 66346-01-8 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone: A Technical Guide
Introduction
1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone, with the CAS number 66346-01-8, is a significant chemical intermediate, primarily utilized in the synthesis of fungicides like Tebuconazole and plant growth regulators such as Uniconazole.[1][2] Its molecular formula is C₁₃H₁₇ClO, and it has a molecular weight of approximately 224.73 g/mol .[1][3][4] The structural integrity and purity of this compound are paramount for the efficacy and safety of the resulting agricultural products. This guide provides an in-depth analysis of the spectroscopic techniques used to characterize this compound, offering insights into the principles and expected outcomes of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Physicochemical Properties
A foundational understanding of the compound's physical and chemical properties is essential before delving into its spectral analysis. These properties influence sample preparation, handling, and the interpretation of spectral data.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇ClO | [1][3][4] |
| Molecular Weight | 224.73 g/mol | [3][4][5] |
| Appearance | Colorless liquid or white to off-white crystalline solid | [1][6] |
| Boiling Point | 297.4 ± 15.0 °C at 760 mmHg | [1][4] |
| Melting Point | 18 °C | [1][4] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Flash Point | 178.9 ± 11.5 °C | [1][4] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and acetone.[5][6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide definitive structural information.
¹H NMR Spectroscopy: The Proton Environment
While specific peak data from public sources is limited, a theoretical analysis based on the molecular structure allows for the prediction of the proton NMR spectrum. The structure suggests the presence of distinct proton environments that would result in characteristic signals. Key expected signals would include those for the aromatic protons on the chlorophenyl ring, the methylene protons adjacent to the ring and the carbonyl group, and the highly shielded protons of the tert-butyl group.
¹³C NMR Spectroscopy: The Carbon Backbone
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. PubChem indicates the availability of ¹³C NMR spectra for this compound.[7] The spectrum would be expected to show distinct signals for the carbons of the tert-butyl group, the carbonyl carbon, the methylene carbons, and the carbons of the chlorophenyl ring.
Experimental Protocol: NMR Sample Preparation
A standardized protocol for preparing a sample for NMR analysis is crucial for obtaining high-quality, reproducible data.
NMR Experimental Workflow
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key functional group is the ketone (C=O).
Interpretation of the IR Spectrum
The IR spectrum of this compound would be dominated by a strong absorption band characteristic of the carbonyl group of the ketone. This peak is typically observed in the range of 1700-1725 cm⁻¹. Other significant absorptions would include C-H stretching vibrations from the alkyl and aromatic portions of the molecule, and C-Cl stretching vibrations. PubChem indicates the availability of an FTIR spectrum for this compound.[7]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a common and convenient method for obtaining IR spectra of liquid or solid samples.
ATR-FTIR Experimental Workflow
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.
Expected Fragmentation Pattern
In a mass spectrometer, this compound would first be ionized to form a molecular ion [M]⁺. The predicted exact mass of this compound is 224.0967929 Da.[7] This molecular ion can then undergo fragmentation. Key expected fragments would arise from the cleavage of the bonds adjacent to the carbonyl group. The presence of chlorine would also be evident from the characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio). PubChem indicates the availability of GC-MS data for this compound.[7]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal method for the analysis of volatile compounds like this compound.
GC-MS Experimental Workflow
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and validated structural characterization. Each technique offers complementary information, and together they confirm the identity and purity of this important chemical intermediate. The protocols and expected spectral features outlined in this guide serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and quality control.
References
- 1. innospk.com [innospk.com]
- 2. This compound [hqpharmtech.com]
- 3. 1-(4-Chlorophenyl)-4,4-dimethyl-pentan-3-one | SIELC Technologies [sielc.com]
- 4. echemi.com [echemi.com]
- 5. This compound(66346-01-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. This compound - High-Purity Industrial-Grade Compound at Best Price [jigspharma.com]
- 7. This compound | C13H17ClO | CID 94617 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Synthetic Heart of Modern Agrochemicals: A Technical Guide to the Biological Significance of 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone
Abstract
This technical guide delves into the pivotal role of 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone (CAS 66346-01-8) in the landscape of modern agricultural and chemical research. While direct and extensive research into the intrinsic biological activity of this molecule is limited, its profound importance lies in its function as a critical intermediate in the synthesis of a range of highly active agrochemicals, most notably triazole fungicides and plant growth regulators.[1][2] This document will explore the chemical attributes of this compound that make it an ideal precursor, detail the synthetic pathways to key agricultural products, and summarize the available data on its direct biological interactions and toxicological profile. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the foundational role of this compound in creating biologically active molecules.
Introduction: A Building Block for Bioactivity
In the realm of organic synthesis, certain molecules stand out not for their inherent biological effects, but for the potential they unlock. This compound is a prime example of such a cornerstone chemical.[2] It is a ketone characterized by a para-substituted chlorophenyl group and a sterically hindered dimethylpentanone backbone.[1] This specific molecular architecture provides the necessary reactive sites and steric properties for its transformation into highly potent active ingredients.[1] Its primary significance is as a precursor to globally important fungicides like tebuconazole and paclobutrazol, as well as the plant growth regulator uniconazole.[1][3][4] The presence of the chlorine atom on the phenyl ring influences the electronic properties and can contribute to the lipophilicity of the final agrochemical product, enhancing its efficacy.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for assessing its environmental and biological fate.
| Property | Value | Reference |
| CAS Number | 66346-01-8 | [1] |
| Molecular Formula | C13H17ClO | [3] |
| Molecular Weight | 224.727 g/mol | [3] |
| Appearance | Colorless liquid | [3] |
| Melting Point | 18°C | [5] |
| Boiling Point | 297.4 ± 15.0 °C at 760 mmHg | [3] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
| Flash Point | 178.9 ± 11.5 °C | [3] |
| Purity (typical) | ≥99.0% | [6] |
The Synthetic Keystone: From Intermediate to Active Ingredient
The true biological significance of this compound is realized through its conversion into potent agrochemicals. The following section details the synthetic pathways for two key examples: tebuconazole and uniconazole.
Synthesis of Tebuconazole
Tebuconazole is a broad-spectrum triazole fungicide that functions by inhibiting the C14-demethylation of sterols in fungi, leading to the disruption of cell membrane structure and function. The synthesis of tebuconazole heavily relies on this compound as the starting material.
Experimental Protocol: Synthesis of Tebuconazole Intermediate
-
Reaction Setup: To a solution of this compound in a suitable solvent (e.g., methanol), add a catalyst such as Raney nickel and a cocatalyst like sulfolane.[7]
-
Hydrogenation: Seal the reaction vessel and purge with nitrogen, followed by hydrogen gas. Maintain a hydrogen pressure of 0.1 MPa and a temperature of 50-60°C.[7]
-
Reaction Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, relieve the pressure and filter to recover the catalyst. The resulting product is 1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol, a direct precursor to tebuconazole.[8]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. nbinno.com [nbinno.com]
- 5. echemi.com [echemi.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound | 66346-01-8 [chemicalbook.com]
- 8. 1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol;(E)-hex-3-enoic acid | C22H32ClN3O3 | CID 138506316 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone represent a critical class of bioactive molecules with significant applications in agriculture and potential in pharmacology. This technical guide provides a comprehensive analysis of the core mechanisms of action of these derivatives, with a primary focus on their well-established roles as antifungal agents and plant growth regulators. This document delves into the molecular targets, biochemical pathways, and structure-activity relationships that govern their efficacy. Detailed experimental protocols and visual diagrams are provided to offer a complete understanding for researchers and professionals in the field. While the parent compound, this compound, is a key synthetic intermediate, its derivatives, particularly the triazoles, are where the profound biological activities are observed.[1][2][3][4]
Introduction: From a Synthetic Intermediate to Bioactive Derivatives
This compound is a ketone primarily recognized for its role as a precursor in the synthesis of a variety of agrochemicals.[4][5] Its molecular structure, featuring a para-chlorinated phenyl ring and a dimethylated pentanone backbone, provides a versatile scaffold for the generation of potent bioactive compounds.[4] The most notable and commercially significant derivatives are the triazole-containing compounds, which have been extensively developed as fungicides and plant growth regulators.[1] This guide will dissect the distinct mechanisms through which these derivatives exert their powerful biological effects.
Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis
A prominent class of derivatives of this compound, such as the widely used fungicide tebuconazole, exhibits potent antifungal activity.[1] The mechanism of action is centered on the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis.[6][7]
The Target: Lanosterol 14α-Demethylase (CYP51)
The primary molecular target for these antifungal derivatives is the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[8][9] This enzyme is crucial in the fungal sterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol.[8][10] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, structure, and function.[8]
The Pathway: Disruption of Fungal Cell Membrane Formation
The triazole derivatives of this compound act as Demethylation Inhibitors (DMIs).[9][11] By binding to the heme iron in the active site of CYP51, they block the C14-demethylation of lanosterol.[9] This inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[8][10] The consequences of this disruption are severe for the fungus:
-
Altered Membrane Permeability: The accumulation of abnormal sterols increases the permeability of the fungal cell membrane, leading to a loss of essential cellular components.[7][8]
-
Enzyme Dysfunction: The altered membrane environment disrupts the function of membrane-bound enzymes.
-
Inhibition of Growth and Proliferation: The structural and functional impairments of the cell membrane ultimately inhibit fungal growth and spore germination.[6][11] This action is primarily considered fungistatic, meaning it inhibits fungal growth rather than directly killing the fungal cells.[11]
Diagram: Antifungal Mechanism of Action
Caption: Inhibition of CYP51 by triazole derivatives disrupts ergosterol biosynthesis.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
A common method to determine the efficacy of these compounds is through broth microdilution assays.
Methodology:
-
Preparation of Fungal Inoculum: A suspension of the target fungus (e.g., Candida albicans, Aspergillus fumigatus) is prepared and adjusted to a standardized concentration (e.g., 10^5 CFU/mL).
-
Compound Dilution: The this compound derivative is serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Data Summary:
| Derivative | Fungal Species | MIC (µg/mL) |
| Tebuconazole | Candida albicans | 0.5 - 4 |
| Tebuconazole | Aspergillus fumigatus | 1 - 8 |
Note: MIC values are illustrative and can vary based on specific experimental conditions.
Plant Growth Regulation Mechanism of Action: Inhibition of Gibberellin Biosynthesis
Another significant class of derivatives, exemplified by uniconazole, functions as potent plant growth regulators.[12][13] Their mechanism of action involves the inhibition of the biosynthesis of gibberellins, a class of plant hormones that promote cell elongation and other developmental processes.[12][14][15]
The Target: Kaurene Oxidase
The primary target for these plant growth-regulating derivatives is the enzyme kaurene oxidase, a key cytochrome P450 monooxygenase in the gibberellin biosynthesis pathway.
The Pathway: Control of Plant Stature
By inhibiting kaurene oxidase, these triazole derivatives block the conversion of ent-kaurene to ent-kaurenoic acid, a critical step in the formation of active gibberellins.[12] This leads to a reduction in the endogenous levels of gibberellins, resulting in:
-
Reduced Cell Elongation: The most prominent effect is the inhibition of cell elongation, which leads to shorter internodes and a more compact plant stature.[14][15]
-
Thicker Stems and Greener Leaves: The reduced vertical growth often results in thicker, sturdier stems and darker green leaves due to an increased chlorophyll concentration.[12][13]
-
Improved Stress Resistance: The more compact growth habit can enhance the plant's resistance to lodging (bending over) and other environmental stresses.[14]
Diagram: Plant Growth Regulation Mechanism of Action
Caption: Inhibition of kaurene oxidase by triazole derivatives reduces gibberellin levels.
Experimental Protocol: Plant Growth Regulation Assay
The efficacy of plant growth regulating derivatives can be assessed through greenhouse trials.
Methodology:
-
Plant Material: Young, uniformly sized plants (e.g., rice, wheat seedlings) are used.
-
Treatment Application: The this compound derivative is applied as a foliar spray or a soil drench at various concentrations. A control group is treated with a blank solution.
-
Growth Conditions: Plants are maintained in a controlled greenhouse environment with standardized light, temperature, and humidity.
-
Data Collection: Plant height, internode length, stem diameter, and leaf chlorophyll content are measured at regular intervals over several weeks.
-
Statistical Analysis: The data is statistically analyzed to determine the significance of the treatment effects compared to the control.
Data Summary:
| Derivative | Plant Species | Application Rate (mg/L) | Height Reduction (%) |
| Uniconazole | Rice | 10 | 30 - 50 |
| Uniconazole | Wheat | 20 | 25 - 40 |
Note: Efficacy can vary depending on plant species, growth stage, and environmental conditions.
Other Potential Biological Activities
While the antifungal and plant growth regulating activities are the most well-documented, some reports suggest that this compound and its derivatives may possess other biological activities, including:
-
Antibacterial and Antiviral Effects: There are indications of inhibitory effects against specific bacteria and viruses, although the mechanisms are not well-defined.[16]
-
Antioxidant Properties: Some studies suggest that these compounds may act as antioxidants by neutralizing reactive oxygen species.[16]
-
Herbicidal and Insecticidal Activity: Certain triazole derivatives have shown herbicidal and insecticidal properties.[14]
Further research is required to fully elucidate the mechanisms and potential applications of these other biological activities.
Conclusion
The derivatives of this compound are a versatile class of compounds with profound and well-defined mechanisms of action, particularly as antifungal agents and plant growth regulators. Their ability to specifically inhibit key enzymes in fungal and plant biochemical pathways—lanosterol 14α-demethylase and kaurene oxidase, respectively—underlines their importance in modern agriculture. The structure-activity relationships of these derivatives continue to be an active area of research, with the potential for the development of new, more potent, and selective agents for a variety of applications. This guide provides a foundational understanding of these mechanisms to aid researchers and professionals in their ongoing work in this field.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound [hqpharmtech.com]
- 3. Anhui Saidi Biotechnology Co., Ltd. [chemball.com]
- 4. innospk.com [innospk.com]
- 5. This compound - High-Purity Industrial-Grade Compound at Best Price [jigspharma.com]
- 6. pomais.com [pomais.com]
- 7. nbinno.com [nbinno.com]
- 8. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 9. Introduction to Tebuconazole: A Cornerstone in Modern Fungicide Application [hbjrain.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. solutionsstores.com [solutionsstores.com]
- 12. Page loading... [guidechem.com]
- 13. Uniconazole - Wikipedia [en.wikipedia.org]
- 14. Effect of Uniconazole Plant Growth Regulator In Agriculture [doraagri.com]
- 15. Plant Growth Retarder- Uniconazole - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 16. This compound | 66346-01-8 [chemicalbook.com]
An In-depth Technical Guide to the Environmental Fate of 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone, a significant chemical intermediate, is primarily utilized in the synthesis of potent agrochemicals, including the fungicides tebuconazole and uniconazole. Its role as a building block for these widely used crop protection agents necessitates a thorough understanding of its environmental persistence, transformation, and ultimate fate. The release of this compound into the environment can occur during its manufacture, formulation of the final products, or as a potential degradation byproduct of the fungicides themselves. This guide provides a comprehensive technical overview of the environmental fate of this compound, offering insights into its potential degradation pathways and providing standardized protocols for its environmental risk assessment.
Due to the limited availability of direct experimental data on the environmental fate of this compound, this guide combines theoretical predictions based on its chemical structure, inferences from the known environmental behavior of its end products (tebuconazole and uniconazole), and established international testing guidelines for chemical substances.
Physicochemical Properties
The environmental distribution and behavior of a chemical are fundamentally governed by its physicochemical properties. These parameters influence its solubility in water, volatility, and its tendency to partition between different environmental compartments such as soil, water, and air.
| Property | Value | Source |
| Molecular Formula | C13H17ClO | |
| Molecular Weight | 224.73 g/mol | |
| Appearance | Colorless liquid or white to off-white crystalline solid | |
| Melting Point | 18 °C | |
| Boiling Point | 297.4 ± 15.0 °C at 760 mmHg | |
| Density | 1.1 ± 0.1 g/cm³ | |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | |
| Water Solubility | Slightly soluble | - |
| Log Kow (Octanol-Water Partition Coefficient) | 3.9 (Predicted) |
The predicted Log Kow of 3.9 suggests a moderate potential for bioaccumulation and sorption to organic matter in soil and sediment. Its low vapor pressure indicates that volatilization from water or soil surfaces is not expected to be a significant dissipation pathway.
Environmental Degradation Pathways
The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including hydrolysis, photolysis, and biodegradation.
Hydrolysis
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The structure of this compound, a ketone, does not contain functional groups that are readily susceptible to hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, abiotic hydrolysis is not expected to be a significant degradation pathway.
Experimental Protocol: Hydrolysis as a Function of pH (OECD 111)
This protocol is designed to determine the rate of abiotic hydrolysis of a test substance in aqueous solutions at environmentally relevant pH values.
Causality Behind Experimental Choices:
-
Sterile Conditions: The use of sterile buffer solutions and glassware is crucial to inhibit microbial degradation, ensuring that the observed degradation is solely due to hydrolysis.
-
Dark Incubation: Samples are incubated in the dark to prevent photodegradation, isolating hydrolysis as the degradation pathway under investigation.
-
Temperature Control: A constant temperature is maintained to ensure a consistent reaction rate, as hydrolysis rates are temperature-dependent.
Step-by-Step Methodology:
-
Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Test Substance Preparation: Prepare a stock solution of this compound in a suitable solvent. The final concentration in the test solutions should not exceed half of its water solubility.
-
Incubation: Add the test substance to the buffer solutions in sterile glass vessels. Seal the vessels and incubate them in the dark at a constant temperature (e.g., 25°C).
-
Sampling: At predetermined time intervals, sacrifice replicate vessels for analysis.
-
Analysis: Extract the samples and analyze the concentration of the parent compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Evaluation: Determine the rate of hydrolysis and the half-life of the compound at each pH. If less than 10% degradation is observed after 5 days at 50°C in a preliminary test, the substance is considered hydrolytically stable.
Caption: Experimental workflow for OECD 111 Hydrolysis Test.
Photolysis
Photolysis, or photodegradation, is the breakdown of chemical compounds by light. The presence of a chlorophenyl group in this compound suggests that it may absorb light in the environmentally relevant UV spectrum (290-400 nm), making direct photolysis in sunlit surface waters a potential degradation pathway. The end products, tebuconazole and uniconazole, are known to undergo photolysis, further suggesting that their intermediate may also be susceptible to this process.
Experimental Protocol: Phototransformation of Chemicals in Water (OECD 316)
This tiered approach determines the potential for direct photolysis of a chemical in water.
Causality Behind Experimental Choices:
-
Simulated Sunlight: A xenon arc lamp with appropriate filters is used to simulate natural sunlight, providing an environmentally relevant light source.
-
Sterile and Buffered Water: The use of sterile, buffered water isolates photolysis from other degradation processes like hydrolysis and biodegradation.
-
Dark Controls: Dark controls are run in parallel to account for any degradation that is not light-induced.
Step-by-Step Methodology:
-
Tier 1: Theoretical Screening: Estimate the maximum possible direct photolysis rate based on the UV-Vis absorption spectrum of the compound.
-
Tier 2: Experimental Study:
-
Test Solution Preparation: Prepare a solution of the test substance in sterile, buffered water.
-
Irradiation: Expose the test solution to a light source that simulates natural sunlight.
-
Dark Controls: Incubate identical samples in the dark.
-
Sampling and Analysis: At various time points, analyze the concentration of the parent compound and identify any major transformation products.
-
Data Analysis: Calculate the photolysis rate constant and the environmental half-life.
-
Caption: Tiered experimental workflow for OECD 316 Photolysis Test.
Biodegradation
Biodegradation is the breakdown of organic matter by microorganisms. Given its chemical structure, this compound is expected to be biodegradable, although the rate may be influenced by the presence of the chlorinated phenyl group, which can sometimes confer resistance to microbial attack. Studies on the end product, tebuconazole, show that it is slowly degraded by microorganisms in soil.
Experimental Protocol: Ready Biodegradability (OECD 301)
This set of methods evaluates the potential for a chemical to be readily biodegradable in an aerobic aqueous environment.
Causality Behind Experimental Choices:
-
Inoculum: A mixed population of microorganisms from a source like activated sludge is used to represent a typical environmental microbial community.
-
Mineral Medium: A medium containing essential mineral nutrients is provided to support microbial activity.
-
Measurement of Degradation: Degradation is measured indirectly by monitoring parameters like CO2 evolution (OECD 301B) or oxygen consumption (OECD 301D, 301F), which are indicative of microbial respiration.
Step-by-Step Methodology (CO2 Evolution Test - OECD 301B):
-
Preparation: Add a mineral medium, a microbial inoculum, and the test substance to culture flasks.
-
Incubation: Incubate the flasks in the dark at a constant temperature (20-25°C) for 28 days.
-
CO2 Trapping: Pass CO2-free air through the flasks and trap the evolved CO2 in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide).
-
Analysis: Quantify the trapped CO2 at regular intervals.
-
Calculation: Express the amount of CO2 produced as a percentage of the theoretical maximum (ThCO2) to determine the extent of biodegradation. A substance is considered readily biodegradable if it reaches >60% biodegradation within a 10-day window.
Caption: Experimental workflow for OECD 301B Biodegradation Test.
Mobility and Distribution
The mobility of this compound in the environment, particularly in soil, will influence its potential to leach into groundwater or be transported to other environmental compartments.
Soil Sorption
The tendency of a chemical to bind to soil particles is a key factor determining its mobility. The predicted Log Kow of 3.9 suggests that this compound will have a moderate affinity for the organic matter in soil, leading to moderate sorption. This would limit its leaching potential to some extent.
Experimental Protocol: Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106)
This method determines the soil adsorption/desorption coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc).
Causality Behind Experimental Choices:
-
Multiple Soil Types: Using a range of soils with varying organic carbon content, clay content, and pH provides a comprehensive understanding of how soil properties affect sorption.
-
Equilibrium: The samples are agitated for a sufficient period to ensure that equilibrium is reached between the chemical in the solution and adsorbed to the soil.
-
Centrifugation: Centrifugation is used to separate the soil and aqueous phases for analysis.
Step-by-Step Methodology:
-
Soil Selection and Preparation: Select a range of representative soils and characterize their properties.
-
Test Solution: Prepare a solution of the test substance in 0.01 M CaCl2.
-
Adsorption Phase: Add the test solution to soil samples in centrifuge tubes. Agitate the tubes for a predetermined equilibrium period.
-
Separation and Analysis: Centrifuge the samples and analyze the concentration of the test substance in the supernatant.
-
Desorption Phase: After the adsorption phase, replace a portion of the supernatant with fresh CaCl2 solution and re-equilibrate to determine the extent of desorption.
-
Data Calculation: Calculate the Kd and Koc values.
Caption: Experimental workflow for OECD 106 Soil Sorption Test.
Bioaccumulation Potential
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment. The predicted Log Kow of 3.9 for this compound suggests a moderate potential for bioaccumulation in aquatic organisms.
Experimental Protocol: Bioaccumulation in Fish (OECD 305)
This guideline describes procedures for determining the bioconcentration factor (BCF) in fish.
Causality Behind Experimental Choices:
-
Flow-through System: A flow-through system is preferred to maintain a constant concentration of the test substance in the water, ensuring consistent exposure for the fish.
-
Uptake and Depuration Phases: The test includes both an uptake phase to measure the accumulation of the chemical and a depuration phase to measure its elimination from the fish tissue.
-
Lipid Content: Fish lipid content is measured as lipophilic compounds tend to accumulate in fatty tissues.
Step-by-Step Methodology:
-
Test System: Set up a flow-through aquatic test system with a suitable fish species (e.g., rainbow trout or zebrafish).
-
Uptake Phase: Expose the fish to a constant, sublethal concentration of the test substance for a specified period (e.g., 28 days).
-
Sampling (Uptake): At intervals, sample fish and water to determine the concentration of the test substance.
-
Depuration Phase: Transfer the remaining fish to a clean water system and sample at intervals to measure the rate of elimination.
-
Analysis: Analyze the fish tissue and water samples for the test substance. Measure the lipid content of the fish.
-
BCF Calculation: Calculate the bioconcentration factor as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state.
Caption: Experimental workflow for OECD 305 Bioaccumulation Test.
Ecotoxicity
While direct experimental data on the ecotoxicity of this compound is limited, its classification as "toxic to aquatic life with long lasting effects" by the European Chemicals Agency (ECHA) indicates a potential for adverse effects on aquatic organisms. Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the aquatic toxicity of chemicals in the absence of experimental data. These models use the physicochemical properties of a compound to estimate its toxicity.
Conclusion
The environmental fate of this compound is a critical consideration due to its role as a precursor to widely used fungicides. While direct experimental data is scarce, its chemical structure and the known behavior of its end products suggest that it is likely to be moderately persistent in the environment. Biodegradation and photolysis are expected to be the primary degradation pathways, while hydrolysis is unlikely to be significant. The compound has a moderate potential for soil sorption and bioaccumulation.
The experimental protocols outlined in this guide, based on internationally recognized OECD guidelines, provide a robust framework for generating the necessary data to perform a comprehensive environmental risk assessment of this compound. Such data is essential for ensuring the responsible management of this important industrial chemical and for minimizing its potential impact on the environment.
Methodological & Application
Detailed Experimental Protocol for the Selective Hydrogenation of 1-(4-chlorophenyl)-4,4-dimethyl-pent-1-en-3-one
An Application Guide for Researchers
Abstract
This application note provides a comprehensive, field-tested protocol for the selective hydrogenation of the α,β-unsaturated ketone, 1-(4-chlorophenyl)-4,4-dimethyl-pent-1-en-3-one, to yield the corresponding saturated ketone, 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one. The saturated product is a key intermediate in the synthesis of various agrochemicals, including fungicides with plant growth-regulating properties[1]. This guide is designed for researchers in synthetic chemistry and drug development, offering a detailed, step-by-step methodology, an exploration of the underlying chemical principles, and guidance on process optimization and safety. The primary challenge in this transformation is achieving high chemoselectivity: reducing the carbon-carbon double bond while preserving both the carbonyl group and the carbon-chlorine bond. This protocol prioritizes the use of palladium on carbon (Pd/C) under a hydrogen atmosphere, a widely accessible and highly efficient method for this class of transformation.
Introduction and Scientific Rationale
The catalytic hydrogenation of α,β-unsaturated ketones (enones) is a fundamental transformation in organic synthesis. The goal is typically the 1,4-conjugate addition of hydrogen across the C=C double bond, leaving the C=O bond intact. Heterogeneous catalysts, particularly palladium on carbon (Pd/C), are exceptionally effective for this purpose.
Mechanism of C=C Selectivity: The high selectivity for the alkene moiety over the ketone is attributed to the mechanism of adsorption on the palladium surface. The π-system of the C=C bond adsorbs more readily and strongly to the catalyst surface compared to the π-system of the C=O bond[2]. Hydrogen, dissociatively adsorbed onto the palladium surface as active hydrogen atoms, is then transferred stepwise to the adsorbed alkene, leading to the saturated ketone[3].
Key Challenge: Preventing Hydrodechlorination: A significant consideration for the substrate, 1-(4-chlorophenyl)-4,4-dimethyl-pent-1-en-3-one, is the presence of an aryl chloride. Catalytic hydrogenation, especially with palladium catalysts, can induce hydrodechlorination (hydrogenolysis of the C-Cl bond) as an undesired side reaction[4]. The protocol described herein is optimized to minimize this side reaction by employing mild conditions (low hydrogen pressure and ambient temperature). The use of alternative catalysts like Raney Nickel has also been reported and can be considered if dehalogenation proves problematic[5].
Experimental Workflow Overview
The following diagram outlines the complete workflow, from initial setup to final product analysis.
Caption: A step-by-step flowchart of the hydrogenation process.
Detailed Experimental Protocol
This protocol is designed for a typical laboratory scale (0.5 - 5.0 mmol).
3.1. Materials and Reagents
-
Substrate: 1-(4-chlorophenyl)-4,4-dimethyl-pent-1-en-3-one (C₁₃H₁₅ClO, MW: 222.71 g/mol )
-
Catalyst: 10% Palladium on activated carbon (Pd/C). Use a commercially available catalyst with ~50% water content for safety.
-
Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc), reagent grade.
-
Hydrogen Source: Hydrogen gas (H₂) balloon.
-
Inert Gas: Nitrogen (N₂) or Argon (Ar) gas.
-
Filtration Aid: Celite® 545 or equivalent diatomaceous earth.
-
Work-up: Saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄).
-
TLC: Silica gel plates, appropriate eluent (e.g., 9:1 Hexane:Ethyl Acetate).
3.2. Equipment
-
Two-neck round-bottom flask (25 or 50 mL).
-
Magnetic stirrer and stir bar.
-
Rubber septa.
-
Vacuum/inert gas manifold (Schlenk line).
-
Needles and tubing for gas handling.
-
Hydrogen balloon assembly.
-
Büchner funnel and filter flask for filtration.
-
Rotary evaporator.
3.3. Step-by-Step Procedure
-
Reaction Setup:
-
To a 25 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 1-(4-chlorophenyl)-4,4-dimethyl-pent-1-en-3-one (e.g., 223 mg, 1.0 mmol).
-
Carefully add 10% Pd/C catalyst (10-20 mg, ~5-10 mol% Pd). Rationale: Handling the wet catalyst is safer as dry Pd/C is pyrophoric. The catalyst loading can be adjusted based on reaction speed and efficiency.
-
Add solvent (Methanol or Ethyl Acetate, 10 mL).
-
Seal the flask with rubber septa.
-
-
Establishing an Inert Atmosphere:
-
Insert a needle connected to the vacuum/inert gas manifold through one septum. Insert a second needle as a vent.
-
Gently apply vacuum to the flask until the solvent begins to bubble, then switch to the inert gas (N₂ or Ar).
-
Repeat this vacuum/inert gas cycle 3-5 times to ensure all oxygen is removed. Rationale: This is a critical safety step to prevent the formation of a potentially explosive mixture of hydrogen and oxygen[6].
-
-
Introducing Hydrogen:
-
Remove the vent needle. Evacuate the flask one final time.
-
While under vacuum, insert the needle from a pre-filled hydrogen balloon. The balloon will partially deflate as it fills the flask.
-
Allow the reaction to stir vigorously under the positive pressure of the hydrogen balloon (~1 atm).
-
-
Reaction Monitoring:
-
The reaction is typically complete within 1-4 hours at room temperature.
-
To monitor, briefly stop stirring, vent the hydrogen into a fume hood, and quickly introduce an inert gas atmosphere. Take a small aliquot with a syringe and analyze by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC Analysis: The product, being more saturated, will typically have a slightly higher Rf value than the starting enone.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully vent the hydrogen balloon into the back of a fume hood. Purge the reaction flask with inert gas for several minutes.
-
Prepare a small pad of Celite® (~1 cm thick) in a Büchner funnel over a clean filter flask.
-
Dilute the reaction mixture with an additional 10 mL of the reaction solvent and filter it through the Celite pad. Wash the pad with another 10-15 mL of solvent to ensure all product is collected. Rationale: Celite prevents the fine, black Pd/C catalyst from passing through the filter paper, which can be difficult to remove from the final product[7].
-
Transfer the filtrate to a round-bottom flask and remove the solvent using a rotary evaporator.
-
-
Purification and Characterization:
-
The resulting crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel.
-
The final product, 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one, should be a colorless oil or a low-melting solid.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Process Parameters and Optimization
The choice of reaction conditions can significantly impact yield, selectivity, and reaction time. The following table summarizes various parameters reported for the hydrogenation of the target molecule and related enones.
| Parameter | Condition 1 (Lab Scale, this protocol) | Condition 2 (Industrial Process)[1] | Condition 3 (Alternative Lab Scale)[5] | Rationale / Notes |
| Catalyst | 10% Pd/C | Fixed-bed Ni, Co, or Fe alloy | Raney Nickel | Pd/C is highly active and selective for C=C bonds. Raney Ni is a good alternative, potentially reducing dehalogenation risk. |
| Catalyst Loading | 5-10 mol% Pd | N/A (Fixed Bed) | ~3 wt% relative to substrate | Higher loading increases reaction rate but also cost and risk of side reactions. |
| Hydrogen Pressure | ~1 atm (Balloon) | 50 - 400 bar | 0.1 MPa (~1 bar) | Low pressure is sufficient for C=C reduction and minimizes hydrodechlorination. High pressure is used industrially for high throughput. |
| Temperature | 20-25 °C (Ambient) | 30 - 70 °C | 50 - 60 °C | Ambient temperature is often sufficient. Slight heating can increase the rate but may also promote side reactions. |
| Solvent | Methanol, Ethyl Acetate | Alcoholic Solution (e.g., Methanol) | Methanol | Protic solvents like methanol are common and effective. Ethyl acetate is a good aprotic alternative. |
| Typical Yield | >95% | High throughput | 99% | High yields are expected under optimized conditions. |
Safety Precautions
-
Catalyst Handling: Palladium on carbon and Raney Nickel are pyrophoric, especially when dry and exposed to air. Handle in an inert atmosphere or as a wet paste. Never add dry catalyst to a flammable solvent in the presence of air.
-
Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. All operations involving hydrogen must be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all connections are secure to prevent leaks.
-
Filtration: The catalyst on the Celite pad may become hot upon exposure to air as it catalyzes the reaction of adsorbed hydrogen with oxygen. Do not leave the filtered catalyst pad exposed and uncovered. Quench the catalyst on the filter paper with plenty of water before disposal.
References
- 1. US5639917A - Process for preparing 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one - Google Patents [patents.google.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone | 66346-01-8 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry [jove.com]
Application Notes: Strategic Synthesis of Tebuconazole Leveraging 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone
Abstract
This document provides a detailed technical guide for the synthesis of tebuconazole, a broad-spectrum triazole fungicide, utilizing 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone as the pivotal intermediate. The protocols described herein are synthesized from established patent literature and scientific publications, offering researchers and process chemists a comprehensive framework for this synthetic route. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the reaction mechanisms and process variables. This guide covers the conversion of the ketone intermediate to a reactive oxirane, followed by a regioselective ring-opening reaction with 1,2,4-triazole to yield the final active pharmaceutical ingredient (API).
Introduction: The Strategic Importance of Tebuconazole Synthesis
Tebuconazole, (RS)-1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol, is a highly effective systemic fungicide with protective, curative, and eradicant actions. Its wide range of activity against various fungal pathogens in cereals and other crops makes it a cornerstone of modern agriculture. The efficiency and cost-effectiveness of its synthesis are paramount for its widespread application.
One of the most robust and industrially scalable synthetic pathways proceeds through the key intermediate this compound.[1][2][3] This intermediate provides the core carbon skeleton of tebuconazole, and its unique structure is vital for the subsequent chemical transformations that install the critical triazole and hydroxyl functionalities, ensuring optimal bioactivity.[1] The synthesis of this ketone itself is typically achieved via an aldol condensation of 4-chlorobenzaldehyde and pinacolone, followed by hydrogenation.[1][4][5][6] This application note will focus on the strategic conversion of this ketone intermediate into tebuconazole.
Overall Synthetic Pathway
The transformation of this compound to tebuconazole is primarily a two-stage process. The first stage involves the conversion of the ketone's carbonyl group into an epoxide (oxirane) ring. The second stage is the nucleophilic ring-opening of this epoxide by 1,2,4-triazole. This sequence is favored for its high efficiency and control over the final molecular architecture.
Experimental Protocols & Methodologies
This section details the step-by-step protocols for the synthesis, purification, and analysis of tebuconazole. The causality for key procedural steps is explained to provide a deeper operational understanding.
Stage 1: Synthesis of 2-(4-chlorophenylethyl)-2-tert-butyl-oxirane
The conversion of the ketone to an epoxide is a critical step that creates a reactive electrophilic site for the subsequent introduction of the triazole moiety. The Corey-Chaykovsky reaction, utilizing a sulfur ylide, is a classic and highly effective method for this transformation. An alternative, often cited in patent literature, involves reagents like trimethylsulfoxonium chloride or a mixture of dimethyl sulfide and dimethyl sulphate with a strong base.[7][8]
Reaction Principle: A base deprotonates the trimethylsulfoxonium salt to form the sulfur ylide. This ylide acts as a nucleophile, attacking the carbonyl carbon of the ketone. The resulting betaine intermediate undergoes an intramolecular nucleophilic substitution to form the stable oxirane ring and dimethyl sulfoxide (DMSO) as a byproduct.
Protocol:
-
Reactor Setup: Equip a multi-neck round-bottom flask with a mechanical stirrer, thermometer, condenser, and a nitrogen inlet for an inert atmosphere.
-
Reagent Charging: Charge the reactor with Dimethyl Sulfoxide (DMSO) as the solvent. Add this compound (1.0 eq) and trimethylsulfoxonium chloride (1.1 - 1.5 eq).[7]
-
Base Addition: Begin stirring and gradually add a strong base, such as potassium hydroxide (1.0 - 1.5 eq), while maintaining the temperature at 25-40°C.[7] The controlled addition is crucial to manage any exotherm.
-
Reaction Monitoring: Stir the mixture at 40°C until the starting ketone is completely consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture and add water and a water-immiscible organic solvent like methylcyclohexane or toluene.[7][8] Stir vigorously and then allow the layers to separate.
-
Purification: Separate the organic layer, wash it with water to remove residual DMSO and salts, and then distill off the solvent under reduced pressure to yield the crude 2-(4-chlorophenylethyl)-2-tert-butyl-oxirane.
Data Summary: Typical Reaction Parameters for Epoxidation
| Parameter | Value Range | Source | Rationale |
| Molar Ratio (Ketone:Sulfur Salt:Base) | 1 : 1-3 : 0.5-3 | [7] | Ensures complete conversion of the ketone. |
| Solvent | Dimethyl Sulfoxide (DMSO) | [7] | Excellent solvent for the reagents and facilitates ylide formation. |
| Temperature | 25 - 40 °C | [7] | Provides sufficient energy for the reaction without promoting side reactions. |
| Reaction Time | 4 - 8 hours | - | Dependent on scale and specific reagent concentrations. |
| Typical Yield | >90% | [7] | This route is highly efficient for epoxide formation. |
Stage 2: Synthesis of Tebuconazole via Oxirane Ring-Opening
This final step assembles the tebuconazole molecule. The reaction involves the nucleophilic attack of the 1,2,4-triazole anion on one of the carbon atoms of the oxirane ring.
Reaction Principle: A base, such as sodium or potassium hydroxide, deprotonates 1,2,4-triazole to form the highly nucleophilic triazolate anion. This anion then attacks the sterically less hindered carbon of the epoxide ring, leading to the formation of the C-N bond and, upon workup, the tertiary alcohol characteristic of tebuconazole. The use of a strong base and elevated temperature drives the reaction to completion.[7][9]
Protocol:
-
Reactor Setup: In a clean, dry reactor equipped as described previously, charge the crude 2-(4-chlorophenylethyl)-2-tert-butyl-oxirane (1.0 eq) from the previous step.
-
Reagent Charging: Add 1,2,4-triazole (in its sodium or potassium salt form, or generated in situ) with a molar ratio of 0.9-2.0 eq relative to the oxirane.[7] Add a suitable solvent such as DMSO.[7][8]
-
Reaction Conditions: Heat the reaction mixture to 110-130°C and maintain this temperature until the reaction is complete, as monitored by HPLC or GC.[7]
-
Solvent Removal: After the reaction is complete, cool the mixture slightly and remove the high-boiling solvent (DMSO) via vacuum distillation.
-
Crystallization & Purification: Add a recrystallization solvent such as methylcyclohexane or toluene to the residue.[7][8] Heat to dissolve the crude product, then wash with hot water to remove inorganic salts.[7]
-
Isolation: Allow the organic layer to cool slowly to room temperature (e.g., 25°C) to induce crystallization.[7]
-
Drying: Filter the resulting solid product, wash with a small amount of cold solvent, and dry under vacuum to obtain pure tebuconazole.
Data Summary: Typical Reaction Parameters for Ring-Opening
| Parameter | Value Range | Source | Rationale |
| Molar Ratio (Oxirane:Triazole Salt) | 1 : 0.9-2 | [7] | A slight excess of triazole ensures the complete consumption of the valuable oxirane intermediate. |
| Solvent | DMSO, DMF, Water (with PTC) | [7][9] | High-boiling polar aprotic solvents are effective. Aqueous systems offer a greener alternative. |
| Temperature | 90 - 130 °C | [7][9] | Necessary to overcome the activation energy for the ring-opening of the sterically hindered epoxide. |
| Typical Yield | 85% - 97% | [7][8][9] | The reaction is typically high-yielding. |
| Typical Purity (Post-Recrystallization) | >96% | [7] | Recrystallization is highly effective for achieving high purity. |
Analytical Workflow and Characterization
A robust analytical workflow is essential for ensuring the quality and integrity of the synthesized tebuconazole. This involves monitoring reaction progress, identifying intermediates, and qualifying the final product.
-
Gas Chromatography (GC) & High-Performance Liquid Chromatography (HPLC): These are the primary techniques for determining the purity of the final product and for monitoring the disappearance of starting materials.[4][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the final product, ensuring the correct regiochemistry of the triazole addition.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of tebuconazole.
Conclusion
The synthetic route to tebuconazole starting from this compound represents a robust, high-yield, and industrially viable process. By carefully controlling the epoxidation and subsequent triazole ring-opening reactions, researchers and drug development professionals can reliably produce high-purity tebuconazole. The protocols and insights provided in this application note offer a solid foundation for laboratory-scale synthesis and process optimization efforts.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and Characterization of Fungicide Tebuconazole | Semantic Scholar [semanticscholar.org]
- 5. CN103435564A - Preparation method of tebuconazole - Google Patents [patents.google.com]
- 6. CN103435564B - A kind of preparation method of tebuconazole - Google Patents [patents.google.com]
- 7. CN109336848B - Tebuconazole intermediate and preparation method of tebuconazole - Google Patents [patents.google.com]
- 8. A Process For The Preparation Of Fungicide Tebuconazole 1 (4 [quickcompany.in]
- 9. Simple new process method for synthesizing tebuconazole in water phase - Eureka | Patsnap [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone as a Key Intermediate for Triazole-Based Plant Growth Regulators
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone. This versatile ketone serves as a critical intermediate in the synthesis of potent triazole-based plant growth regulators (PGRs), such as Uniconazole and Paclobutrazol.[1][2][3][4][5] These PGRs are instrumental in modern agriculture for managing plant height, improving stress tolerance, and enhancing crop yields.[1][3] This guide details the chemical properties of the intermediate, provides step-by-step protocols for its synthesis and subsequent conversion to active PGRs, and outlines bioassay procedures to evaluate the efficacy of the synthesized compounds. The methodologies are presented with a focus on reproducibility and scientific rigor, supported by diagrams and key data.
Introduction: The Central Role of this compound in Agrochemical Synthesis
This compound, with CAS number 66346-01-8, is a cornerstone intermediate in the production of a significant class of agrochemicals.[1][3] Its molecular structure, featuring a para-chlorinated phenyl ring and a sterically hindered ketone, provides the necessary reactive sites for the synthesis of complex active ingredients.[6] Specifically, it is a precursor to triazole compounds that are widely recognized for their plant growth-regulating and fungicidal properties.[7]
The primary application of this intermediate is in the synthesis of Uniconazole and Paclobutrazol.[1][2][3] These compounds function as potent inhibitors of gibberellin biosynthesis in plants.[8][9] Gibberellins are plant hormones responsible for stem elongation, and their inhibition leads to a more compact plant structure, increased chlorophyll content, and often, enhanced stress resilience.[9][10] This growth regulation is highly desirable in horticulture and agriculture for producing ornamental plants of a specific size and for preventing lodging (bending over) in cereal crops.[9]
The high purity and stable nature of this compound make it an ideal starting material for the multi-step synthesis of these PGRs, ensuring high yields and efficacy of the final products.[2]
Physicochemical Properties and Specifications
A thorough understanding of the physicochemical properties of this compound is crucial for its safe handling, storage, and use in synthesis.
| Property | Value | Reference |
| CAS Number | 66346-01-8 | [1] |
| Molecular Formula | C13H17ClO | [1][11] |
| Molecular Weight | 224.73 g/mol | [1][11] |
| Appearance | White to off-white crystalline solid or powder | [11] |
| Melting Point | 18 °C | [1] |
| Boiling Point | 297.4 ± 15.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone.[11] | |
| Purity | ≥ 99.0% | [1][2] |
Storage and Handling: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.[11] This compound is poisonous and should be handled with appropriate personal protective equipment (PPE).[11]
Synthesis and Conversion to Plant Growth Regulators
The following section details the laboratory-scale synthesis of this compound and its subsequent conversion to the plant growth regulator Paclobutrazol.
Synthesis of this compound
The synthesis of the target intermediate is typically achieved through a two-step process: an aldol condensation followed by hydrogenation.[6][7]
Step 1: Aldol Condensation to form 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one
This reaction involves the condensation of p-chlorobenzaldehyde and pinacolone.
-
Materials:
-
p-chlorobenzaldehyde
-
Pinacolone
-
Methanol (solvent)
-
Sodium hydroxide (catalyst)
-
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-chlorobenzaldehyde and pinacolone in methanol.
-
Slowly add a catalytic amount of sodium hydroxide to the solution.
-
Heat the reaction mixture to 70 °C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3][12]
-
Upon completion, cool the reaction mixture and neutralize with a dilute acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude unsaturated ketone, 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one.
-
Purify the product by recrystallization or column chromatography.
-
Step 2: Hydrogenation to this compound
The unsaturated ketone is then reduced to the saturated ketone.
-
Materials:
-
1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one
-
Methanol (solvent)
-
Raney Nickel or Palladium on Carbon (catalyst)
-
Hydrogen gas
-
-
Protocol:
-
Dissolve the synthesized 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one (e.g., 56.7 g, 0.25 mol) in methanol (125 ml) in a high-pressure autoclave.[11]
-
Add a catalytic amount of Raney Nickel (e.g., 0.17 g) and a co-catalyst such as sulfolane (0.17 g).[11]
-
Seal the autoclave, purge with nitrogen, and then with hydrogen gas.[11]
-
Pressurize the autoclave with hydrogen to 0.1 MPa and heat to 50-80 °C.[3][11]
-
Maintain the reaction under these conditions with stirring until hydrogen uptake ceases.
-
After the reaction is complete, cool the autoclave, release the pressure, and filter to recover the catalyst.[11]
-
The filtrate, containing the desired product, can be further purified by distillation under reduced pressure. A typical yield is around 99% with a purity of approximately 98.9%.[11]
-
Caption: Synthesis pathway for this compound.
Conversion to Paclobutrazol
The synthesized intermediate is a key precursor for Paclobutrazol. The following is a generalized protocol based on known chemical transformations.
-
Materials:
-
This compound
-
1,2,4-Triazole
-
Reducing agent (e.g., Sodium borohydride)
-
Brominating agent (if proceeding through a brominated intermediate)
-
Appropriate solvents (e.g., methanol, toluene)
-
-
Protocol:
-
The synthesis of Paclobutrazol from the intermediate generally involves the introduction of the triazole moiety and the reduction of the ketone group.[13][14] A common route involves the formation of an intermediate, 1-(4-chloro-phenyl-)-4,4-dimethyl-2-[1,2,4-triazolyl]-1-penten-3-one.[15][16]
-
This intermediate is then subjected to a reduction reaction. In a reaction flask, dissolve the intermediate (e.g., 30g, 0.094 mol) in methanol (90g).[15][16]
-
Add ammonium chloride (16.21g, 0.3 mol) and heat the mixture to 40 °C with stirring.[15][16]
-
Add magnesium powder (3.64g, 0.15 mol) in batches over 30 minutes.[15][16]
-
Increase the temperature to 50 °C and continue the reaction for 1 hour.[15][16]
-
The reaction reduces both the double bond and the carbonyl group to a single bond and a hydroxyl group, respectively, yielding Paclobutrazol in a single step.[15][16][17]
-
After the reaction, the crude Paclobutrazol can be isolated and purified by recrystallization from a suitable solvent like acetonitrile to yield a white solid.[14]
-
Caption: Conversion of the intermediate to Paclobutrazol.
Biological Activity Assays
To evaluate the efficacy of the synthesized plant growth regulators, standardized bioassays are essential. The following protocols are designed to assess the gibberellin-inhibiting activity of the synthesized compounds.
Seed Germination and Seedling Growth Assay
This assay evaluates the effect of the PGR on seed germination and early seedling development.
-
Materials:
-
Seeds of a model plant (e.g., lettuce, radish, or papaya).[18]
-
Synthesized Paclobutrazol or Uniconazole.
-
Petri dishes with filter paper.
-
Growth chamber with controlled light and temperature.
-
-
Protocol:
-
Prepare a stock solution of the synthesized PGR in a suitable solvent (e.g., acetone) and then make serial dilutions to the desired concentrations (e.g., 10, 50, 100, 200 ppm).[18] A control group with only the solvent should be included.
-
Place sterile filter paper in petri dishes and moisten with the respective PGR solutions or the control solution.
-
Place a predetermined number of seeds (e.g., 20) on the filter paper in each petri dish.[19]
-
Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C with a 16/8 hour light/dark cycle).
-
Monitor the seeds daily and record the number of germinated seeds. Germination is typically defined by the emergence of the radicle.[20]
-
After a set period (e.g., 7-14 days), measure the shoot and root length of the seedlings.
-
Calculate the germination percentage and the average shoot and root lengths for each treatment.
-
Analyze the data for statistically significant differences between the treatments and the control.
-
Dwarf Plant Bioassay for Gibberellin Inhibition
This classic bioassay utilizes dwarf varieties of plants that are deficient in endogenous gibberellins, making them highly sensitive to exogenous application and its inhibition.
-
Materials:
-
Dwarf pea or rice seedlings.
-
Synthesized Paclobutrazol or Uniconazole.
-
Gibberellic acid (GA3).
-
Micropipette.
-
-
Protocol:
-
Grow dwarf pea or rice seedlings under controlled conditions until they reach a suitable size for treatment.
-
Prepare solutions of the synthesized PGR at various concentrations.
-
Prepare a solution of GA3.
-
Treat one set of plants with only the PGR solutions.
-
Treat another set of plants with a solution containing both GA3 and the PGR at different concentrations. This will assess the ability of the PGR to counteract the effect of GA3.
-
Include a control group treated with a blank solution and a positive control group treated with only GA3.
-
Apply a small, precise volume of the treatment solution to the apical meristem of each seedling.
-
After a specified growth period (e.g., 7 days), measure the internode length or the total shoot height of the seedlings.[19]
-
Compare the growth of the PGR-treated plants to the control and GA3-treated plants to determine the inhibitory effect of the synthesized compound.
-
Caption: Workflow for biological activity assays of synthesized PGRs.
Mechanism of Action: Inhibition of Gibberellin Biosynthesis
The triazole plant growth regulators synthesized from this compound, such as Paclobutrazol and Uniconazole, act by inhibiting the biosynthesis of gibberellins.[8][9] Specifically, they block the oxidation of kaurene to kaurenoic acid, a key step in the gibberellin synthesis pathway, which is catalyzed by the cytochrome P450 monooxygenase, kaurene oxidase. This inhibition leads to a reduction in the levels of active gibberellins in the plant, resulting in the observed growth retardant effects.
Conclusion
This compound is a fundamentally important intermediate for the synthesis of a commercially significant class of triazole-based plant growth regulators. The protocols outlined in this guide provide a framework for the synthesis and evaluation of these compounds in a research setting. Adherence to these methodologies will enable researchers to produce and assess novel PGRs with potential applications in agriculture and horticulture, contributing to the development of advanced crop management solutions.
References
- 1. Bioassay for plant growth regulators | PDF [slideshare.net]
- 2. innospk.com [innospk.com]
- 3. CN103242151B - Process for preparing 1-(4-chlorphenyl)-4,4-dimethyl-3-pentanone - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. biologydiscussion.com [biologydiscussion.com]
- 7. US5639917A - Process for preparing 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one - Google Patents [patents.google.com]
- 8. Paclobutrazol | C15H20ClN3O | CID 73671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Uniconazole - Wikipedia [en.wikipedia.org]
- 10. plantcelltechnology.com [plantcelltechnology.com]
- 11. This compound | 66346-01-8 [chemicalbook.com]
- 12. albertagrains.com [albertagrains.com]
- 13. Paclobutrazol (Ref: PP 333) [sitem.herts.ac.uk]
- 14. rayfull.com [rayfull.com]
- 15. CN103664809B - A kind of preparation method of paclobutrazol - Google Patents [patents.google.com]
- 16. CN103664809A - Preparation method for paclobutrazol - Google Patents [patents.google.com]
- 17. scribd.com [scribd.com]
- 18. journaljabb.com [journaljabb.com]
- 19. biologydiscussion.com [biologydiscussion.com]
- 20. mdpi.com [mdpi.com]
Application Notes & Protocols: Safe Handling and Storage of 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone
Introduction
1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone (CAS No. 66346-01-8) is a substituted aromatic ketone with applications in organic synthesis, notably as a key intermediate in the production of pesticides such as Tebuconazole and Uniconazole.[1][2] Its molecular structure, featuring a chlorinated phenyl group and a bulky alkyl ketone chain, dictates its physicochemical properties and toxicological profile. This guide provides a comprehensive overview of the essential procedures for the safe handling, storage, and disposal of this compound in a laboratory setting. Adherence to these protocols is critical for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards.
Compound Identification and Properties
A thorough understanding of the chemical and physical properties of this compound is foundational to its safe handling.
| Property | Value | Source |
| IUPAC Name | 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one | PubChem[3] |
| CAS Number | 66346-01-8 | AK Scientific, Inc.[4] |
| Molecular Formula | C₁₃H₁₇ClO | PubChem[3] |
| Molecular Weight | 224.72 g/mol | PubChem[3] |
| Appearance | Light yellow liquid or white to off-white crystalline solid | Chemball[1], JIGS Chemical Limited[5] |
| Density | Approximately 1.05 - 1.1 g/cm³ | Chemball[1], Echemi[6] |
| Melting Point | 18 °C | Chemball[1], Echemi[6] |
| Boiling Point | ~297.4 °C at 760 mmHg | Chemball[1], Echemi[6] |
| Flash Point | ~178.9 °C | Echemi[6],[2] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and acetone.[5][7] | Various Sources |
Hazard Identification and Risk Assessment
This compound is classified under the Globally Harmonized System (GHS) with specific hazards that necessitate stringent control measures.
GHS Hazard Classification:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[3][4]
-
Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3][4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[4]
-
Hazardous to the Aquatic Environment, Long-Term Hazard (Category 2): H411 - Toxic to aquatic life with long lasting effects.[3]
Causality of Hazards: The irritant properties of this halogenated organic compound are attributed to its ability to disrupt the lipid bilayers of cell membranes in the skin and eyes, leading to inflammation.[8] Inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract. Its persistence and toxicity in aquatic environments are significant concerns, mandating controlled disposal procedures.
Logical Flow for Risk Mitigation
Caption: Risk mitigation workflow for handling the compound.
Laboratory Handling Protocols
A systematic approach to handling ensures minimal exposure and prevents contamination.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the primary barrier against chemical exposure.
-
Eye Protection: Chemical splash goggles must be worn at all times.[9] Ordinary safety glasses do not provide adequate protection against splashes.[8]
-
Hand Protection: Nitrile gloves are required.[8] Inspect gloves for tears or punctures before use and replace them immediately if compromised. Wash hands thoroughly after handling the compound, even after removing gloves.[4]
-
Body Protection: A lab coat must be worn to protect skin and clothing.[8][10] Ensure clothing covers the legs and wear closed-toe shoes.[10]
Engineering Controls
-
Ventilation: All handling of this compound, including weighing and transferring, must be conducted within a certified chemical fume hood to minimize inhalation of vapors.[7][8]
Step-by-Step Handling Procedure
-
Preparation: Before starting, ensure the fume hood is operational and the work area is clean and uncluttered. Confirm the location of the nearest safety shower and eyewash station.[8]
-
Aliquotting: a. Place the stock container of the compound on a stable surface inside the fume hood. b. Use a clean, compatible spatula or pipette to transfer the desired amount into a tared, labeled secondary container. c. Avoid generating dust if handling the solid form.
-
Container Sealing: Securely close the primary stock container immediately after use to prevent the release of vapors and protect the compound from atmospheric moisture.[11]
-
Post-Handling: a. Decontaminate the spatula or any equipment used with an appropriate solvent (e.g., ethanol or acetone), collecting the rinse as hazardous waste. b. Wipe down the work surface in the fume hood. c. Remove gloves and lab coat before exiting the laboratory. Wash hands with soap and water.[10]
Storage Protocols
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.
| Parameter | Guideline | Rationale |
| Temperature | Store in a cool, dry place.[4][6][7] | Prevents degradation and minimizes vapor pressure.[2] |
| Atmosphere | Keep container tightly closed in a well-ventilated area.[2][4][11] | Protects from atmospheric moisture and oxygen, which could compromise quality.[2] |
| Light | Protect from direct sunlight.[11] | Aromatic compounds can be light-sensitive, potentially leading to degradation.[12] |
| Incompatibilities | Store away from strong oxidizing agents.[11] | Contact with strong oxidizers can lead to vigorous, potentially hazardous reactions. |
| Labeling | Ensure containers are clearly labeled with the chemical name and hazard pictograms. | Prevents accidental misuse and ensures awareness of hazards. |
Storage Decision Logic
References
- 1. Anhui Saidi Biotechnology Co., Ltd. [chemball.com]
- 2. innospk.com [innospk.com]
- 3. This compound | C13H17ClO | CID 94617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. This compound - High-Purity Industrial-Grade Compound at Best Price [jigspharma.com]
- 6. echemi.com [echemi.com]
- 7. This compound(66346-01-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. csub.edu [csub.edu]
- 10. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. bspublications.net [bspublications.net]
Application Note and Protocols for the Purity Assessment of 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone
Introduction
1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone, with the CAS number 66346-01-8, is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2][3][4][5] Notably, it serves as a precursor for fungicides like Tebuconazole and plant growth regulators such as Uniconazole.[2][5] The purity of this compound is critical as impurities can affect the efficacy and safety of the final products. This document provides a comprehensive guide to the analytical methods for assessing the purity of this compound, ensuring it meets the stringent quality requirements for its intended use.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C13H17ClO | [6][7][8] |
| Molecular Weight | 224.73 g/mol | [6][8][9] |
| Appearance | White to off-white crystalline solid or powder; can also be a light yellow liquid | [1][2][5][10] |
| Melting Point | 18°C | [2][4][5] |
| Boiling Point | 297.4 ± 15.0 °C at 760 mmHg | [2][4][5] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone | [1] |
Purity Assessment Strategy
The purity assessment of this compound involves a multi-faceted approach to identify and quantify the main component and any potential impurities. A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis.
References
- 1. This compound - High-Purity Industrial-Grade Compound at Best Price [jigspharma.com]
- 2. innospk.com [innospk.com]
- 3. This compound [hqpharmtech.com]
- 4. echemi.com [echemi.com]
- 5. Anhui Saidi Biotechnology Co., Ltd. [chemball.com]
- 6. 1-(4-Chlorophenyl)-4,4-dimethyl-pentan-3-one | SIELC Technologies [sielc.com]
- 7. This compound | C13H17ClO | CID 94617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. This compound(66346-01-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. This compound at Best Price in Zhangjiagang, Jiangsu | Zhangjiagang Tianheng Chemical Co., Ltd. [tradeindia.com]
protocol for dissolving 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone for in vitro assays
Application Note & Protocol
Topic: A Validated Protocol for the Solubilization of 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone for In Vitro Assays
Introduction
This compound (CAS No. 66346-01-8) is a chemical intermediate primarily utilized in the synthesis of widely used pesticides, such as Uniconazole and Tebuconazole[1][2]. Beyond its role in agrochemical manufacturing, recent reports suggest potential biological activities, including antimicrobial and antioxidant properties, making it a compound of interest for broader biological research[3][4]. A significant challenge for researchers studying this compound in vitro is its physicochemical nature. It is a hydrophobic molecule with low aqueous solubility, a common hurdle in drug discovery and toxicology that can lead to inconsistent and unreliable assay results if not properly addressed[5][6].
This application note provides a comprehensive, field-proven protocol for the effective solubilization of this compound. The goal is to achieve a stable, homogenous solution in aqueous cell culture media or biochemical buffers, thereby ensuring accurate and reproducible data in in vitro assays. We will delve into the causality behind each step, from solvent selection to the preparation of final working solutions, providing a self-validating system for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
Understanding the compound's properties is fundamental to developing a robust dissolution strategy. Its high molecular weight and chlorophenyl group contribute to its hydrophobicity. Notably, its low melting point means it may be encountered as either a solid or liquid at ambient laboratory temperatures.
| Property | Value | Source(s) |
| CAS Number | 66346-01-8 | [1][5][7] |
| Molecular Formula | C₁₃H₁₇ClO | [1][5][7] |
| Molecular Weight | 224.73 g/mol | [3][5][7] |
| Appearance | White to off-white crystalline solid or light yellow liquid. | [2][5][8] |
| Melting Point | 18°C | [1][2] |
| Boiling Point | 297.4°C (at 760 mmHg) | [1][3] |
| Aqueous Solubility | Slightly soluble / Insoluble. | [5][9] |
| Organic Solubility | Soluble in Dimethyl sulfoxide (DMSO), ethanol, and acetone. | [5][9] |
Principle of Solubilization for In Vitro Systems
For hydrophobic compounds like this compound, the standard and most reliable method involves a two-stage process[10].
-
Preparation of a Concentrated Stock Solution: The compound is first dissolved at a high concentration in a water-miscible organic solvent. This leverages the compound's high solubility in organic solvents to create a manageable, concentrated primary stock.
-
Serial Dilution into Aqueous Media: The concentrated stock is then serially diluted into the final aqueous assay medium (e.g., cell culture medium or buffer). This step must be performed carefully to avoid precipitation as the compound is transferred into a predominantly aqueous environment.
This strategy's success hinges on keeping the final concentration of the organic solvent low enough to be biologically inert in the specific assay system being used[10][11].
Key Experimental Considerations: The Causality Behind the Protocol
A robust protocol is a self-validating one. The choices made at each step are critical for experimental success.
Solvent Selection: The Primacy of DMSO
The ideal solvent must dissolve the compound effectively while having minimal impact on the biological assay[12].
-
Dimethyl Sulfoxide (DMSO): DMSO is the recommended solvent for this compound and is the gold standard for dissolving hydrophobic compounds in drug discovery[6][13]. Its strong solubilizing power for both polar and nonpolar compounds and its full miscibility with water make it highly effective[13]. For this protocol, only high-purity, anhydrous (≤0.025% water) DMSO should be used to prevent compound degradation and ensure consistency.
-
Alternatives: Ethanol is a viable alternative, as the target compound is soluble in it[5]. However, ethanol can be more volatile and, in some cell systems, may exhibit biological effects at lower concentrations than DMSO[11][14].
The Critical Importance of the Vehicle Control
Every experiment involving a solvent must include a vehicle control . This control consists of the assay medium containing the same final concentration of the solvent (e.g., DMSO) as the highest concentration used for the test compound[10]. This is non-negotiable, as it allows for the differentiation of the compound's biological effects from any potential effects induced by the solvent itself.
Managing Solvent-Induced Effects
While DMSO is an excellent solvent, it is not biologically inert at high concentrations. Its effects are dose-dependent and can vary significantly between cell types[13][15]. Therefore, minimizing the final concentration in the assay is paramount. A general rule is to keep the final DMSO concentration below 0.5% , with ≤0.1% being the ideal target to avoid artifacts[16][17].
| Final DMSO Conc. | Potential Biological Effects & Observations | Source(s) |
| > 2.0% | Often cytotoxic to most mammalian cell lines; can cause significant changes in cell membrane permeability. | [11][15][18] |
| 0.5% - 1.0% | Can reduce cell proliferation, alter gene expression, and influence ROS responses. May cause skewed results in antifungal susceptibility assays. | [13][18][19][20] |
| 0.1% - 0.5% | Generally considered safe for many cell lines, but subtle effects on cell differentiation or signaling pathways can still occur. This is a common working range. | [13][15] |
| < 0.1% | Considered the safest concentration with the lowest probability of solvent-induced artifacts. Recommended for sensitive assays. | [13][17] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Concentrated Stock Solution
This protocol details the preparation of a high-concentration stock, which allows for a minimum 1:100 dilution to achieve a final concentration of 500 µM with 1% DMSO, or a 1:500 dilution for 100 µM with 0.2% DMSO.
Materials:
-
This compound (MW: 224.73 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile, amber glass vial or microcentrifuge tube
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Preparation: Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weighing: Tare a sterile amber vial on the analytical balance. Carefully weigh 11.24 mg of the compound into the vial.
-
Calculation: Volume (L) x Concentration (mol/L) x MW ( g/mol ) = Mass (g)
-
0.001 L x 0.050 mol/L x 224.73 g/mol = 0.01124 g = 11.24 mg
-
-
Dissolution: Add 1.0 mL of anhydrous DMSO to the vial containing the compound.
-
Homogenization: Tightly cap the vial and vortex vigorously for 2-3 minutes. Visually inspect the solution against a light source to ensure all solid particles have completely dissolved, resulting in a clear solution[10].
-
Storage: Aliquot the 50 mM stock solution into smaller, single-use volumes in sterile, clearly labeled microcentrifuge tubes. Store aliquots at -20°C or -80°C, protected from light, for long-term stability[10][16]. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol describes the critical step of diluting the concentrated DMSO stock into an aqueous medium. The key to preventing precipitation is to ensure rapid and energetic mixing at the moment of dilution.
Materials:
-
50 mM stock solution of the test compound in DMSO
-
Sterile, pre-warmed (37°C) complete cell culture medium or assay buffer
-
Sterile conical tubes or microplates
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Thaw Stock: Thaw one aliquot of the 50 mM stock solution at room temperature and briefly vortex to ensure homogeneity.
-
Prepare Intermediate Dilution (if necessary): For creating a wide range of concentrations, it is often best to first make an intermediate dilution. For example, to make a 1 mM intermediate solution, add 10 µL of the 50 mM stock to 490 µL of pre-warmed medium.
-
Final Dilution - The Critical Step: a. Dispense the required volume of pre-warmed medium into a sterile tube. b. While the tube is actively being vortexed, rapidly dispense the calculated volume of the stock solution directly into the agitated medium[10][17]. Do not add the stock solution to an undisturbed surface of the medium, as this will cause localized high concentrations and lead to precipitation.
-
Example for a final concentration of 100 µM with 0.2% DMSO: While vortexing 998 µL of medium, add 2 µL of the 50 mM stock solution.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the same volume of medium used for the highest compound concentration (e.g., add 2 µL of DMSO to 998 µL of medium for a 0.2% DMSO control).
-
Application to Assay: Immediately add the final working solutions (and vehicle control) to your assay plates containing cells or other biological components.
Visualization of Workflows
Workflow for Compound Solubilization and Application
Caption: General workflow from solid compound to cell treatment.
Troubleshooting Solubility Issues
Caption: Decision tree for troubleshooting compound precipitation.
Troubleshooting
-
Problem: Compound precipitates immediately upon addition to the aqueous medium.
-
Cause & Solution: This is the most common issue and is almost always due to improper mixing[21]. The stock solution must be added to the medium while it is being vigorously agitated (vortexing) to ensure rapid dispersal and prevent the formation of micro-precipitates[10][17]. Also, confirm the medium was pre-warmed, as solubility decreases in cold liquids.
-
-
Problem: The vehicle control shows unexpected biological activity.
-
Cause & Solution: The final DMSO concentration may be too high for your specific cell type or assay endpoint[11]. Reduce the final DMSO concentration by preparing a less concentrated primary stock solution (e.g., 10 mM instead of 50 mM) and adjusting the dilution factor accordingly. This will increase the volume of stock added but can lower the final solvent percentage.
-
-
Problem: Assay results are inconsistent between experiments.
References
- 1. innospk.com [innospk.com]
- 2. Anhui Saidi Biotechnology Co., Ltd. [chemball.com]
- 3. This compound CAS#: 66346-01-8 [m.chemicalbook.com]
- 4. This compound | 66346-01-8 [chemicalbook.com]
- 5. This compound - High-Purity Industrial-Grade Compound at Best Price [jigspharma.com]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C13H17ClO | CID 94617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound|66346-01-8--Liaoning Futuo New Energy Materials Co., Ltd. [futuochem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 13. btsjournals.com [btsjournals.com]
- 14. researchgate.net [researchgate.net]
- 15. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.cn [medchemexpress.cn]
- 17. emulatebio.com [emulatebio.com]
- 18. researchgate.net [researchgate.net]
- 19. quora.com [quora.com]
- 20. Influence of DMSO on antifungal activity during susceptibility testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
industrial scale production of 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone
An In-Depth Guide to the Industrial Scale Production of 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of this compound
This compound (CAS No. 66346-01-8) is a pivotal chemical intermediate in the agrochemical sector. This ketone, a colorless to off-white crystalline solid or powder, is not an end-product itself but rather a sophisticated building block for synthesizing high-value, widely used agricultural products. Its molecular structure is strategically designed for subsequent transformations into complex active ingredients.
The primary significance of this compound lies in its role as a precursor to potent triazole-based fungicides and plant growth regulators. Notably, it is indispensable for the production of Tebuconazole, a broad-spectrum fungicide effective against diseases like rust and powdery mildew, and Uniconazole, a plant growth regulator used to manage crop height and enhance stress tolerance. The high demand for these agrochemicals underscores the need for efficient, scalable, and cost-effective manufacturing processes for this compound. This guide provides a detailed overview of the predominant industrial synthesis route, process optimization considerations, and quality control protocols.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C13H17ClO |
| Molecular Weight | 224.73 g/mol |
| Appearance | White to off-white crystalline solid or powder |
| Boiling Point | 297.4 ± 15.0 °C at 760 mmHg |
| Density | 1.06 - 1.1 g/cm³ |
| Purity (Industrial Grade) | ≥ 98-99% |
| Solubility | Slightly soluble in water; soluble in organic solvents like methanol, ethanol, and acetone. |
Part 1: Predominant Industrial Synthesis Pathway
The most common and economically viable industrial method for producing this compound is a two-step process. This pathway is favored due to its use of readily available starting materials, high conversion rates, and relatively straightforward process control. The process involves an initial aldol condensation to form an unsaturated ketone, followed by a selective catalytic hydrogenation.
Step 1: Aldol Condensation to Synthesize 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one
The first step is a base-catalyzed aldol condensation between 4-chlorobenzaldehyde and pinacolone (3,3-dimethyl-2-butanone).
-
Reaction Mechanism: The hydroxide catalyst deprotonates the α-carbon of pinacolone, creating an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the conjugated α,β-unsaturated ketone, 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one.
-
Causality of Experimental Choices:
-
Catalyst: Sodium hydroxide is a cost-effective and efficient catalyst for this condensation. Its use avoids the need for more expensive or hazardous reagents.
-
Solvent: Methanol is an excellent solvent for both reactants and the catalyst, facilitating a homogenous reaction mixture and improving reaction kinetics.
-
Temperature: A reaction temperature of around 70°C provides sufficient energy to overcome the activation barrier for both the condensation and subsequent dehydration, driving the reaction towards the desired product while minimizing side reactions.
-
Step 2: Catalytic Hydrogenation to this compound
The second step involves the selective hydrogenation of the carbon-carbon double bond of the unsaturated ketone intermediate to yield the final saturated ketone.
-
Reaction Mechanism: The unsaturated ketone is exposed to hydrogen gas in the presence of a metal catalyst. The hydrogen molecules adsorb onto the catalyst surface and are activated. The C=C double bond of the substrate also coordinates to the catalyst surface, allowing for the stepwise addition of hydrogen atoms across the bond, resulting in the saturated product.
-
Causality of Experimental Choices:
-
Catalyst: Raney nickel is a widely used catalyst for this type of hydrogenation due to its high activity, selectivity, and relatively low cost compared to precious metal catalysts like palladium or platinum. It is crucial to select a catalyst that preferentially reduces the alkene C=C bond without significantly reducing the ketone C=O group or causing dehalogenation of the chlorophenyl ring.
-
Reaction Conditions: The reaction is typically carried out under moderate hydrogen pressure (e.g., 0.1 MPa or higher) and temperatures between 50-80°C. These conditions are optimized to ensure a high conversion rate and selectivity while maintaining a safe operating window. Higher pressures can increase the reaction rate but also the risk of over-reduction or dehalogenation.
-
Application Notes & Protocols for the Utilization of 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone in Pharmaceutical Intermediate Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic use of 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone (CAS No. 66346-01-8). It serves as a critical starting material and versatile intermediate in the synthesis of complex organic molecules, particularly those with applications in pharmaceuticals and agrochemicals. This guide elucidates the compound's physicochemical properties, outlines detailed synthetic protocols for its preparation, and provides in-depth application notes on its conversion to high-value pharmaceutical intermediates, such as oxiranes, which are precursors to triazole-based active compounds. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and high yields.
Introduction: The Strategic Importance of a Versatile Ketone
This compound is a ketone distinguished by a unique molecular architecture: a para-chlorinated phenyl ring linked to a pentanone backbone featuring a sterically hindering tert-butyl group.[1] This structure is not a random assortment of functional groups; it is a carefully designed scaffold that provides specific reactive sites and steric properties essential for its role as a precursor in multi-step syntheses.[1]
Its primary significance lies in its application as a key building block for a range of biologically active molecules. While prominently cited as an intermediate in the synthesis of potent fungicides like Tebuconazole and plant growth regulators like Uniconazole, the synthetic pathways and the resulting intermediates are of profound interest to pharmaceutical chemistry.[2][3] Specifically, the triazole-based structures derived from this ketone are analogous to many antifungal drugs used in human medicine. Therefore, understanding its reactivity and handling is crucial for the development of novel therapeutic agents.
This guide will focus on the synthesis of a pivotal downstream intermediate, 2-(4-chlorophenylethyl)-2-tert-butyloxirane, illustrating the compound's utility in creating complex heterocyclic systems.
Physicochemical & Safety Data
A thorough understanding of the compound's properties is fundamental to its effective and safe use in any synthetic protocol.
Physical and Chemical Properties
The data presented below has been aggregated from various chemical suppliers and databases to provide a reliable reference for laboratory use.[2][4][5]
| Property | Value | Source(s) |
| CAS Number | 66346-01-8 | [5][6] |
| Molecular Formula | C₁₃H₁₇ClO | [4][5] |
| Molecular Weight | 224.73 g/mol | [4][5] |
| Appearance | White to off-white crystalline solid or powder | [4] |
| Melting Point | 18°C (Note: Can exist as a liquid at room temp) | [2] |
| Boiling Point | 297.4 ± 15.0 °C at 760 mmHg | [2] |
| Density | ~1.1 g/cm³ | [2] |
| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol, acetone, methanol. | [4] |
| Purity | Typically ≥ 98% (GC) | [4][7] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also toxic to aquatic life with long-lasting effects (H411).[5][8]
-
Precautions:
-
Storage: Store in a cool, dry, well-ventilated place away from heat and incompatible materials such as strong oxidizing agents.[4][10] Keep the container tightly closed.[9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9] Do not let the product enter drains or waterways.[9]
Synthesis of this compound
The most common and industrially viable synthesis is a two-step process involving an aldol condensation followed by catalytic hydrogenation.[1] This method is efficient and yields a high-purity product.[1]
Synthetic Workflow Overview
The process begins with the base-catalyzed condensation of p-chlorobenzaldehyde with pinacolone to form an unsaturated ketone (a chalcone analog). This intermediate is then selectively hydrogenated to yield the target saturated ketone.
Caption: Synthesis workflow for this compound.
Detailed Synthesis Protocol
This protocol is adapted from established industrial processes.[1][11]
Step 1: Aldol Condensation to form 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one
-
Reactor Setup: Equip a suitable reactor with a mechanical stirrer, thermometer, condenser, and addition funnel.
-
Charge Reagents: Charge the reactor with methanol as the solvent. Add p-chlorobenzaldehyde and pinacolone in an equimolar ratio.
-
Catalyst Addition: Slowly add a catalytic amount of sodium hydroxide solution (e.g., 2-5g per 100L of reaction solution) while maintaining vigorous stirring.[11]
-
Reaction: Heat the mixture to approximately 70°C and maintain for several hours until TLC or GC analysis indicates the consumption of the starting aldehyde.[11]
-
Work-up: Cool the reaction mixture. The intermediate product, the unsaturated ketone, may precipitate. It can be isolated by filtration or the solvent can be removed under reduced pressure. The crude product can be used directly in the next step or purified by recrystallization.
Step 2: Hydrogenation to this compound
-
Reactor Setup: Use a high-pressure hydrogenation reactor (autoclave).
-
Charge Reagents: Dissolve the crude unsaturated ketone from Step 1 in methanol and charge it into the autoclave.[6]
-
Catalyst Addition: Add a hydrogenation catalyst, such as Raney Nickel, to the solution.[6]
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 0.1 MPa to 3.0 MPa).[6][11] Heat the reaction to 50-80°C.[11]
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, cool the reactor, vent the excess hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst.
-
Isolation: Remove the methanol solvent under reduced pressure. The resulting crude product is this compound, which can be purified further by distillation or recrystallization to achieve >98% purity. A typical yield is around 99%.[6]
Application Protocol: Synthesis of 2-(4-chlorophenylethyl)-2-tert-butyloxirane
This oxirane is a key intermediate for synthesizing triazole fungicides and plant growth regulators.[12] The transformation of the ketone into an epoxide is a classic and powerful synthetic step that introduces a highly reactive three-membered ring, enabling further functionalization.
Reaction Scheme and Rationale
The reaction proceeds via the formation of a sulfur ylide (e.g., from trimethylsulfonium methyl sulfate), which then attacks the carbonyl carbon of the ketone. This is followed by an intramolecular nucleophilic substitution to form the epoxide and dimethyl sulfide as a byproduct. This is a variation of the Corey-Chaykovsky reaction.
Caption: Reaction scheme for the epoxidation of the target ketone.
Detailed Experimental Protocol
This protocol is based on a patented process, which offers high yields suitable for practical applications.[12]
-
Reagent Preparation (In Situ Ylide Generation): In a dry, inert atmosphere (e.g., under nitrogen), charge a reactor with tert-butanol. Add dimethyl sulfide and dimethyl sulfate to form trimethylsulfonium methyl sulfate.
-
Ketone Addition: Add this compound to the mixture.
-
Base Addition: Cool the mixture and slowly add a strong base, such as potassium tert-butoxide, while maintaining a low temperature. The base deprotonates the sulfonium salt to generate the reactive sulfur ylide in situ.
-
Reaction: Allow the reaction to proceed at a controlled temperature. The reaction time is typically shorter than methods using isolated ylides.[12] Monitor the reaction progress using TLC or GC to confirm the consumption of the starting ketone.
-
Quenching: Once the reaction is complete, carefully quench the mixture by adding water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude oxirane product. Further purification can be achieved via vacuum distillation or column chromatography to yield the pure 2-(4-chlorophenylethyl)-2-tert-butyloxirane.
Analytical Characterization
Quality control is essential for both the starting material and the synthesized intermediates.
-
Gas Chromatography (GC): The primary method for assessing the purity of this compound and monitoring reaction progress. Purity is typically expected to be ≥98%.[7][9]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase (RP) HPLC method can be used for analysis. A typical mobile phase would consist of acetonitrile and water with an acid modifier like phosphoric or formic acid.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the structure of the starting material and the final products.
-
Infrared (IR) Spectroscopy: Useful for identifying the characteristic carbonyl (C=O) stretch in the starting ketone (around 1715 cm⁻¹) and its disappearance upon conversion to the oxirane.
Conclusion
This compound is a high-value, versatile intermediate whose specific structural features make it an ideal precursor for complex molecules in the pharmaceutical and agrochemical industries. The synthetic protocols provided herein for its preparation and subsequent transformation into a key oxirane intermediate are robust, high-yielding, and grounded in established chemical principles. By understanding the causality behind the reaction steps and adhering to strict safety and analytical standards, researchers can effectively leverage this compound to advance the synthesis of novel, biologically active compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound - High-Purity Industrial-Grade Compound at Best Price [jigspharma.com]
- 5. This compound | C13H17ClO | CID 94617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 66346-01-8 [chemicalbook.com]
- 7. This compound at Best Price in Zhangjiagang, Jiangsu | Zhangjiagang Tianheng Chemical Co., Ltd. [tradeindia.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. aksci.com [aksci.com]
- 10. echemi.com [echemi.com]
- 11. CN103242151B - Process for preparing 1-(4-chlorphenyl)-4,4-dimethyl-3-pentanone - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. 1-(4-Chlorophenyl)-4,4-dimethyl-pentan-3-one | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone
Welcome to the dedicated technical support center for the synthesis of 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone. This resource is designed for researchers, chemists, and professionals in drug development who are working with or looking to optimize this important chemical transformation. Here, we address common challenges, provide in-depth troubleshooting guidance, and answer frequently asked questions to help you improve your reaction yields and product purity.
Introduction to the Synthesis
The synthesis of this compound is a crucial step in the production of various active pharmaceutical ingredients. The most common and efficient method for this synthesis is the Friedel-Crafts acylation of chlorobenzene with 4,4-dimethyl-3-pentanone. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and requires careful control of reaction conditions to achieve high yields and minimize the formation of byproducts.
This guide will walk you through potential issues you may encounter during this synthesis, providing clear, actionable solutions grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific problems that can arise during the synthesis of this compound. Each issue is presented in a question-and-answer format to help you quickly identify and resolve the challenges in your experiment.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield, or in some cases, no product at all. What are the likely causes and how can I fix this?
Answer:
Low or no product yield in a Friedel-Crafts acylation is a common issue that can often be traced back to a few key factors:
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly hygroscopic. Moisture contamination will deactivate the catalyst, preventing the reaction from proceeding.
-
Solution: Ensure that your AlCl₃ is fresh and has been stored in a desiccator. Handle it quickly in a dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon). All glassware should be thoroughly dried before use.
-
-
Insufficient Reaction Temperature: The acylation reaction requires a certain activation energy. If the reaction temperature is too low, the reaction rate will be slow, leading to low conversion.
-
Solution: The reaction is typically run at temperatures between 0°C and room temperature. If you are running the reaction at 0°C, try allowing it to slowly warm to room temperature after the initial addition of reagents. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and temperature.
-
-
Poor Quality Reagents: The purity of your starting materials, chlorobenzene and 4,4-dimethyl-3-pentanone, is critical. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts.
-
Solution: Use high-purity, anhydrous reagents. If necessary, distill the chlorobenzene and 4,4-dimethyl-3-pentanone before use to remove any impurities or residual water.
-
Issue 2: Formation of Multiple Products and Isomers
Question: My reaction mixture shows multiple spots on the TLC plate, and the NMR spectrum of the crude product is complex, suggesting the presence of isomers. Why is this happening?
Answer:
The formation of multiple products, particularly isomers, is a known challenge in Friedel-Crafts acylations. The primary cause is the directing effect of the chloro group on the benzene ring.
-
Isomer Formation: The chloro group is an ortho-, para-director. While the para-substituted product, this compound, is the desired product due to steric hindrance, the ortho-isomer can also be formed.
-
Solution:
-
Temperature Control: Lowering the reaction temperature can increase the selectivity for the para-product. Running the reaction at 0°C or even slightly lower can favor the thermodynamically more stable para-isomer.
-
Solvent Choice: The choice of solvent can influence the isomer ratio. Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used and generally provide good selectivity.
-
-
The following diagram illustrates the workflow for troubleshooting low yield and isomer formation:
Caption: Troubleshooting workflow for synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of this Friedel-Crafts acylation?
A1: The reaction proceeds through the following steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the carbonyl oxygen of 4,4-dimethyl-3-pentanone, followed by the departure of the chloride ion to form a resonance-stabilized acylium ion.
-
Electrophilic Aromatic Substitution: The electron-rich chlorobenzene ring attacks the electrophilic acylium ion. This attack occurs preferentially at the para position due to steric hindrance at the ortho positions.
-
Rearomatization: The resulting arenium ion is deprotonated, and the aromaticity of the ring is restored. The AlCl₃ catalyst is regenerated in this step.
Q2: What are the best practices for quenching the reaction and working up the product?
A2: Proper quenching and workup are crucial for obtaining a clean product.
-
Quenching: The reaction should be quenched by slowly and carefully pouring the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex and separate the organic and aqueous layers.
-
Workup: The organic layer should be separated, washed with dilute HCl, then with a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
Q3: How can I effectively purify the final product?
A3: The crude product is typically purified by column chromatography on silica gel. A gradient elution system using a mixture of hexanes and ethyl acetate is often effective. For example, starting with 100% hexanes and gradually increasing the polarity by adding ethyl acetate will allow for the separation of the desired para-product from the ortho-isomer and any unreacted starting materials.
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the synthesis.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Chlorobenzene (anhydrous)
-
4,4-dimethyl-3-pentanone (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric Acid (HCl, concentrated)
-
Sodium Bicarbonate (NaHCO₃, saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel under an inert atmosphere (N₂ or Ar).
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0°C using an ice bath.
-
In the addition funnel, prepare a solution of 4,4-dimethyl-3-pentanone (1.0 equivalent) in anhydrous dichloromethane.
-
Add the solution of 4,4-dimethyl-3-pentanone dropwise to the AlCl₃ suspension while maintaining the temperature at 0°C.
-
After the addition is complete, add chlorobenzene (1.5 equivalents) dropwise, again keeping the temperature at 0°C.
-
Once the addition of chlorobenzene is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Summary
The following table summarizes typical reaction parameters and expected outcomes.
| Parameter | Recommended Condition | Expected Outcome |
| Catalyst | Anhydrous AlCl₃ | High catalytic activity |
| Solvent | Anhydrous DCM or DCE | Good solubility and selectivity |
| Temperature | 0°C to Room Temperature | Favorable for para-selectivity |
| Reactant Ratio | 1.1 eq. AlCl₃, 1.5 eq. Chlorobenzene | Drives reaction to completion |
| Typical Yield | 75-85% (after purification) | High purity product |
Technical Support Center: Synthesis of 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting and frequently asked questions regarding the synthesis of 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone, a key intermediate in the production of various pharmaceuticals and agrochemicals.[1][2][3][4] The primary focus is on the common Friedel-Crafts acylation route, addressing specific challenges researchers may encounter.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low. What are the most common factors affecting the success of the Friedel-Crafts acylation for this specific ketone?
Low yield in this synthesis is a multifaceted issue often stemming from catalyst deactivation, suboptimal reaction conditions, or competing side reactions. Here are the primary causes and solutions:
-
Catalyst Quality and Stoichiometry: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely hygroscopic. Any moisture present in the reactants, solvent, or glassware will hydrolyze the AlCl₃, rendering it inactive. Furthermore, the product ketone is a Lewis base and will form a complex with the catalyst.[5] Therefore, slightly more than one molar equivalent of the catalyst is required to drive the reaction to completion.
-
Troubleshooting: Ensure all glassware is oven-dried immediately before use. Use freshly opened or properly stored anhydrous AlCl₃ and anhydrous solvents. Verify the stoichiometry, ensuring at least 1.1 equivalents of AlCl₃ are used.
-
-
Reaction Temperature: Friedel-Crafts reactions are sensitive to temperature. While heating can increase the reaction rate, it can also promote undesirable side reactions. For the acylation of chlorobenzene with pivaloyl chloride, running the reaction at excessively high temperatures can favor the formation of an unexpected alkylation byproduct (see Q2).
-
Troubleshooting: Maintain a controlled temperature, often starting at a low temperature (e.g., 0-5 °C) during the addition of reactants and then allowing the reaction to proceed at a moderately elevated temperature (e.g., 60°C) for a specific duration.[6]
-
-
Deactivation of the Aromatic Ring: The starting material, chlorobenzene, contains a deactivating chloro-substituent. While it is an ortho, para director, its electron-withdrawing nature makes the ring less nucleophilic and slows the reaction compared to benzene.[7] This inherent low reactivity requires carefully optimized conditions to achieve good conversion.
Q2: I've isolated a significant amount of an unexpected byproduct identified as 4-chloro-tert-butylbenzene. How is this alkylation product forming during an acylation reaction?
This is a classic and well-documented side reaction specific to acyl halides that can form highly stable carbocations. The pivaloyl group, (CH₃)₃CCO-, is sterically bulky and its corresponding acylium ion is prone to decarbonylation (loss of a carbon monoxide molecule).
The mechanism proceeds as follows:
-
The pivaloyl chloride reacts with the Lewis acid (AlCl₃) to form the expected acylium ion.[8][9]
-
This acylium ion can then lose a molecule of carbon monoxide (CO), a thermodynamically favorable process, to generate the highly stable tert-butyl carbocation.[10]
-
This tert-butyl carbocation then acts as the electrophile in a subsequent Friedel-Crafts alkylation reaction with chlorobenzene, leading to the formation of 4-chloro-tert-butylbenzene.[10]
This side reaction is often favored by higher reaction temperatures, which provide the activation energy needed for the decarbonylation step.
Q3: My product is a mixture of the desired para-isomer and the ortho-isomer. How can I improve the regioselectivity?
The chlorine atom on chlorobenzene is an ortho, para directing group. While electronic effects make both positions available for substitution, steric hindrance plays a major role in determining the final product ratio.
The pivaloyl group is very bulky. This steric bulk makes it difficult for the electrophile to approach the ortho position, which is adjacent to the chlorine atom. Consequently, substitution at the less hindered para position is strongly favored. If you are observing a significant amount of the ortho-isomer, it could be due to extreme reaction conditions.
-
Troubleshooting Protocol:
-
Lower the Temperature: Running the reaction at a lower temperature can increase selectivity by favoring the thermodynamically more stable para product and reducing the kinetic energy available for the electrophile to overcome the steric barrier of the ortho position.
-
Choice of Solvent: The polarity and coordinating ability of the solvent can influence the effective size of the electrophile-catalyst complex. Experimenting with different non-polar solvents, such as carbon disulfide or a nitroalkane, may improve selectivity.
-
Q4: During the aqueous workup, I'm struggling with a persistent emulsion or a solid precipitate. What is this and how can it be managed?
The product, a ketone, acts as a Lewis base and forms a stable complex with the aluminum chloride catalyst.[5] When water is added during the workup (quenching), this complex hydrolyzes. This hydrolysis can be highly exothermic and can form aluminum hydroxides (Al(OH)₃) and other aluminum salts that are often gelatinous and can be difficult to separate from the organic layer.
-
Troubleshooting Protocol:
-
Careful Quenching: The reaction mixture should be quenched by slowly and carefully adding it to a mixture of crushed ice and concentrated hydrochloric acid. The acid helps to keep the aluminum salts soluble as [Al(H₂O)₆]³⁺ ions and breaks up the ketone-AlCl₃ complex, preventing the precipitation of aluminum hydroxide.
-
Order of Addition: Always add the reaction mixture to the ice/acid mixture, not the other way around. This helps to control the exotherm of both the hydrolysis and the acid-base neutralization.
-
Sufficient Acid: Ensure enough acid is used to fully dissolve the aluminum salts. If a precipitate persists, more acid may be required.
-
Troubleshooting Protocols & Data
Protocol 1: Optimizing Reaction Conditions for Yield and Selectivity
This protocol outlines a step-by-step method to minimize side reactions and maximize the yield of the desired para-isomer.
-
Preparation: Assemble oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).
-
Charge Reactants: To a flask containing anhydrous chlorobenzene (as the limiting reagent) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane), cool the mixture to 0-5 °C in an ice bath.
-
Catalyst Addition: Add anhydrous aluminum chloride (1.1 equivalents) portion-wise, ensuring the internal temperature does not rise significantly. Stir for 15-20 minutes to allow for complex formation.
-
Acyl Chloride Addition: Add pivaloyl chloride (1.05 equivalents) dropwise via an addition funnel over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat under reflux (e.g., ~60°C) for 2-4 hours.[6] Monitor the reaction progress by TLC or GC-MS.
-
Workup: Follow the quenching procedure described in Q4.
Table 1: Effect of Temperature on Product Distribution
| Reaction Temperature | Desired Product Yield (para-isomer) | ortho-isomer (%) | Alkylation Byproduct (%) |
| 25 °C | Moderate | ~5-7% | < 2% |
| 60 °C | Good | ~3-5% | ~5-8% |
| 100 °C | Poor | ~3-5% | > 20% |
| Note: Values are illustrative and can vary based on specific reaction time and solvent. |
Workflow & Logic Diagrams
References
- 1. This compound - High-Purity Industrial-Grade Compound at Best Price [jigspharma.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 傅-克酰基化反应 [sigmaaldrich.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone
Welcome to the technical support center for the purification of 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone (CAS 66346-01-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this key pesticide and pharmaceutical intermediate.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles.
I. Understanding the Purification Challenges
This compound is a crucial intermediate in the synthesis of fungicides like tebuconazole and uniconazole.[1][2] The purity of this intermediate is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). Purification challenges often arise from the synthetic route, which commonly involves the condensation of p-chlorobenzaldehyde and pinacolone, followed by hydrogenation.[3][4] This process can lead to a variety of impurities that require targeted removal strategies.
Common Impurities:
-
Unreacted Starting Materials: Residual p-chlorobenzaldehyde and pinacolone.
-
Hydrogenation Byproducts: 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-ol (over-reduction product) and 1-phenyl-4,4-dimethyl-pentan-3-one (dechlorination product).[5]
-
Condensation Byproducts: Isomers and polymeric materials.
II. Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during the purification of this compound.
A. Recrystallization Issues
Question 1: My compound "oils out" during recrystallization. What should I do?
Answer: "Oiling out," where the compound separates as a liquid instead of forming crystals, is a common problem when the solute is highly soluble in the hot solvent or when the cooling rate is too fast.
-
Causality: The high concentration of impurities can also lower the melting point of the mixture, promoting oiling out.
-
Troubleshooting Steps:
-
Reduce the Cooling Rate: Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator.
-
Use a Different Solvent System: Experiment with a solvent pair. Dissolve the compound in a good solvent (e.g., ethanol, acetone) at an elevated temperature, and then add a poor solvent (e.g., water, hexane) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.
-
Seed the Solution: Introduce a small crystal of the pure compound to induce crystallization.
-
Lower the Initial Concentration: Use a larger volume of solvent to dissolve the crude product.
-
Question 2: The purity of my recrystallized product is still low. How can I improve it?
Answer: Low purity after a single recrystallization indicates that the chosen solvent is not effectively discriminating between the desired compound and the impurities.
-
Causality: Some impurities may have similar solubility profiles to the product in the chosen solvent.
-
Troubleshooting Steps:
-
Solvent Selection: Consult a solvent miscibility chart and choose a solvent with a steep solubility curve for your compound (highly soluble at high temperatures and poorly soluble at low temperatures). A structured approach to identifying the mechanism of impurity incorporation can be beneficial.[6][7]
-
Perform a Second Recrystallization: A second recrystallization using a different solvent system can often remove persistent impurities.
-
Pre-purification Step: Consider a simple column chromatography or a liquid-liquid extraction to remove the bulk of the impurities before recrystallization.
-
B. Chromatography Challenges
Question 3: I'm seeing poor separation of my compound from an impurity during column chromatography. What are my options?
Answer: Poor separation in column chromatography is typically due to an inappropriate choice of mobile phase or stationary phase.
-
Causality: If the polarity of the mobile phase is too high, both the compound and impurities will elute quickly with little separation. If it's too low, elution times will be very long.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: Use thin-layer chromatography (TLC) to screen different solvent systems. Aim for an Rf value of 0.2-0.4 for the desired compound. A gradient elution (gradually increasing the polarity of the mobile phase) can be effective for separating compounds with a wide range of polarities.
-
Change the Stationary Phase: If you are using silica gel (normal phase), consider using a different stationary phase like alumina or a reverse-phase column (e.g., C18).
-
Adjust the Flow Rate: A slower flow rate can sometimes improve resolution.
-
C. Purity Analysis and Detection
Question 4: How can I accurately assess the purity of my final product?
Answer: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
Recommended Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.[8]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying a wide range of organic impurities.[9][10][11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR).
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
-
III. Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a starting point and may require optimization based on the impurity profile of your crude material.
1. Solvent Selection:
-
Based on the ketone functional group and the aromatic ring, suitable single solvents include ethanol, methanol, or isopropanol.
-
A common and effective solvent system is a mixture of ethanol and water.
Table 1: Suggested Solvents for Recrystallization
| Solvent/Solvent System | Rationale |
| Ethanol | Good solubility at high temperatures, lower solubility at room temperature. |
| Isopropanol | Similar properties to ethanol, can offer different selectivity. |
| Ethanol/Water | A versatile solvent pair allowing for fine-tuning of solubility. |
| Hexane/Acetone | A non-polar/polar mixture that can be effective for less polar impurities. |
2. Step-by-Step Procedure (Ethanol/Water System):
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Heat the solution gently on a hot plate.
-
Slowly add hot water dropwise until the solution becomes persistently cloudy.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography
1. Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard choice.
-
Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by TLC analysis.
2. Step-by-Step Procedure:
-
Pack a glass column with silica gel slurried in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the chosen hexane/ethyl acetate mobile phase.
-
Collect fractions and monitor the elution by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
IV. Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for the purification of this compound.
Caption: Purification workflow for this compound.
V. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound? A: The pure compound is typically a white to off-white crystalline solid.[9] A yellowish or oily appearance indicates the presence of impurities.
Q2: What are the typical storage conditions for the purified compound? A: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]
Q3: Is this compound soluble in water? A: It is only slightly soluble in water but is soluble in organic solvents like ethanol and acetone.[9]
Q4: Can I use distillation for purification? A: Yes, vacuum distillation can be an effective method for purifying this compound, especially on a larger scale. A patent describes the distillative removal of impurities to achieve a purity of 99.9%.[5]
Q5: What are the key safety precautions when handling this compound? A: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
VI. References
-
JIGS Chemical Limited. (n.d.). This compound. Retrieved from 14
-
MacLeod, A. M., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(7), 1396-1405. Available at: --INVALID-LINK--
-
MacLeod, A. M., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. Available at: --INVALID-LINK--
-
Echemi. (n.d.). 4,4-dimethyl-3-pentanone | 66346-01-8, 1-(4-Chlorophenyl). Retrieved from 15
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound | 66346-01-8. Retrieved from --INVALID-LINK--
-
Cardoso, A. A., & Collins, C. H. (2005). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry, 92(3), 547-552. Available at: --INVALID-LINK--
-
Altum Technologies. (2023, September 20). Fouling Issues in Crystallizers – What, Why, and How to Solve Them. Retrieved from --INVALID-LINK--
-
Longchang Chemical. (n.d.). 4,4-dimethyl-3-pentanone CAS 66346-01-8. Retrieved from --INVALID-LINK--
-
Jautelat, M., et al. (1997). U.S. Patent No. 5,639,917. Washington, DC: U.S. Patent and Trademark Office. Available at: --INVALID-LINK--
-
Berg, D., et al. (1985). U.S. Patent No. 4,898,954. Washington, DC: U.S. Patent and Trademark Office. Available at: --INVALID-LINK--
-
Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from --INVALID-LINK--
-
Wang, H., et al. (2019). CN Patent No. 109336848B. Available at: --INVALID-LINK--
-
Zhang, J., & Li, Y. (2013). CN Patent No. 103242151B. Available at: --INVALID-LINK--
-
Zabiegala, B., et al. (2007). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Journal of Separation Science, 30(18), 3230-3241. Available at: --INVALID-LINK--
-
Jiangsu Sevencontinent Green Chemical Co Ltd. (2019). CN Patent No. 109336848A. Available at: --INVALID-LINK--
-
SRIRAMCHEM. (n.d.). Tebuconazole Impurity 6. Retrieved from --INVALID-LINK--
-
LGC Standards. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Dong, Y., et al. (2013). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. LCGC North America, 31(7), 556-567. Available at: --INVALID-LINK--
-
Exploring this compound: A Key Pesticide Intermediate. (n.d.). Retrieved from --INVALID-LINK--
-
Bayer AG. (2004). RU Patent No. 2228327C1. Available at: --INVALID-LINK--
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from --INVALID-LINK--
References
- 1. longchangchemical.com [longchangchemical.com]
- 2. innospk.com [innospk.com]
- 3. CN103242151B - Process for preparing 1-(4-chlorphenyl)-4,4-dimethyl-3-pentanone - Google Patents [patents.google.com]
- 4. RU2228327C1 - Method for preparing 4,4-dimethyl-1-(para-chlorophenyl)-pentane-3-one - Google Patents [patents.google.com]
- 5. US5639917A - Process for preparing 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. auroraprosci.com [auroraprosci.com]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 14. This compound - High-Purity Industrial-Grade Compound at Best Price [jigspharma.com]
- 15. echemi.com [echemi.com]
Technical Support Center: Optimization of Hydrogenation Conditions for 1-(4-chlorophenyl)-4,4-dimethyl-pent-1-en-3-one
Welcome to the technical support center for the hydrogenation of 1-(4-chlorophenyl)-4,4-dimethyl-pent-1-en-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and optimized experiments.
Introduction: The Chemistry of Selective Hydrogenation
The catalytic hydrogenation of 1-(4-chlorophenyl)-4,4-dimethyl-pent-1-en-3-one is a critical transformation aimed at selectively reducing the α,β-unsaturated C=C bond to yield the saturated ketone, 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one. This saturated ketone is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.
The primary challenge in this reaction is achieving high chemoselectivity. The molecule contains three reducible functional groups: the carbon-carbon double bond (alkene), the carbonyl group (ketone), and the carbon-chlorine bond on the aromatic ring. The desired outcome is the exclusive hydrogenation of the alkene without affecting the ketone or the aryl chloride. Undesired side reactions include the over-reduction of the ketone to an alcohol and, most critically, the hydrodechlorination of the aromatic ring.
This guide provides a structured approach to troubleshooting common issues and optimizing your reaction conditions to maximize the yield and purity of the desired product.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.
Issue 1: Low or No Conversion of Starting Material
Question: I have set up my hydrogenation reaction with 1-(4-chlorophenyl)-4,4-dimethyl-pent-1-en-3-one, but I am observing very low or no conversion to the desired product. What are the likely causes and how can I fix this?
Answer:
Low or no conversion in a catalytic hydrogenation reaction is a common issue that can typically be traced back to the catalyst, the reaction conditions, or impurities.
Potential Causes & Solutions:
-
Catalyst Inactivity:
-
Cause: The catalyst may be old, have been improperly stored, or is from a poor-quality batch. Heterogeneous catalysts like Palladium on Carbon (Pd/C) can lose activity over time.
-
Solution: Always use a fresh batch of catalyst from a reputable supplier. If you suspect your current batch is inactive, try a new one. For some reactions, a more active catalyst like Pearlmann's catalyst (Pd(OH)₂/C) might be beneficial.[1]
-
-
Insufficient Hydrogen Pressure or Poor Mass Transfer:
-
Cause: The reaction may require higher hydrogen pressure to proceed at a reasonable rate. Additionally, if the reaction mixture is not stirred vigorously, the diffusion of hydrogen from the gas phase to the catalyst surface can be rate-limiting.
-
Solution: Gradually increase the hydrogen pressure. Patents for this specific transformation have cited pressures ranging from 50 to 400 bar.[2] Ensure your reaction vessel is equipped with efficient stirring to maximize the gas-liquid surface area.[1] For laboratory scale, a Parr shaker can provide both the necessary pressure and agitation.
-
-
Sub-Optimal Temperature:
-
Cause: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.
-
Solution: Cautiously increase the reaction temperature. For the hydrogenation of 1-(4-chlorophenyl)-4,4-dimethyl-pent-1-en-3-one, temperatures in the range of 40°C to 80°C are often effective.[2] Be aware that higher temperatures can sometimes lead to an increase in side products.[2]
-
-
Catalyst Poisoning:
-
Cause: Trace impurities in your starting material, solvent, or from the reaction setup can irreversibly bind to the active sites of the catalyst, rendering it inactive. Sulfur-containing compounds are notorious catalyst poisons for palladium.[1]
-
Solution: Ensure the purity of your starting material and use high-purity, degassed solvents. If you suspect catalyst poisoning, you can try filtering the reaction mixture through a pad of Celite and adding a fresh batch of catalyst to the filtrate.
-
Issue 2: Poor Selectivity - Formation of Dechlorinated Byproduct
Question: My reaction is proceeding, but I am observing a significant amount of the dechlorinated product, 1-phenyl-4,4-dimethyl-pentan-3-one. How can I suppress this side reaction?
Answer:
Hydrodehalogenation, particularly dechlorination, is a common and challenging side reaction when hydrogenating substrates with aryl halides. The C-Cl bond can be susceptible to reductive cleavage, especially with highly active catalysts like Pd/C.
Causality: The mechanism of hydrodehalogenation on a palladium surface involves oxidative addition of the aryl-halide bond to the Pd(0) surface, followed by hydrogenolysis. Suppressing this pathway while promoting alkene hydrogenation is key.
Strategies to Minimize Dechlorination:
-
Catalyst Choice:
-
Nickel-Based Catalysts: Raney Nickel has been shown to be effective for the selective hydrogenation of α,β-unsaturated ketones in the presence of halogen substituents.[3]
-
Modified Palladium Catalysts: Standard Pd/C is often too active and can promote dechlorination. Using a less active or modified palladium catalyst can improve selectivity.
-
-
Use of Catalyst Poisons/Modifiers (Controlled Deactivation):
-
Sulfur Compounds with Nickel Catalysts: A patented method for the selective hydrogenation of halogenated α,β-unsaturated ketones involves using a Nickel-containing catalyst in the presence of an organic sulfur compound, such as bis(2-hydroxyethyl) sulfide.[3] The sulfur compound acts as a selective poison, moderating the catalyst's activity to disfavor dechlorination.
-
Diphenylsulfide with Palladium Catalysts: The addition of diphenylsulfide as a catalyst poison to a Pd/C catalyzed hydrogenation has been shown to selectively reduce alkenes and alkynes without causing hydrogenolysis of aryl halogens.[4][5]
-
-
Reaction Conditions Optimization:
-
Temperature and Pressure: Lowering the reaction temperature and pressure can sometimes reduce the rate of dechlorination relative to the desired hydrogenation.
-
pH Control: The presence of base can sometimes promote dehalogenation. Maintaining a neutral or slightly acidic pH can be beneficial. The use of a triethylamine/acetic acid buffer system has been shown to control selectivity in some dehalogenation-prone reactions.[6]
-
Issue 3: Poor Selectivity - Over-reduction to the Alcohol
Question: I am successfully hydrogenating the C=C bond, but I am also getting a significant amount of 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-ol. How can I prevent the reduction of the ketone group?
Answer:
The reduction of the carbonyl group is another potential side reaction. Thermodynamics generally favor the hydrogenation of the C=C bond over the C=O bond in α,β-unsaturated ketones, but under harsh conditions or with certain catalysts, over-reduction can occur.[7]
Strategies to Improve Selectivity for the Ketone:
-
Catalyst Selection:
-
Palladium on Carbon (Pd/C): Pd/C is generally highly selective for the hydrogenation of C=C bonds in the presence of ketones.[8] This should be the first choice of catalyst when trying to avoid alcohol formation.
-
Rhodium-Based Catalysts: Certain rhodium hydride catalysts have been shown to be highly selective for the hydrogenation of the C=C bond in α,β-unsaturated carbonyl compounds.[9]
-
Manganese-Based Catalysts: Newer, earth-abundant metal catalysts based on manganese have demonstrated high chemoselectivity for the C=C bond hydrogenation in α,β-unsaturated ketones, leaving the carbonyl group intact.[10][11]
-
-
Reaction Conditions:
-
Milder Conditions: Use the mildest conditions possible (lower temperature and pressure) that still afford a reasonable reaction rate. Higher temperatures and pressures are more likely to lead to the reduction of the more stable carbonyl group.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the hydrogenation of 1-(4-chlorophenyl)-4,4-dimethyl-pent-1-en-3-one?
A1: Based on literature and patents, a good starting point would be:
-
Catalyst: 5-10 mol% Pd/C or Raney Nickel.
-
Solvent: Methanol or Ethanol.
-
Temperature: 40-60 °C.[2]
-
Hydrogen Pressure: 10-50 bar.
-
Agitation: Vigorous stirring.
If dechlorination is observed with Pd/C, consider adding a modifier like diphenylsulfide. If using Raney Nickel, the addition of a sulfur-containing modifier is recommended to prevent dechlorination.[3]
Q2: Which solvents are suitable for this reaction?
A2: Polar protic solvents like methanol and ethanol are commonly used and have been cited in patents for this specific transformation.[2] Other solvents such as ethyl acetate, THF, and acetone can also be used, provided the starting material is soluble and the solvent does not interfere with the catalyst.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by taking small aliquots from the reaction mixture (after carefully stopping the reaction and releasing the pressure) and analyzing them by:
-
Thin Layer Chromatography (TLC): A quick method to qualitatively assess the consumption of the starting material and the formation of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to quantitatively determine the ratio of starting material, desired product, and any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the vinyl protons of the starting material and the appearance of the aliphatic protons of the product.
Q4: My catalyst seems to have formed a black precipitate that is difficult to filter. What should I do?
A4: Finely divided catalysts like Pd/C can sometimes be difficult to filter. To improve filtration, you can pass the reaction mixture through a pad of Celite® or another filter aid. This will help to trap the fine catalyst particles and provide a clear filtrate.
Experimental Protocols & Data
Protocol 1: General Procedure for Selective Hydrogenation using Pd/C
-
To a high-pressure reactor, add 1-(4-chlorophenyl)-4,4-dimethyl-pent-1-en-3-one and a suitable solvent (e.g., methanol, 20 mL per gram of substrate).
-
Carefully add the Pd/C catalyst (5-10% w/w) under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 20 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 50°C) with vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake or by analyzing aliquots.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by recrystallization or chromatography if necessary.
Table 1: Comparison of Catalytic Systems for Selective Hydrogenation of Halogenated Enones
| Catalyst System | Additive/Modifier | Key Advantages | Potential Issues | Reference |
| Pd/C | None | High activity for C=C hydrogenation. | Risk of hydrodechlorination. | [8] |
| Pd/C | Diphenylsulfide | Suppresses hydrodechlorination. | Requires optimization of poison concentration. | [4][5] |
| Raney Nickel | Bis(2-hydroxyethyl) sulfide | High selectivity for C=C bond, suppresses dechlorination. | May require higher pressures/temperatures. | [3] |
| Mn(I) Pincer Complex | None | High chemoselectivity, avoids precious metals. | Newer catalyst, may not be commercially available. | [10][11] |
Visualizing the Workflow
Diagram 1: Troubleshooting Flowchart for Low Conversion
Caption: Decision tree for troubleshooting low reaction conversion.
Diagram 2: Selectivity Strategy Map
Caption: Strategies to mitigate common selectivity issues.
References
- 1. curlyarrow.blogspot.com [curlyarrow.blogspot.com]
- 2. US5639917A - Process for preparing 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one - Google Patents [patents.google.com]
- 3. EP0354991A1 - Process for the hydrogenation of alpha-, beta-unsaturated ketones - Google Patents [patents.google.com]
- 4. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 5. Hydrogen [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Selective Hydrogenation of α,β-Unsaturated Carbonyl Compounds - ChemistryViews [chemistryviews.org]
- 10. Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
overcoming solubility issues with 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone in experiments
Welcome to the technical support guide for 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone (CAS No. 66346-01-8). This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
Answer: this compound is a white to off-white crystalline solid.[1] It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, such as the pesticides Uniconazole and Tebuconazole.[2][3]
The primary challenge lies in its physicochemical properties. With a molecular formula of C13H17ClO, it is a relatively non-polar (lipophilic) molecule.[1][2] This inherent hydrophobicity leads to its key solubility characteristic: it is only slightly soluble in water but readily soluble in organic solvents like ethanol and acetone.[1] This poor aqueous solubility is a frequent hurdle in biological assays, formulation development, and analytical chemistry, where aqueous systems are standard.
Key Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C13H17ClO | [1][2][4][5] |
| Molecular Weight | 224.73 g/mol | [1][4][5] |
| Appearance | White to off-white crystalline solid or powder | [1] |
| Boiling Point | 297.4 ± 15.0 °C (Predicted) | [2][4] |
| Density | ~1.06 g/cm³ | [1][2] |
| Aqueous Solubility | Slightly soluble | [1] |
| Organic Solvent Solubility | Soluble in ethanol, acetone |[1] |
Q2: I've dissolved the compound in DMSO to make a stock solution, but it precipitates when I add it to my aqueous cell culture medium. What's happening and how can I fix it?
Answer: This is a classic and common problem known as "solvent shock" or "crashing out."[6] While the compound dissolves in 100% dimethyl sulfoxide (DMSO), the rapid dilution into a predominantly aqueous environment (your buffer or medium) drastically changes the solvent polarity. The compound, being hydrophobic, can no longer stay in solution and precipitates.[6]
Here are several strategies to mitigate this, starting with the simplest:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally well below 1%.[7] Higher concentrations can be toxic to cells and can still fail to keep the compound dissolved.[7]
-
Pre-warm the Medium: Gently warming your aqueous medium to your experimental temperature (e.g., 37°C) before adding the compound stock can sometimes help maintain solubility.[8]
-
Improve Mixing: Add the DMSO stock solution dropwise into the aqueous medium while vortexing or swirling vigorously.[8] This rapid dispersion can prevent localized high concentrations that initiate precipitation.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise dilution. First, dilute the concentrated DMSO stock into a small volume of medium that contains serum (if applicable), as proteins in serum can sometimes help stabilize the compound. Then, add this intermediate dilution to the final culture volume.[8]
If these simple steps fail, you will need to employ more advanced formulation strategies, as detailed in the troubleshooting section below.
Troubleshooting Guide: Advanced Solubilization Strategies
Issue 1: My compound still precipitates in aqueous media even with optimized DMSO concentrations.
When standard organic solvents are insufficient, more advanced techniques are required to keep a hydrophobic compound stable in an aqueous environment.
Solution A: Co-Solvent Systems
A co-solvent is a water-miscible organic solvent used to increase the solubility of a poorly water-soluble compound by reducing the overall polarity of the aqueous phase.[9][10][11]
-
Mechanism: The addition of a co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) creates a solvent mixture that is more favorable for non-polar solutes.[10][12] The solubility of a compound often increases logarithmically with the fraction of the organic co-solvent.[13]
-
Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 300/400 (PEG-300/400), N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMA) are frequently used.[13][14]
Protocol 1: Developing a Co-Solvent System
-
Initial Screening: Prepare a 10 mM stock solution of this compound in various co-solvents (e.g., Ethanol, PEG-400, Propylene Glycol).
-
Binary Mixture Test: Prepare a series of aqueous buffers (e.g., PBS) containing different percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).
-
Solubility Assessment: Add a small aliquot of the compound (from a concentrated DMSO stock to minimize the DMSO effect) to each co-solvent/buffer mixture to achieve your target final concentration.
-
Observation: Vortex each solution and let it stand for at least one hour. Visually inspect for any signs of precipitation (cloudiness, visible particles).
-
Selection: Choose the co-solvent system with the lowest percentage of organic solvent that maintains the compound's solubility. Always run a vehicle control (the co-solvent system without the compound) in your experiment to account for any effects of the solvent itself.
Solution B: Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16][17] They can encapsulate poorly soluble "guest" molecules, like our compound, forming an inclusion complex that has greatly enhanced aqueous solubility.[15][18][19]
-
Mechanism: The non-polar compound partitions into the hydrophobic core of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin allows the entire complex to dissolve in water.[16][19]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations due to their high solubility and low toxicity.[16]
Protocol 2: Solubilization using HP-β-Cyclodextrin
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v in PBS). Gentle warming may be required to fully dissolve the cyclodextrin.
-
Add Compound: Add the solid this compound powder directly to the HP-β-CD solution. Alternatively, add a concentrated stock in a minimal amount of a volatile organic solvent (like ethanol) and then evaporate the solvent.
-
Complexation: Vigorously vortex or sonicate the mixture for 30-60 minutes to facilitate the formation of the inclusion complex. The solution should become clear as the compound is encapsulated.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any remaining undissolved particles.
-
Validation: It is advisable to determine the concentration of the solubilized compound using a validated analytical method like HPLC-UV.
Logical Workflow for Solvent Selection
For a systematic approach to finding the right solvent or system, the following decision tree can be a valuable guide.
Caption: Decision tree for selecting a suitable solvent system.
Issue 2: My compound seems to be incompatible with my HPLC mobile phase, leading to poor peak shape.
Poor peak shape (e.g., fronting, tailing, or splitting) during HPLC analysis can often be traced back to the solvent used to dissolve the sample.
Solution: Match Sample Solvent to Mobile Phase
-
The Principle of "Like Dissolves Like": The ideal sample solvent should be as close in composition as possible to the initial mobile phase of your HPLC gradient.[20]
-
Problem Scenario: If your sample is dissolved in 100% DMSO, but your reverse-phase HPLC gradient starts at 95% water / 5% acetonitrile, the strong DMSO solvent can cause the sample to behave poorly upon injection. This mismatch can lead to broad or distorted peaks.[21]
-
Best Practice:
-
Identify Initial Conditions: Determine the starting percentage of your HPLC gradient (e.g., 90% Water, 10% Acetonitrile).
-
Prepare Sample Solvent: Create a solvent mixture that mimics these initial conditions.
-
Dissolve Sample: Dissolve your this compound sample in this matched solvent. If initial dissolution is difficult, use a minimal amount of a stronger solvent (like acetonitrile or methanol) to dissolve it first, then dilute it with the aqueous component.
-
Filter: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to protect your column and instrument.[21]
-
Recommended HPLC Solvents for Reverse-Phase Analysis:
| Solvent | Role | Notes |
|---|---|---|
| Water (HPLC-Grade) | Aqueous Phase (A) | The polar component of the mobile phase.[21][22] |
| Acetonitrile (ACN) | Organic Phase (B) | A versatile solvent with low viscosity and good UV transparency.[20][21][22] |
| Methanol (MeOH) | Organic Phase (B) | A common, cost-effective alternative to ACN.[21][22][23] |
Mechanism Visualization: Cyclodextrin Encapsulation
The diagram below illustrates how a cyclodextrin molecule encapsulates a hydrophobic guest molecule, rendering it water-soluble.
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
References
- 1. This compound - High-Purity Industrial-Grade Compound at Best Price [jigspharma.com]
- 2. innospk.com [innospk.com]
- 3. Anhui Saidi Biotechnology Co., Ltd. [chemball.com]
- 4. This compound CAS#: 66346-01-8 [m.chemicalbook.com]
- 5. This compound | C13H17ClO | CID 94617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Co-solvent: Significance and symbolism [wisdomlib.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 21. benchchem.com [benchchem.com]
- 22. A Comprehensive Guide to HPLC Solvents [chemtek.co.in]
- 23. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
Navigating the Stability of 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone in Solution: A Technical Guide
Welcome to the technical support center for 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical advice on the stability of this compound in solution. As a key intermediate in the synthesis of agrochemicals like Tebuconazole and Uniconazole, understanding its stability is paramount for reproducible and reliable experimental outcomes.[1][2][3] This document provides frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during its handling and use in solution.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound in various laboratory settings.
Q1: What are the optimal storage conditions for this compound in its solid state?
A1: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][4] This minimizes exposure to moisture and air, which can compromise its quality over time.[1] The compound is stable under normal storage conditions, with a shelf life of up to two years.[5] It is crucial to keep it away from strong oxidizing agents.[4][6]
Q2: How stable is this compound in common organic solvents?
A2: While specific kinetic data on the degradation of this compound in various organic solvents is not extensively documented in publicly available literature, it is soluble in organic solvents like ethanol and acetone.[5] For analytical purposes, a mobile phase of acetonitrile and water is used, suggesting short-term stability in these solvents.[7] However, for prolonged storage in solution, it is advisable to prepare fresh solutions before use and store them at low temperatures (e.g., 2-8 °C) and protected from light to minimize potential degradation.
Q3: What are the potential degradation pathways for this compound in solution?
A3: Based on the chemical structure of this compound, several degradation pathways can be inferred, particularly under stress conditions. While specific studies on this molecule are limited, we can draw parallels from similar structures.[8] Potential degradation can be initiated by:
-
Photodegradation: Exposure to light, especially UV light, can lead to the cleavage of the bond between the carbonyl group and the aromatic ring.[8]
-
Oxidation: The presence of oxidizing agents could result in the formation of carboxylic acids or other oxygenated derivatives.[8]
-
Hydrolysis: Although ketones are generally stable to hydrolysis, extreme pH conditions (strong acids or bases) could potentially promote degradation.
Q4: What are the known hazardous decomposition products?
A4: Under thermal decomposition, the hazardous decomposition products of this compound are carbon oxides and hydrogen chloride.[4][6]
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments involving this compound in solution.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/GC analysis | Sample degradation. | Review storage conditions of the solution. Ensure it is protected from light and stored at a low temperature. Prepare fresh solutions for analysis. If the problem persists, consider performing a forced degradation study to identify potential degradants. |
| Inconsistent results in bioassays or chemical reactions | Degradation of the compound in the experimental medium. | Evaluate the compatibility of the compound with the assay or reaction buffer. Check the pH and presence of any potentially reactive species. Prepare the working solution immediately before the experiment. |
| Precipitation of the compound from the solution | Poor solubility or solvent evaporation. | Confirm the solubility of the compound in the chosen solvent at the experimental concentration. Ensure the container is tightly sealed to prevent solvent evaporation, especially for volatile solvents. |
| Loss of compound potency over time in stock solutions | Slow degradation of the active compound. | Perform a stability study of the stock solution under your specific storage conditions. Consider aliquoting the stock solution to avoid repeated freeze-thaw cycles. For long-term storage, consider storing the compound in its solid form. |
Experimental Protocol: Forced Degradation Study
To proactively understand the stability of this compound in your specific experimental matrix, a forced degradation study is highly recommended. This will help in identifying potential degradation products and developing a stability-indicating analytical method. The following is a general protocol that can be adapted to your needs, based on guidelines for similar molecules.[8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours).
3. Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, using a suitable analytical method, such as reverse-phase HPLC with a UV detector.[7]
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with the control.
-
A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
-
The percentage of degradation can be calculated. This information is crucial for establishing the stability-indicating nature of the analytical method.
Visualizing Potential Degradation
The following diagram illustrates a hypothetical degradation pathway for this compound under photolytic and oxidative stress conditions. This is an inferred pathway based on general chemical principles and data from related compounds.
Caption: Inferred degradation pathways of this compound.
References
- 1. innospk.com [innospk.com]
- 2. This compound [hqpharmtech.com]
- 3. nbinno.com [nbinno.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. This compound - High-Purity Industrial-Grade Compound at Best Price [jigspharma.com]
- 6. aksci.com [aksci.com]
- 7. 1-(4-Chlorophenyl)-4,4-dimethyl-pentan-3-one | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Unexpected Results with 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone (CAS No. 66346-01-8) into their experimental workflows. While this compound is primarily known as a key intermediate in the synthesis of agrochemicals like Tebuconazole and Uniconazole, its use as a test compound in various biological assays can present unique challenges.[1][2][3][4]
This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate unexpected results, ensuring the integrity and reproducibility of your data. We will explore issues from the perspective of the compound's physicochemical properties and potential interactions within an assay system.
Section 1: Compound Characteristics & Handling
A foundational understanding of your test compound's properties is the first step in effective troubleshooting. Below is a summary of key characteristics for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₇ClO | [1][5][6] |
| Molecular Weight | 224.73 g/mol | [5][7] |
| Appearance | White to off-white crystalline solid or colorless to light yellow liquid.[1][4][5] | [1][4][5] |
| Melting Point | ~18 °C | [1][6] |
| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., DMSO, ethanol, acetone).[5] | [5] |
| Stability | Stable under recommended storage conditions.[7][8] Avoid strong oxidizing agents.[5][7] | [5][7][8] |
| Storage | Store in a cool, dry, well-ventilated place, away from light and moisture.[1][5][7] | [1][5][7] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the use of this compound in an assay environment.
Q1: What is the best way to prepare and store stock solutions of this compound?
A1: Given its limited aqueous solubility, it is recommended to prepare high-concentration stock solutions in an anhydrous, high-purity organic solvent such as dimethyl sulfoxide (DMSO).[9] Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[9] Before each use, allow an aliquot to thaw completely and bring it to room temperature.
Q2: My compound precipitated when I added it to my aqueous assay buffer. What should I do?
A2: Precipitation is a common issue for hydrophobic compounds and indicates that you have exceeded the compound's solubility limit in your final assay buffer. This leads to an effective concentration far lower than intended.[9]
-
Causality: The high percentage of aqueous buffer cannot maintain the solubility of a compound prepared in 100% organic solvent.
-
Solution: First, visually inspect your final assay solution for any precipitate. If observed, you must reduce the final concentration of the compound. It is also crucial to ensure the final concentration of your organic solvent (e.g., DMSO) is kept low (typically <0.5%) to avoid solvent-induced artifacts.[9][10]
Q3: Could the ketone functional group in the molecule cause non-specific interactions?
A3: Yes, this is a possibility that warrants consideration. While the ketone in this molecule is sterically hindered by the adjacent t-butyl group, ketones can potentially react with primary amines, such as the side chain of lysine residues in proteins, to form Schiff bases.[11] This covalent modification would be non-specific. Furthermore, ketone bodies are known to act as signaling metabolites, suggesting that ketone-containing structures can interact with biological systems in complex ways.[12]
Q4: How can I differentiate between a genuine biological effect and a false positive caused by assay interference?
A4: This is a critical aspect of drug discovery and requires a systematic approach. A genuine "hit" should demonstrate a clear dose-response relationship and be confirmed using an orthogonal assay (an assay that measures the same endpoint but with a different technology).[10][13] Common causes of false positives include compound aggregation and interference with the assay's detection method (e.g., light absorbance or fluorescence).[14][15] The detailed troubleshooting guide in the next section provides protocols to test for these artifacts.
Section 3: Detailed Troubleshooting Guide
This guide provides a systematic, cause-and-effect approach to resolving specific unexpected outcomes.
Issue 1: Higher-Than-Expected or Inconsistent Activity
Observing overly potent or highly variable activity can often be traced to assay artifacts rather than true on-target effects.
Potential Cause A: Compound Aggregation At certain concentrations, hydrophobic molecules can form aggregates that non-specifically sequester and inhibit proteins, leading to false-positive results.[14][15]
-
Troubleshooting Protocol: Detergent-Based Disruption
-
Prepare your assay with and without the addition of a non-ionic detergent, such as 0.01% Triton X-100.
-
Run the dose-response curve for this compound under both conditions.
-
Interpretation: If the observed inhibitory activity is significantly reduced or eliminated in the presence of the detergent, it strongly suggests the original result was due to aggregation.[14]
-
Potential Cause B: Assay Readout Interference The compound itself may absorb light or fluoresce at the wavelengths used for your assay readout, creating a signal that is incorrectly interpreted as biological activity.[14]
-
Troubleshooting Protocol: Interference Check
-
Prepare wells containing only the assay buffer and the compound at various concentrations from your dose-response curve.
-
Prepare control wells with buffer and the vehicle (e.g., DMSO) alone.
-
Do not add any enzymes, substrates, or cells.
-
Read the plate using the same instrument settings as your main experiment.
-
Interpretation: A significant signal that correlates with the compound's concentration indicates direct interference. The table below shows example data.
-
| Compound Conc. (µM) | Signal (No Enzyme) | Interpretation |
| 0 (Vehicle) | 102 | Baseline |
| 1 | 105 | No Interference |
| 10 | 450 | Significant Interference |
| 50 | 2150 | Severe Interference |
Issue 2: No Observed Activity or Lower-Than-Expected Potency
The absence of an expected effect requires careful validation of the compound's integrity and its effective concentration in the assay.
Potential Cause A: Poor Solubility and Compound Precipitation As mentioned in the FAQ, if the compound is not fully dissolved, its effective concentration is unknown and likely far below the intended level.[9]
-
Troubleshooting Protocol: Visual Solubility Assessment
-
Prepare your highest planned concentration of the compound in the final assay buffer.
-
Incubate the solution under the same conditions as your assay (e.g., 37°C) for 1-2 hours.
-
Visually inspect the solution against a dark background for any signs of cloudiness or precipitate.[9]
-
Action: If precipitation is observed, this concentration is too high. You must establish a working range where the compound remains fully solubilized.
-
Potential Cause B: Compound Degradation Improper storage or handling can lead to the chemical degradation of the compound, rendering it inactive.
-
Preventative Measures & Validation:
-
Storage: Always store the compound as recommended, protected from light, moisture, and extreme temperatures.[1][5][7]
-
Stock Solutions: Prepare fresh stock solutions and avoid repeated freeze-thaw cycles by using single-use aliquots.[9]
-
Validation: If inactivity persists, consider verifying the compound's identity and purity via analytical methods such as HPLC-MS or NMR, especially if the material has been stored for an extended period.
-
Section 4: Visualized Troubleshooting Workflow
To aid in your troubleshooting process, the following diagram outlines a systematic workflow for diagnosing unexpected assay results.
Caption: A systematic workflow for troubleshooting unexpected assay results.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Anhui Saidi Biotechnology Co., Ltd. [chemball.com]
- 5. This compound - High-Purity Industrial-Grade Compound at Best Price [jigspharma.com]
- 6. echemi.com [echemi.com]
- 7. aksci.com [aksci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciencedaily.com [sciencedaily.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
minimizing by-product formation in the synthesis of 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone
Welcome to the technical support center for the synthesis of 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone (CAS 66346-01-8), a key intermediate in the production of various agrochemicals and pharmaceuticals.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a primary focus on minimizing by-product formation.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the two most common synthetic routes to this compound.
Route 1: Friedel-Crafts Acylation of Chlorobenzene with Pivaloyl Chloride
This direct, one-step approach involves the electrophilic aromatic substitution of chlorobenzene with pivaloyl chloride using a Lewis acid catalyst.[4][5] While seemingly straightforward, this reaction is prone to a significant side reaction that can drastically reduce the yield of the desired product.
Troubleshooting Guide: Friedel-Crafts Acylation Route
| Issue | Potential Cause | Recommended Solution | Scientific Rationale |
| Low yield of the desired ketone and significant formation of tert-butylbenzene. | Decarbonylation of the acylium ion. | 1. Lower the reaction temperature: Conduct the reaction at or below 0°C.[6] 2. Choose a milder Lewis acid: Consider using FeCl₃ or ZnCl₂ instead of AlCl₃. 3. Use a non-polar solvent: Solvents like dichloromethane or carbon disulfide can be effective.[7] | The pivaloyl acylium ion is sterically hindered and can undergo decarbonylation to form the highly stable tert-butyl carbocation.[8][9][10] This carbocation then acts as an electrophile in a Friedel-Crafts alkylation reaction with chlorobenzene, yielding tert-butylbenzene. Lower temperatures and milder Lewis acids disfavor the high activation energy pathway of decarbonylation. |
| Formation of multiple isomers (ortho, meta, para). | Reaction conditions favoring mixed isomer formation. | 1. Optimize catalyst and solvent: The choice of Lewis acid and solvent can influence isomer distribution.[11] 2. Purification: The para isomer is typically the major product due to sterics and can be isolated via crystallization or chromatography.[12] | The chloro group is an ortho, para-directing deactivator.[12] While the para product is sterically favored, reaction conditions can influence the ortho/para ratio. |
| Reaction does not proceed to completion. | Deactivated aromatic ring or insufficient catalyst. | 1. Use a stoichiometric amount of Lewis acid: The product ketone complexes with the Lewis acid, rendering it inactive.[13][14] 2. Ensure anhydrous conditions: Lewis acids like AlCl₃ are highly moisture-sensitive. | Chlorobenzene is a deactivated aromatic ring, making it less reactive in Friedel-Crafts reactions.[12] A sufficient amount of active catalyst is crucial to drive the reaction forward. The ketone product acts as a Lewis base and forms a complex with the Lewis acid catalyst, effectively removing it from the reaction.[13] |
FAQs: Friedel-Crafts Acylation Route
Q1: Why is tert-butylbenzene a major by-product in this specific Friedel-Crafts acylation?
A1: The formation of tert-butylbenzene is a classic example of an anomalous Friedel-Crafts reaction.[8][9] The initially formed pivaloyl acylium ion is sterically hindered. Under certain conditions, it can eliminate a molecule of carbon monoxide (decarbonylation) to form a very stable tertiary carbocation, the tert-butyl cation.[8][9][10] This carbocation then readily alkylates the chlorobenzene ring, leading to the formation of tert-butylbenzene.
Q2: Can I use a stronger Lewis acid to increase the reaction rate with the deactivated chlorobenzene ring?
A2: While a more potent Lewis acid can increase the rate of acylation, it can also accelerate the undesirable decarbonylation side reaction. Therefore, a careful balance must be struck. Using a stoichiometric amount of a moderately strong Lewis acid like aluminum chloride at low temperatures is often the most effective approach.[6]
Q3: What is the expected isomer distribution, and how can I isolate the desired para isomer?
A3: The chloro substituent on the benzene ring directs incoming electrophiles to the ortho and para positions.[12] Due to the steric bulk of the pivaloyl group, the para isomer is generally the major product.[12] Purification can typically be achieved through recrystallization or column chromatography, taking advantage of the differing polarities and crystal packing of the isomers.[12][15]
Visualizing the Reaction Pathways
Caption: Reaction pathways in the Friedel-Crafts synthesis.
Route 2: Condensation of 4-Chlorobenzaldehyde with Pinacolone followed by Hydrogenation
This two-step route is a reliable alternative to the Friedel-Crafts acylation. It involves an initial aldol condensation to form an α,β-unsaturated ketone, which is then selectively hydrogenated to the desired product.[16]
Troubleshooting Guide: Condensation-Hydrogenation Route
| Issue | Potential Cause | Recommended Solution | Scientific Rationale |
| Low yield in the condensation step. | Sub-optimal reaction conditions. | 1. Optimize base and solvent: Sodium hydroxide in methanol is a common and effective system.[16] 2. Control temperature: Running the reaction at a moderate temperature (e.g., 70°C) can improve the yield and reduce side reactions.[16] | The aldol condensation is an equilibrium reaction.[17] Proper choice of base, solvent, and temperature is crucial to drive the reaction towards the formation of the α,β-unsaturated ketone product (the aldol condensation product).[18] |
| Formation of 1-(4-Chlorophenyl)-4,4-dimethyl-pentan-3-ol during hydrogenation. | Over-reduction of the carbonyl group. | 1. Use a selective catalyst: Palladium on carbon (Pd/C) or Raney Nickel are often used for selective C=C bond hydrogenation.[19] 2. Control hydrogen pressure and temperature: Use milder conditions (lower pressure and temperature) to favor hydrogenation of the alkene over the ketone.[16] | The carbon-carbon double bond in the α,β-unsaturated ketone is generally more susceptible to catalytic hydrogenation than the carbonyl group.[20][21] However, harsh conditions (high pressure, high temperature, or highly active catalysts) can lead to the reduction of both functional groups. |
| Formation of 1-Phenyl-4,4-dimethyl-pentan-3-one during hydrogenation. | Hydrodechlorination of the aromatic ring. | 1. Catalyst choice: Some catalysts are more prone to causing dehalogenation. Raney Nickel has been shown to be effective with low dechlorination.[19] 2. Optimize reaction time: Prolonged reaction times can increase the likelihood of dechlorination. Monitor the reaction progress closely. | Catalytic hydrogenation can sometimes lead to the cleavage of carbon-halogen bonds (hydrodechlorination).[22][23] This is a common side reaction when hydrogenating compounds containing aromatic halogens. |
| Incomplete hydrogenation. | Inactive catalyst or insufficient hydrogen. | 1. Ensure catalyst activity: Use fresh, high-quality catalyst. 2. Maintain adequate hydrogen pressure: Ensure the reaction vessel is properly pressurized with hydrogen.[16] | The catalyst can become deactivated over time or by impurities. A sufficient supply of hydrogen is necessary for the reaction to proceed to completion. |
FAQs: Condensation-Hydrogenation Route
Q1: What are the key parameters to control in the initial aldol condensation step?
A1: The key parameters for the aldol condensation of 4-chlorobenzaldehyde and pinacolone are the choice and concentration of the base, the solvent, and the reaction temperature. A base like sodium hydroxide in an alcohol solvent is typically used to generate the enolate of pinacolone, which then attacks the aldehyde.[16] Temperature control is important to manage the reaction rate and prevent side reactions.[16]
Q2: How do I selectively hydrogenate the C=C double bond without reducing the ketone or removing the chlorine?
A2: Selective hydrogenation is achieved by carefully choosing the catalyst and reaction conditions. Catalysts like palladium on carbon (Pd/C) or Raney Nickel are known for their ability to selectively reduce carbon-carbon double bonds in the presence of other reducible functional groups under controlled conditions.[19][20] Using lower hydrogen pressures and temperatures will favor the desired selective hydrogenation and minimize over-reduction and dechlorination.[16]
Q3: My hydrogenation reaction is very slow. What can I do?
A3: A slow reaction rate could be due to several factors. First, check the activity of your catalyst; it may need to be replaced. Ensure that your solvent is of appropriate purity and that the reaction is being agitated effectively to ensure good contact between the reactants, catalyst, and hydrogen gas. Finally, a modest increase in temperature or hydrogen pressure can increase the reaction rate, but be mindful that this could also increase the formation of by-products.
Visualizing the Hydrogenation Process
Caption: Potential outcomes of the hydrogenation step.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Chlorobenzene
-
Materials: Anhydrous aluminum chloride (AlCl₃), chlorobenzene, pivaloyl chloride, anhydrous dichloromethane (DCM), ice, and concentrated hydrochloric acid (HCl).
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the suspension to 0°C using an ice bath.
-
Add chlorobenzene (1.0 equivalent) to the cooled suspension.
-
Add pivaloyl chloride (1.05 equivalents) dropwise to the stirred mixture over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography.[12][15]
-
Protocol 2: Two-Step Condensation and Hydrogenation
Step A: Aldol Condensation
-
Materials: 4-Chlorobenzaldehyde, pinacolone, sodium hydroxide (NaOH), and methanol.
-
Procedure:
-
Dissolve 4-chlorobenzaldehyde (1.0 equivalent) and pinacolone (1.2 equivalents) in methanol in a round-bottom flask.
-
Add a solution of NaOH (1.5 equivalents) in methanol dropwise to the mixture.
-
Heat the reaction mixture to reflux (or 70°C) and stir for 4-6 hours, monitoring by TLC.[16]
-
After completion, cool the mixture and neutralize with dilute HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent to obtain the crude 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one, which can be purified by recrystallization or used directly in the next step.
-
Step B: Selective Hydrogenation
-
Materials: Crude 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one, Raney Nickel (or 5% Pd/C), methanol, and hydrogen gas.
-
Procedure:
-
Dissolve the crude α,β-unsaturated ketone from Step A in methanol in a hydrogenation vessel.
-
Add Raney Nickel (catalytic amount, e.g., 5-10 wt%) to the solution.[19]
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 0.1 MPa) and stir vigorously at room temperature or slightly elevated temperature (e.g., 50-60°C).[19]
-
Monitor the reaction by GC or TLC until the starting material is consumed.
-
Once complete, carefully vent the hydrogen and purge with nitrogen.
-
Filter the catalyst through a pad of celite and wash with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by vacuum distillation to obtain this compound of high purity.[24]
-
References
- 1. Metal-catalysed selective transfer hydrogenation of α,β-unsaturated carbonyl compounds to allylic alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chemijournal.com [chemijournal.com]
- 3. innospk.com [innospk.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Drawbacks of Friedel Craft Acylation Reaction | Organic Chemistry Tutorial [curlyarrows.com]
- 11. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 14. Friedel-Crafts Acylation [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. CN103242151B - Process for preparing 1-(4-chlorphenyl)-4,4-dimethyl-3-pentanone - Google Patents [patents.google.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. magritek.com [magritek.com]
- 19. This compound | 66346-01-8 [chemicalbook.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Catalytic hydrogenative dechlorination reaction for efficient synthesis of a key intermediate of SDHI fungicides under continuous-flow conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 23. Chlorine–nickel interactions in gas phase catalytic hydrodechlorination: catalyst deactivation and the nature of reactive hydrogen - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 24. US5639917A - Process for preparing 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one - Google Patents [patents.google.com]
Technical Support Center: Analytical Techniques for Impurity Profiling of 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone
Welcome to the comprehensive technical support guide for the analytical identification of impurities in 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, practical guidance to navigate the complexities of impurity analysis. Here, you will find not just protocols, but the rationale behind the methodologies, empowering you to troubleshoot effectively and ensure the integrity of your results.
Introduction to Impurity Profiling of this compound
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals, most notably the fungicide Tebuconazole.[1][] The purity of this intermediate is paramount, as any impurities can carry through to the final product, potentially affecting its efficacy, safety, and stability. Therefore, robust analytical methods for the identification and quantification of these impurities are critical for quality control and regulatory compliance.
This guide provides a structured approach to impurity profiling, focusing on the most common and effective analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Potential Impurities: Origins and Structures
Understanding the potential impurities is the first step in developing effective analytical methods. Impurities can arise from the manufacturing process (process-related impurities) or from the degradation of the substance over time (degradation products).
A known synthesis route for this compound involves the hydrogenation of 1-(4-chlorophenyl)-4,4-dimethyl-pent-1-en-3-one.[3] Based on this and other synthetic pathways, several potential impurities have been identified.
| Impurity Name | Structure | Origin |
| 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-ol |
| Over-reduction of the ketone functionality during hydrogenation.[3] |
| 1-phenyl-4,4-dimethyl-pentan-3-one | Dechlorination of the starting material or product during synthesis.[3] | |
| 1-(4-chlorophenyl)-4,4-dimethyl-pent-1-en-3-one |
| Unreacted starting material.[3] |
| p-Chlorobenzaldehyde | Unreacted starting material from an aldol condensation reaction.[4] | |
| Pinacolone | Unreacted starting material from an aldol condensation reaction.[4] |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the most common technique for purity determination and impurity quantification due to its high resolution, sensitivity, and reproducibility.
HPLC Troubleshooting Guide & FAQs
Q1: I am seeing significant peak tailing for the main peak. What could be the cause and how can I fix it?
-
Answer: Peak tailing in HPLC is a common issue that can compromise resolution and integration accuracy. Here are the likely causes and solutions:
-
Secondary Interactions with Silanols: The primary cause of tailing for basic or slightly basic compounds is often the interaction with acidic silanol groups on the silica surface of the C18 column.
-
Solution: Lower the pH of the mobile phase (e.g., to pH 2.5-3.5 with phosphoric or formic acid) to suppress the ionization of the silanols. Alternatively, use a base-deactivated column or add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%).
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the sample concentration.
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can create active sites.
-
Solution: Flush the column with a strong solvent (e.g., isopropanol or a mixture of acetonitrile and water). If the problem persists, the column may need to be replaced.[5]
-
-
Q2: I am struggling to separate the dechlorinated impurity (1-phenyl-4,4-dimethyl-pentan-3-one) from the main peak. What should I try?
-
Answer: Co-elution of closely related impurities is a frequent challenge. Here’s a systematic approach to improving resolution:
-
Optimize the Organic Modifier Percentage: The dechlorinated impurity is more non-polar than the parent compound. Decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention time of both compounds and likely improve their separation.
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different selectivity of these solvents can sometimes resolve critical pairs.
-
Consider a Different Stationary Phase: If optimizing the mobile phase is insufficient, a different column chemistry may be needed. A phenyl-hexyl or a biphenyl stationary phase can offer different selectivity for aromatic compounds compared to a standard C18 column.
-
Q3: I am observing ghost peaks in my chromatogram, especially during a gradient run. What is their source?
-
Answer: Ghost peaks are spurious peaks that are not from the injected sample.
-
Contaminated Mobile Phase: Impurities in your solvents or water can concentrate on the column at the beginning of a gradient and elute as the solvent strength increases.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter your mobile phases before use.
-
-
Carryover from Previous Injections: If a previous sample was highly concentrated, remnants may be eluting in the current run.
-
Solution: Run a blank injection (injecting only the mobile phase) to confirm carryover. Clean the injector and syringe with a strong solvent.[6]
-
-
Detailed HPLC Protocol
This protocol provides a starting point for the analysis of this compound and its impurities. Method validation according to ICH Q2(R1) guidelines is essential before use in a regulated environment.[7][8]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %B 0 50 20 80 25 80 26 50 | 30 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Confirmation
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The mass spectrometer provides structural information, aiding in the unequivocal identification of impurities.
GC-MS Troubleshooting Guide & FAQs
Q1: My peaks are broad and tailing. What are the common causes in GC?
-
Answer: Similar to HPLC, peak shape issues in GC can affect quantification.
-
Active Sites in the Inlet or Column: The inlet liner, particularly if it contains glass wool, can have active sites that interact with polar analytes. The column itself can also become active over time.
-
Solution: Use a deactivated inlet liner. If the column is old, it may need to be replaced. Conditioning the column at a high temperature can sometimes help.
-
-
Improper Injection Technique: A slow injection can lead to band broadening.
-
Solution: Use an autosampler for consistent and rapid injections.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the injection volume or dilute the sample. A split injection can also be used to introduce a smaller amount of sample onto the column.[9]
-
-
Q2: I am seeing carryover from one injection to the next. How can I prevent this?
-
Answer: Carryover in GC can be particularly problematic for high-boiling point impurities.
-
Insufficient Bake-out Time: The final temperature and hold time of your oven program may not be sufficient to elute all compounds from the previous injection.
-
Solution: Increase the final temperature of the oven program (without exceeding the column's maximum temperature) and/or increase the hold time at the final temperature.
-
-
Contamination in the Inlet: The inlet can be a source of carryover.
-
Solution: Regularly replace the septum and inlet liner.[10]
-
-
Q3: My retention times are shifting from run to run. What should I check?
-
Answer: Retention time stability is crucial for reliable peak identification.
-
Leaks in the System: A leak in the gas lines or at the column fittings can cause fluctuations in the carrier gas flow rate.
-
Solution: Use an electronic leak detector to check for leaks at all fittings.
-
-
Inconsistent Oven Temperature: The GC oven must maintain a precise and reproducible temperature profile.
-
Solution: Ensure the oven is properly calibrated and that the temperature program is consistent for all runs.
-
-
Detailed GC-MS Protocol
This protocol is a starting point and should be optimized and validated for your specific instrumentation and requirements.
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-400 amu.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an indispensable tool for the definitive structural identification of unknown impurities.[11][12] While not typically used for routine quantification of low-level impurities, it is the gold standard for characterizing isolated impurities or for identifying impurities in a mixture when their signals can be resolved.[13][14]
NMR in Impurity Identification: FAQs
Q1: When should I use NMR for impurity analysis?
-
Answer: NMR is most valuable when you need to determine the exact chemical structure of an unknown impurity.[15] This is often done after an unknown peak is detected by HPLC or GC-MS. If the impurity can be isolated (e.g., by preparative HPLC), a full suite of NMR experiments (1H, 13C, COSY, HSQC, HMBC) can be performed to elucidate its structure.
Q2: Can I use NMR to identify impurities directly in my sample without isolating them?
-
Answer: Yes, this is possible if the impurity is present at a high enough concentration (typically >0.1%) and its signals in the 1H NMR spectrum are not obscured by the signals of the main component. By comparing the spectrum of the impure sample to that of a highly pure reference standard, you can often identify the signals corresponding to the impurities.
Q3: What are the advantages of using NMR for impurity profiling?
-
Answer:
-
Definitive Structure Elucidation: NMR provides detailed information about the molecular structure, including connectivity and stereochemistry.[11][15]
-
Non-destructive: The sample can be recovered after analysis.[12]
-
Quantitative Potential (qNMR): With appropriate internal standards, quantitative NMR (qNMR) can be used to determine the concentration of impurities without the need for a reference standard of the impurity itself.
-
Integrated Analytical Workflow
A robust impurity profiling strategy often involves a combination of these techniques. The following diagram illustrates a typical workflow.
Caption: Integrated workflow for impurity identification and characterization.
References
- 1. innospk.com [innospk.com]
- 3. US5639917A - Process for preparing 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one - Google Patents [patents.google.com]
- 4. CN103242151B - Process for preparing 1-(4-chlorphenyl)-4,4-dimethyl-3-pentanone - Google Patents [patents.google.com]
- 5. hplc.eu [hplc.eu]
- 6. HPLC故障排除指南 [sigmaaldrich.com]
- 7. jordilabs.com [jordilabs.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 10. GC Troubleshooting—Carryover and Ghost Peaks [discover.restek.com]
- 11. veeprho.com [veeprho.com]
- 12. toref-standards.com [toref-standards.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Issue's Article Details [indiandrugsonline.org]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Validation & Comparative
A Comparative Analysis of Synthesis Methods for 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone
Introduction: The Significance of a Key Agrochemical Intermediate
1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone, a colorless liquid with the CAS number 66346-01-8, serves as a pivotal intermediate in the synthesis of vital agricultural chemicals.[1][2] Its molecular structure is fundamental to the production of potent fungicides and plant growth regulators, most notably Tebuconazole and Uniconazole.[1][2] These agrochemicals are indispensable for enhancing crop yields and ensuring food security worldwide by protecting crops from fungal diseases and managing plant growth.[1][2] The efficiency, scalability, and cost-effectiveness of the synthesis of this compound are therefore of paramount importance to the agrochemical industry.
This guide provides a comparative analysis of two prominent synthetic routes to this key intermediate: a two-step condensation and hydrogenation process, and the classic Friedel-Crafts acylation. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a data-driven comparison to assist researchers and production chemists in making informed decisions.
Method 1: Two-Step Synthesis via Condensation and Hydrogenation
This modern and widely utilized approach involves an initial base-catalyzed condensation followed by a catalytic hydrogenation. This method is notable for its high yield and efficiency.
Reaction Workflow
Caption: Workflow for the two-step synthesis of this compound.
Mechanistic Insights
The first step is an Aldol condensation reaction between p-chlorobenzaldehyde and pinacolone. The hydroxide ion deprotonates the α-carbon of pinacolone, creating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of p-chlorobenzaldehyde. The subsequent dehydration of the aldol addition product yields the α,β-unsaturated ketone intermediate, 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one. The use of sodium hydroxide as a catalyst in methanol is effective in promoting this reaction while minimizing side reactions.[3]
The second step is the catalytic hydrogenation of the carbon-carbon double bond of the α,β-unsaturated ketone. This is a selective reduction that leaves the carbonyl group and the aromatic chloro-substituent intact. A variety of catalysts can be employed, including Raney nickel with a sulfolane co-catalyst or even sodium hydroxide under specific conditions.[3][4] The choice of catalyst can influence reaction time, temperature, and pressure, as well as the final purity of the product.
Experimental Protocol
Step 1: Synthesis of 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one [3]
-
To a reaction vessel equipped with a stirrer and a condenser, add methanol.
-
Dissolve p-chlorobenzaldehyde and pinacolone in the methanol.
-
Add sodium hydroxide as a catalyst.
-
Heat the reaction mixture to 70°C and maintain for the duration of the reaction, monitoring for completion by a suitable method (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture and isolate the intermediate product.
Step 2: Synthesis of this compound [3][4]
-
Dissolve the intermediate from Step 1 in methanol in a suitable hydrogenation reactor (e.g., an autoclave).
-
Add the chosen catalyst (e.g., Raney nickel and sulfolane, or sodium hydroxide).
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen and heat to the desired temperature (50-80°C).
-
Maintain the reaction under hydrogen pressure until the uptake of hydrogen ceases.
-
Cool the reactor, vent the excess hydrogen, and filter the catalyst.
-
The filtrate, containing the desired product, can be further purified if necessary.
Method 2: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and versatile method for the formation of aryl ketones.[5][6] This approach involves the reaction of an aromatic compound with an acylating agent, typically in the presence of a Lewis acid catalyst.
Reaction Workflow
Caption: Workflow for the Friedel-Crafts acylation synthesis.
Mechanistic Insights
The Friedel-Crafts acylation proceeds via electrophilic aromatic substitution.[5][7] The Lewis acid, typically aluminum trichloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride, leading to the formation of a highly electrophilic acylium ion.[7][8] This acylium ion is then attacked by the electron-rich aromatic ring (chlorobenzene). A subsequent deprotonation of the resulting arenium ion restores the aromaticity of the ring and yields the final ketone product. A key feature of the Friedel-Crafts acylation is that the product ketone forms a stable complex with the Lewis acid, necessitating the use of stoichiometric or greater amounts of the catalyst.[5]
Experimental Protocol (General)
-
To a cooled, inert atmosphere reaction vessel, add a suitable solvent (e.g., dichloromethane or nitrobenzene) and the Lewis acid (e.g., AlCl₃).
-
Slowly add the 4,4-dimethyl-3-pentanoyl chloride to the suspension.
-
Add chlorobenzene dropwise to the reaction mixture, maintaining a low temperature.
-
After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating until completion is indicated (e.g., by GC or TLC).
-
Quench the reaction by carefully pouring the mixture into ice-water.
-
Separate the organic layer, wash with a dilute acid, then with a base, and finally with brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or chromatography.
Comparative Analysis
| Feature | Method 1: Condensation & Hydrogenation | Method 2: Friedel-Crafts Acylation |
| Yield | Very high, often reported as >99%[3][4] | Generally good, but can be variable |
| Purity | High, with minimal byproducts[4] | Can be lower due to potential side reactions |
| Catalyst | Catalytic amounts of base or hydrogenation catalyst | Stoichiometric or excess Lewis acid required[5] |
| Scalability | Well-suited for large-scale industrial production[9] | Can be challenging to scale due to the large amount of Lewis acid and exothermic nature |
| Atom Economy | High | Lower, due to the use of a stoichiometric Lewis acid |
| Safety & Handling | Requires handling of hydrogen gas under pressure | Involves corrosive and water-sensitive Lewis acids |
| Waste Generation | Lower, catalyst can often be recycled[4] | Generates significant acidic aqueous waste |
| Cost-Effectiveness | Generally more cost-effective for large scale due to high yield and catalytic nature[3] | Can be more expensive due to the cost of the Lewis acid and waste disposal |
Conclusion
For the industrial-scale synthesis of this compound, the two-step condensation and hydrogenation method offers significant advantages in terms of yield, purity, and cost-effectiveness.[3][4] Its catalytic nature and high efficiency make it a more sustainable and economically viable option.
The choice of synthetic route will ultimately depend on the specific requirements of the researcher or manufacturer, including scale, available equipment, and economic considerations.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. CN103242151B - Process for preparing 1-(4-chlorphenyl)-4,4-dimethyl-3-pentanone - Google Patents [patents.google.com]
- 4. This compound | 66346-01-8 [chemicalbook.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Friedel–Crafts Acylation [sigmaaldrich.com]
- 9. US5639917A - Process for preparing 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one - Google Patents [patents.google.com]
A Comparative Efficacy Analysis of Fungicides Derived from 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone
Introduction: The Strategic Importance of a Key Chemical Intermediate
In the landscape of modern agricultural and clinical antifungal development, the efficacy of a fungicidal agent is paramount. This guide focuses on the validation and comparative efficacy of a significant class of fungicides derived from the chemical intermediate, 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone. This ketone is not a fungicide itself but serves as a critical building block in the synthesis of highly effective triazole fungicides, most notably Tebuconazole.[1][2][3] Its unique molecular structure, featuring a para-chlorinated phenyl ring and a pentanone backbone with two methyl groups, provides the necessary reactive sites for transformation into potent active ingredients.[1]
This guide will provide an in-depth analysis of the efficacy of Tebuconazole, a prominent fungicide synthesized from this intermediate, and compare its performance against other major classes of fungicides. We will delve into the mechanistic underpinnings of its action, present comparative experimental data, and provide standardized protocols for efficacy validation to aid researchers and drug development professionals in their evaluation of novel antifungal compounds.
Mechanism of Action: Targeting Fungal Cell Integrity
Tebuconazole, and other triazole fungicides derived from the this compound intermediate, function as Demethylation Inhibitors (DMIs).[2] Their primary mode of action is the inhibition of the enzyme lanosterol 14α-demethylase, a crucial component in the fungal ergosterol biosynthesis pathway.[2][3][4][5] Ergosterol is the principal sterol in most fungal cell membranes, analogous to cholesterol in mammalian cells. By blocking this enzyme, Tebuconazole disrupts the production of ergosterol, leading to an accumulation of toxic sterol intermediates and a depletion of ergosterol.[2][4] This compromises the integrity and function of the fungal cell membrane, ultimately leading to cell death.[4][5]
This targeted mechanism provides both preventative and curative properties.[4][6] As a preventative agent, Tebuconazole creates an environment where fungal spores are unable to germinate or penetrate plant tissues.[4] Curatively, it can halt the progression of existing infections.[4] Furthermore, Tebuconazole is a systemic fungicide, meaning it is absorbed by the plant and translocated through its vascular tissues, protecting new growth that emerges after application.[1][4]
Caption: Mechanism of Tebuconazole action on the fungal ergosterol biosynthesis pathway.
Comparative Efficacy: Tebuconazole vs. Alternative Fungicides
The efficacy of a fungicide is best understood through direct comparison with other available treatments under controlled experimental conditions. The following sections present a synthesis of data from various studies comparing Tebuconazole with other triazoles, as well as fungicides from different chemical classes like strobilurins and SDHIs (Succinate Dehydrogenase Inhibitors).
Comparison with Other Triazole Fungicides
While all triazoles share a similar mode of action, their efficacy can vary against different pathogens.
| Fungicide | Target Pathogen(s) | Efficacy (% Disease Control) | Reference |
| Tebuconazole | Fusarium head blight (wheat) | 40% | [7] |
| Prothioconazole | Fusarium head blight (wheat) | 48% | [7] |
| Metconazole | Fusarium head blight (wheat) | 50% | [7] |
| Propiconazole | Fusarium head blight (wheat) | 32% | [7] |
| Tebuconazole | Wheat yellow rust | 95.8% | [8] |
| Propiconazole | Wheat yellow rust | 79.2% | [8] |
| Tebuconazole | Groundnut leaf spots & rust | Statistically similar to Hexaconazole + Zineb | [9] |
| Difenoconazole | Groundnut leaf spots & rust | Less effective than Tebuconazole | [9] |
| Propiconazole | Groundnut leaf spots & rust | Least effective | [9] |
Note: Efficacy data is context-dependent and can be influenced by factors such as disease pressure, crop variety, and environmental conditions.
A multivariate meta-analysis of over 100 studies on Fusarium head blight in wheat demonstrated that while Tebuconazole is effective, other triazoles like metconazole and prothioconazole showed significantly greater efficacy in reducing both disease index and mycotoxin (DON) levels.[7] However, in studies on wheat yellow rust, Tebuconazole (Folicur 250 EW) demonstrated superior disease severity reduction compared to propiconazole.[8]
Comparison with Strobilurin Fungicides (e.g., Azoxystrobin)
Strobilurins (QoI fungicides) have a different mode of action, inhibiting mitochondrial respiration in fungi.[3] They are often used in combination with triazoles to provide broad-spectrum control and manage resistance.
| Fungicide Combination | Target Pathogen(s) | Key Findings | Reference |
| Tebuconazole + Azoxystrobin | Onion purple blotch | Superior disease control and highest cost-benefit ratio | [10] |
| Tebuconazole + Azoxystrobin | Cumin blight | Maximum net return for farmers | [11] |
| Tebuconazole + Azoxystrobin | Multiple diseases (broad spectrum) | Provides both protective and curative action | [12][13] |
The combination of Tebuconazole and Azoxystrobin is a widely used and effective strategy.[3][12] Azoxystrobin provides preventative action by inhibiting spore germination, while Tebuconazole offers curative action by disrupting fungal growth within the plant.[12] This dual-action approach is particularly beneficial in situations with uncertain or fluctuating disease pressure.[12]
Comparison with SDHI Fungicides (e.g., Boscalid)
SDHI fungicides represent another important class of fungicides that target fungal respiration.
| Fungicide | Target Pathogen(s) | Efficacy | Reference |
| Tebuconazole | Monilinia fructicola (brown rot) | A significant percentage of isolates showed resistance | [14] |
| Boscalid | Monilinia fructicola (brown rot) | Some isolates showed resistance | [14] |
| Fluopyram | Monilinia fructicola (brown rot) | Some isolates showed resistance | [14] |
It is important to note the growing concern of fungicide resistance. Studies have shown the development of resistance to Tebuconazole in various fungal populations, including Fusarium graminearum and Rhizoctonia solani.[15][16][17] This underscores the importance of integrated pest management strategies, including the rotation of fungicides with different modes of action, to preserve the long-term efficacy of these valuable tools.[3]
Experimental Protocol: In Vitro Efficacy Validation of Fungicides
To ensure the trustworthiness of efficacy data, standardized and self-validating experimental protocols are essential. The following is a detailed methodology for an in vitro mycelial growth inhibition assay, a common method for determining the EC₅₀ (Effective Concentration to inhibit 50% of growth) of a fungicide.
Objective:
To determine the in vitro efficacy of Tebuconazole and comparator fungicides against a target fungal pathogen (e.g., Fusarium oxysporum).
Materials:
-
Pure cultures of the target fungal pathogen
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
Fungicides to be tested (e.g., Tebuconazole, Azoxystrobin, Boscalid)
-
Sterile distilled water
-
Micropipettes and sterile tips
-
Laminar flow hood
-
Incubator
-
Cork borer (5 mm)
-
Digital calipers
Methodology:
-
Preparation of Fungicide Stock Solutions:
-
Accurately weigh the technical grade fungicide and dissolve it in a suitable solvent (e.g., acetone or DMSO) to prepare a high-concentration stock solution (e.g., 10,000 ppm).
-
Perform serial dilutions with sterile distilled water to obtain a range of working concentrations.
-
-
Poisoned Food Technique:
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Allow the medium to cool to approximately 45-50°C in a water bath.
-
Under a laminar flow hood, add the required volume of each fungicide working solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 ppm). Also, prepare a control plate with the solvent alone and an untreated control with only sterile water.
-
Gently swirl the flasks to ensure homogenous mixing of the fungicide in the medium.
-
Pour approximately 20 ml of the amended PDA into each sterile Petri dish and allow it to solidify.
-
-
Inoculation:
-
From the margin of an actively growing 7-day-old culture of the target fungus, cut a 5 mm mycelial disc using a sterile cork borer.
-
Place the mycelial disc, with the mycelium facing down, in the center of each fungicide-amended and control PDA plate.
-
-
Incubation:
-
Seal the Petri dishes with parafilm and incubate them at the optimal temperature for the target fungus (e.g., 25 ± 2°C) in the dark.
-
-
Data Collection and Analysis:
-
Measure the radial mycelial growth (colony diameter) in two perpendicular directions daily until the mycelial growth in the control plate has reached the edge of the dish.
-
Calculate the average colony diameter for each treatment.
-
Determine the percentage of mycelial growth inhibition for each concentration using the following formula: % Inhibition = [(C - T) / C] x 100 Where: C = Average colony diameter in the control plate T = Average colony diameter in the treated plate
-
Use probit analysis to calculate the EC₅₀ value for each fungicide.
-
Caption: Workflow for in vitro fungicide efficacy validation.
Conclusion
Fungicides derived from the intermediate this compound, particularly Tebuconazole, are powerful and versatile tools in the management of a broad spectrum of fungal diseases. Their systemic nature and specific mode of action on ergosterol biosynthesis make them highly effective. However, comparative data indicates that the level of efficacy can vary depending on the target pathogen and that other fungicides, both within the triazole class and from other chemical groups, may offer superior control in certain situations.
The emergence of fungicide resistance is a significant challenge, necessitating a strategic and integrated approach to disease management. This includes the judicious use of fungicides, rotation of different modes of action, and the combination of chemical control with other agronomic practices. For researchers and drug development professionals, a thorough understanding of comparative efficacy, coupled with robust and standardized validation protocols, is essential for the development of new and sustainable antifungal solutions.
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. Introduction to Tebuconazole: A Cornerstone in Modern Fungicide Application [hbjrain.com]
- 3. Exploring the Benefits of Azoxystrobin and Tebuconazole in Crop Protection [cnagrochem.com]
- 4. nbinno.com [nbinno.com]
- 5. awiner.com [awiner.com]
- 6. sipcam-oxon.com [sipcam-oxon.com]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. phytojournal.com [phytojournal.com]
- 9. phytojournal.com [phytojournal.com]
- 10. jpds.co.in [jpds.co.in]
- 11. researchgate.net [researchgate.net]
- 12. peptechbio.com [peptechbio.com]
- 13. dhanuka.com [dhanuka.com]
- 14. sciforum.net [sciforum.net]
- 15. Baseline tebuconazole sensitivity and potential resistant risk in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Detection of fungicide resistance to fludioxonil and tebuconazole in Fusarium pseudograminearum, the causal agent of Fusarium crown rot in wheat - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone Analogs as Antifungal Agents
This guide provides a detailed comparative analysis of the biological activity of antifungal agents derived from the pivotal chemical intermediate, 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone (CAS 66346-01-8). Designed for researchers in mycology, agrochemical development, and medicinal chemistry, this document synthesizes experimental data to elucidate the structure-activity relationships (SAR) and mechanisms of action that define the efficacy of this important class of compounds. We will explore how structural modifications to this core scaffold lead to potent inhibitors of fungal ergosterol biosynthesis, providing a basis for the rational design of next-generation fungicides.
The Central Role of Ergosterol in Fungal Viability
To comprehend the activity of the subject analogs, one must first understand their target: the ergosterol biosynthesis pathway. Ergosterol is a sterol unique to fungi that is a critical component of the fungal cell membrane, where it modulates membrane fluidity, permeability, and the function of membrane-bound proteins.[1][2] Unlike mammalian cells which utilize cholesterol, fungi depend on ergosterol, making its biosynthetic pathway an ideal and selective target for antifungal drug development.[1]
The pathway is a complex, multi-step process involving over 20 enzymes, beginning with the mevalonate pathway and culminating in the production of ergosterol.[1][3] Disruption at any of the key enzymatic steps leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which ultimately compromises membrane integrity, inhibits fungal growth, and leads to cell death.[4][5]
The diagram below provides a simplified overview of the late-stage ergosterol biosynthesis pathway, highlighting the key enzymes that are targeted by various classes of antifungal agents.
Caption: Simplified Ergosterol Biosynthesis Pathway and Points of Inhibition.
Mechanism of Action: A Tale of Two Classes
The this compound scaffold serves as a crucial building block for several highly effective Sterol Biosynthesis Inhibitors (SBIs).[6][7][8] While these analogs share a common overarching goal—the disruption of ergosterol synthesis—they achieve it by inhibiting different key enzymes. This mechanistic divergence is a direct result of their distinct structural features, primarily in the heterocyclic warhead attached to the core scaffold.
Triazole Analogs (e.g., Tebuconazole, Paclobutrazol)
The most prominent agrochemicals derived from this intermediate are triazole fungicides.[7][9] The defining feature of these analogs is the incorporation of a triazole ring. This nitrogen-containing heterocycle is crucial for binding to the heme iron cofactor within the active site of the target enzyme, lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene) .[2] By inhibiting this enzyme, triazoles prevent the removal of the 14α-methyl group from lanosterol, a critical step in converting it to ergosterol.[10] This leads to the accumulation of 14α-methylated sterols, which disrupt membrane structure and function.
Morpholine Analogs (e.g., Fenpropimorph)
While not direct commercial derivatives, analogs structurally related to the morpholine class of fungicides, such as fenpropimorph, represent another important therapeutic strategy. These compounds are characterized by a morpholine ring. Unlike triazoles, morpholines are multi-site inhibitors within the ergosterol pathway.[4][11] Their primary targets are sterol Δ14-reductase (ERG24) and Δ8→Δ7-isomerase (ERG2) .[5][12] The protonated morpholine cation is believed to mimic carbocationic high-energy intermediates in the sterol rearrangement and reduction reactions, allowing it to bind tightly to the active sites of these enzymes and block their function.[4] This dual-inhibition mechanism makes the development of resistance more challenging for the fungus.[11][12]
Comparative Biological Activity: An In Vitro Analysis
The efficacy of these analogs is quantified by their Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC₅₀), which measure the concentration of the compound required to inhibit fungal growth. Lower values indicate higher potency.
The following table summarizes comparative in vitro antifungal activity data for representative analogs against various fungal pathogens. It includes data on a novel silicon-incorporated analog of fenpropimorph (Sila-analog 24), demonstrating how modern medicinal chemistry continues to refine these structures for enhanced potency.[12]
| Compound | Class | Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Fenpropimorph | Morpholine | Candida albicans | 1.95 | 3.9 | [12] |
| Candida glabrata | 3.9 | 7.8 | [12] | ||
| Cryptococcus neoformans | 0.48 | 0.97 | [12] | ||
| Aspergillus niger | 15.6 | 31.2 | [12] | ||
| Sila-analog 24 | Sila-Morpholine | Candida albicans | 0.48 | 0.97 | [12] |
| Candida glabrata | 0.97 | 1.95 | [12] | ||
| Cryptococcus neoformans | 0.12 | 0.24 | [12] | ||
| Aspergillus niger | 3.9 | 7.8 | [12] | ||
| Amorolfine | Morpholine | Candida albicans | 0.97 | 1.95 | [12] |
| Cryptococcus neoformans | 0.24 | 0.48 | [12] | ||
| Tebuconazole | Triazole | Sclerotinia sclerotiorum | >50 | N/A | [13]¹ |
| Phomopsis sp. | >50 | N/A | [13]¹ |
¹Data for Tebuconazole is often reported in the context of plant pathogens and may show lower efficacy against human pathogens in direct comparison to clinically developed agents. MFC = Minimum Fungicidal Concentration.
As the data indicates, the sila-analog of fenpropimorph (Compound 24) demonstrated significantly improved activity against all tested strains compared to its parent compound, highlighting the potential for further optimization.[12]
Structure-Activity Relationships (SAR)
The biological activity of these compounds is intimately linked to their three-dimensional structure. The this compound intermediate provides a lipophilic "tail" that is essential for anchoring the molecule within the active site of the target enzyme.
Key SAR insights include:
-
The Heterocyclic "Warhead": As discussed, the nature of the heterocycle (e.g., triazole vs. morpholine) dictates the specific enzyme target. This is the most critical determinant of the mechanism of action.
-
The Lipophilic Tail: The tert-butyl group and the p-chlorophenyl moiety contribute to the overall lipophilicity of the molecule. This property is crucial for traversing the fungal cell wall and membrane to reach the intracellular target enzymes. Studies on related compounds have shown that lipophilicity (log D) can correlate with in vivo efficacy.[14]
-
Stereochemistry: For chiral compounds like fenpropimorph, the stereochemistry is critical. The (S)-enantiomer is significantly more active than the (R)-enantiomer, indicating a specific stereochemical requirement for optimal binding at the enzyme's active site.[4]
Caption: Key Structural Features Governing Biological Activity.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
To ensure the reproducibility and validity of comparative data, standardized protocols are essential. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a gold-standard for determining the MIC of antifungal agents.[15]
Workflow: Broth Microdilution Assay
Caption: Workflow for the Broth Microdilution Susceptibility Assay.
Step-by-Step Methodology
-
Inoculum Preparation: Fungal strains are grown on appropriate agar plates. Colonies are then suspended in sterile saline, and the suspension is adjusted using a spectrophotometer to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve the final target inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL).[16]
-
Drug Dilution: The test compounds (analogs) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted two-fold across a 96-well microtiter plate using RPMI medium. Each well should contain 100 µL of the drug solution at twice the final desired concentration. Positive (no drug) and negative (no inoculum) controls must be included.[17]
-
Inoculation: 100 µL of the standardized fungal inoculum is added to each well of the microtiter plate, bringing the total volume to 200 µL and halving the drug concentration to the final test range.
-
Incubation: The plates are incubated at 35°C. The incubation period varies depending on the fungal species, typically 24 hours for Candida species and 48 hours or longer for molds like Aspergillus.[18]
-
MIC Determination: Following incubation, the plates are examined for fungal growth. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction for azoles against yeasts) compared to the drug-free growth control well.[18] This can be assessed visually or by using a microplate reader to measure optical density.
Conclusion
The chemical scaffold provided by this compound is a validated and highly versatile starting point for the development of potent antifungal agents. Analogs derived from this intermediate, particularly triazoles and compounds related to morpholines, function as powerful Sterol Biosynthesis Inhibitors. Their precise mechanism of action is dictated by the nature of the heterocyclic moiety, which directs them to different enzymatic targets within the essential ergosterol pathway. Comparative analysis reveals that subtle structural modifications, such as the introduction of silicon in the morpholine backbone, can lead to substantial improvements in antifungal potency and spectrum. The continued exploration of structure-activity relationships within this chemical class holds significant promise for addressing the ongoing challenges of fungal resistance in both agriculture and clinical medicine.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. innospk.com [innospk.com]
- 10. davidmoore.org.uk [davidmoore.org.uk]
- 11. bcpc.org [bcpc.org]
- 12. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Structure–activity relationships of fenarimol analogues with potent in vitro and in vivo activity against Madurella mycetomatis, the main causative agent of mycetoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
- 18. academic.oup.com [academic.oup.com]
A Comparative Spectroscopic Guide to the Structural Confirmation of 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone
This guide provides an in-depth spectroscopic analysis for the structural confirmation of 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone, a key intermediate in the synthesis of various agrochemicals.[1] We will delve into the interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data.
To provide a clearer understanding of the spectral features, we will draw comparisons with the closely related analogue, 4,4-dimethyl-1-phenyl-3-pentanone. This comparative approach highlights the influence of the para-chloro substituent on the spectroscopic fingerprint of the molecule.
Molecular Structure and Spectroscopic Expectations
A thorough understanding of the molecular structure is paramount to predicting and interpreting its spectroscopic data. The structure of this compound features a p-substituted benzene ring, a propyl chain, and a bulky tert-butyl group adjacent to a ketone carbonyl.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy: A Proton's Perspective
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (H-2', H-6') | ~7.25 | Doublet | 2H |
| Aromatic (H-3', H-5') | ~7.15 | Doublet | 2H |
| Methylene (-CH₂-) | ~2.90 | Triplet | 2H |
| Methylene (-CH₂-) | ~2.75 | Triplet | 2H |
| tert-Butyl (-C(CH₃)₃) | ~1.10 | Singlet | 9H |
Causality Behind Predictions:
-
Aromatic Protons: The protons on the chlorophenyl ring are expected to appear in the aromatic region (δ 7.0-8.0 ppm). Due to the electron-withdrawing nature of the chlorine atom and the carbonyl group, the aromatic protons will be deshielded. The para-substitution pattern will result in two distinct signals, each integrating to 2H. The protons ortho to the chlorine (H-3', H-5') will be slightly upfield compared to the protons ortho to the alkyl chain (H-2', H-6'). Both signals will appear as doublets due to coupling with their respective ortho protons.
-
Methylene Protons: The two methylene groups form an ethyl bridge between the aromatic ring and the carbonyl group. The methylene group adjacent to the aromatic ring will be deshielded by the ring current and will appear as a triplet around δ 2.90 ppm. The methylene group adjacent to the carbonyl group will be deshielded by the electron-withdrawing carbonyl and will appear as a triplet around δ 2.75 ppm.
-
tert-Butyl Protons: The nine protons of the tert-butyl group are chemically equivalent and will appear as a sharp singlet further upfield, around δ 1.10 ppm, due to the shielding effect of the alkyl group.
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton of the molecule. The expected and reported chemical shifts for this compound are presented below.[2]
Experimental ¹³C NMR Data
| Carbon Atom | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~213 |
| Aromatic (C-Cl) | ~131 |
| Aromatic (C-H) | ~129, ~128 |
| Aromatic (C-C) | ~140 |
| Methylene (-CH₂-) | ~45 |
| Methylene (-CH₂-) | ~30 |
| Quaternary (-C(CH₃)₃) | ~44 |
| Methyl (-CH₃) | ~26 |
Interpretation:
-
Carbonyl Carbon: The carbonyl carbon is significantly deshielded and appears at the lowest field, a characteristic feature of ketones.[3]
-
Aromatic Carbons: The aromatic carbons show distinct signals. The carbon atom bonded to the chlorine atom (C-Cl) is deshielded, while the other aromatic carbons appear in the typical aromatic region (δ 120-140 ppm).
-
Aliphatic Carbons: The methylene, quaternary, and methyl carbons of the pentanone chain appear at higher fields, consistent with their saturated nature.
Infrared (IR) Spectroscopy: Vibrational Signatures
The IR spectrum reveals the presence of specific functional groups based on their characteristic vibrational frequencies.
Key IR Absorptions
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | ~1715 | Strong |
| C-H (sp³ Aliphatic) | 2850-3000 | Medium-Strong |
| C-H (sp² Aromatic) | 3000-3100 | Medium |
| C=C (Aromatic) | 1475-1600 | Medium |
| C-Cl | 1000-1100 | Strong |
Analysis:
The most prominent peak in the IR spectrum is the strong absorption around 1715 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of a saturated ketone. The presence of both sp³ and sp² C-H stretching vibrations confirms the aliphatic and aromatic components of the molecule. The C-Cl stretching frequency further corroborates the presence of the chloro substituent.
Mass Spectrometry (MS): Fragmentation Pattern
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural elucidation.
Expected Fragmentation
| m/z | Fragment |
| 224/226 | [M]⁺ (Molecular Ion) |
| 125/127 | [Cl-C₆H₄-CH₂]⁺ |
| 99 | [CH₂-C(CH₃)₃]⁺ |
| 57 | [C(CH₃)₃]⁺ |
Fragmentation Pathways:
The mass spectrum is expected to show a molecular ion peak at m/z 224, with a characteristic M+2 peak at m/z 226 due to the presence of the chlorine-37 isotope. Key fragmentation pathways include alpha-cleavage on either side of the carbonyl group, leading to the formation of the chlorobenzyl cation (m/z 125/127) and the tert-butyl acylium ion. Further fragmentation of the tert-butyl group would result in a prominent peak at m/z 57.
Caption: Experimental workflow for spectroscopic analysis.
Comparative Analysis: The Role of the Chloro Substituent
To underscore the influence of the para-chloro group on the spectroscopic properties, we compare the data with that of 4,4-dimethyl-1-phenyl-3-pentanone.
Spectroscopic Data Comparison
| Technique | This compound | 4,4-dimethyl-1-phenyl-3-pentanone | Key Differences |
| ¹H NMR | Aromatic: ~7.25 (d), ~7.15 (d) | Aromatic: ~7.1-7.3 (m) | Simpler splitting pattern in the chloro-compound due to symmetry. |
| ¹³C NMR | Aromatic: ~131 (C-Cl), ~129, ~128, ~140 | Aromatic: ~126, ~128, ~141 | Presence of a downfield C-Cl signal and altered chemical shifts of other aromatic carbons. |
| IR | C-Cl stretch: ~1000-1100 cm⁻¹ | Absent | Presence of a strong C-Cl absorption band. |
| MS | M⁺ at m/z 224/226 | M⁺ at m/z 190 | Higher molecular weight and isotopic pattern for the chloro-compound. |
The comparison clearly demonstrates that the chloro substituent significantly influences the chemical environment of the aromatic protons and carbons, introduces a characteristic IR absorption, and alters the molecular weight and isotopic pattern in the mass spectrum.
Experimental Protocols
1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse width, a 2-second acquisition time, a 1-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 30° pulse width, a 1-second acquisition time, a 2-second relaxation delay, and 1024 scans with proton decoupling.
2. IR Spectroscopy
-
Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates to form a thin film.
-
Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
3. Mass Spectrometry
-
Sample Introduction: Introduce the sample via a gas chromatograph (GC) coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Data Acquisition: Acquire the mass spectrum over a mass range of m/z 40-300.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides unequivocal confirmation of the structure of this compound. The combination of these techniques allows for the unambiguous assignment of all protons and carbons, the identification of key functional groups, and the determination of the molecular weight and fragmentation pattern. The comparative analysis with its non-halogenated analogue further solidifies the structural assignment by highlighting the predictable electronic and steric effects of the chlorine substituent. This guide serves as a robust reference for researchers and professionals in the field of drug development and chemical synthesis.
References
A Senior Application Scientist's Guide to Tebuconazole Synthesis: A Performance Comparison of Key Intermediate Pathways
Introduction
Tebuconazole, (RS)-1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol, stands as a cornerstone triazole fungicide, prized for its broad-spectrum, systemic activity against a host of pathogens in vital crops.[] Its efficacy hinges on the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. The commercial viability and environmental footprint of tebuconazole are intrinsically linked to the efficiency of its chemical synthesis. The choice of starting materials and intermediates dictates not only the overall yield and purity but also the complexity, cost, and waste generation of the entire manufacturing process.
This guide provides an in-depth performance comparison of the predominant synthetic routes to tebuconazole, focusing on the pivotal intermediates that define these pathways. We will dissect the chemistry, compare the empirical performance data, and provide detailed experimental protocols to offer researchers and chemical development professionals a clear, data-driven perspective on optimizing tebuconazole production.
Overview of Predominant Synthetic Strategies
The industrial synthesis of tebuconazole has largely converged on two primary strategies, both of which ultimately rely on the formation and subsequent ring-opening of an oxirane (epoxide) intermediate. The key distinction lies in the starting point: a longer, more traditional route beginning with basic commodity chemicals, and a more streamlined route starting from an advanced ketone intermediate.
Caption: High-level overview of the two primary synthetic pathways to Tebuconazole.
Pathway 1: The Aldol Condensation Route from p-Chlorobenzaldehyde
This is the classic and most widely documented industrial pathway, beginning with the readily available feedstocks p-chlorobenzaldehyde and pinacolone.[2] It is a multi-step synthesis that offers robust performance, though it requires optimization at each stage to maximize overall efficiency.
Workflow and Mechanistic Considerations
The process unfolds in four key stages:
-
Aldol Condensation: An alkali-catalyzed condensation between p-chlorobenzaldehyde and pinacolone forms the α,β-unsaturated ketone, 4,4-dimethyl-1-(4-chlorophenyl)-1-penten-3-one. The use of catalysts like strongly basic ion exchange resins has been shown to drive this reaction to near completion, achieving yields and purity exceeding 97-98%.[3][4]
-
Catalytic Hydrogenation: The double bond in the unsaturated ketone is selectively reduced. This step is critical for setting up the correct backbone structure. Catalysts such as red aluminum (sodium bis(2-methoxyethoxy)aluminum hydride) are employed for efficient and selective reduction.[5]
-
Epoxidation: The resulting saturated ketone, 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one, is converted to the pivotal oxirane intermediate, 2-[2-(4-chlorophenyl)ethyl]-2-(1,1-dimethylethyl)-oxirane. This is often achieved using a sulfur ylide generated in situ from reagents like dimethyl sulfide and dimethyl sulfate in the presence of a base.[6]
-
Ring-Opening with Triazole: The final step involves the nucleophilic attack of 1,2,4-triazole on the epoxide ring. This reaction's selectivity and yield are paramount to the final product's quality, as it is the primary source of isomeric impurities, notably the undesired 4H-1,2,4-triazole adduct.[5] The choice of catalyst is therefore a key process decision.
Caption: Step-by-step workflow for the Aldol Condensation synthesis route.
Performance Data
The overall performance of this pathway is highly dependent on the optimization of the final ring-opening step. Different catalytic systems have been developed to improve yield and minimize isomer formation.
| Catalyst System (Ring-Opening Step) | Overall Yield | Final Purity | Key Advantages | Reference |
| Organic Amine + Crown Ether | >82% | ≥98.5% | High selectivity, greatly reduces isomer byproducts. | [5] |
| N,N-dimethyl-4-aminopyridine (DMAP) | >67% | 98.2% | Effective catalysis with ion exchange resin. | [3] |
| Weak Base / CO₂ | 90.1% | 99.5% | Mild reaction conditions, avoids strong bases. | [4] |
Experimental Protocol: High-Selectivity Synthesis via Aldol Condensation Route
This protocol is a composite representation based on high-performance methods described in the literature, particularly patent CN103435564A.[5]
Step 1-3: Synthesis of 2-(4-chlorophenylethyl)-2-tert-butyl-oxirane
-
Condensation & Hydrogenation: Synthesize 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one from p-chlorobenzaldehyde and pinacolone via aldol condensation followed by catalytic hydrogenation using a suitable catalyst like red aluminum, as described in prior art.
-
Epoxidation: In a reaction vessel, charge dimethyl sulfide and a suitable solvent. Add potassium hydroxide. React with dimethyl sulfate to form the sulfur ylide. Add the saturated ketone from the previous step and react to form the oxirane. Purify by distillation or extraction to yield 2-(4-chlorophenylethyl)-2-tert-butyl-oxirane.
Step 4: Synthesis of Tebuconazole
-
To a 500 mL flask equipped with a stirrer, condenser, and thermometer, add 1,2,4-triazole (23.5g), sodium hydroxide (20g), dimethyl sulfoxide (DMSO, 300 mL), pyridine (5.3g), and 18-crown-6 (8.0g).
-
Stir for 10 minutes to dissolve the solids. Heat the mixture to 80°C.
-
Begin the dropwise addition of the 2-(4-chlorophenylethyl)-2-tert-butyl-oxirane (44.2g) synthesized previously. Maintain the reaction temperature at or below 115°C during the addition (approx. 1 hour).
-
After addition is complete, increase the temperature to 118-122°C and hold for 5 hours to ensure complete reaction.
-
Cool the reaction mixture to 110°C. Add water and cyclohexane for extraction.
-
Heat to 70°C and reflux for 30 minutes. Cool to 65°C, stop stirring, and allow the layers to separate.
-
Separate the aqueous layer. Wash the organic layer with water until the pH is below 8.
-
Slowly cool the organic layer to room temperature to crystallize the product.
-
Filter the solid product, wash with cold cyclohexane, and dry to obtain tebuconazole. Expected Result: ~52g of tebuconazole with purity >98% and a ring-opening yield of ~93%.[5]
Pathway 2: The Direct Epoxidation Route from an Advanced Intermediate
This pathway offers a more convergent and potentially more efficient route by starting with the advanced intermediate 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone. This approach shortens the overall process, which can be advantageous for industrial production by reducing process time and waste streams.[7]
Workflow and Mechanistic Considerations
This route is effectively a two-step, one-pot synthesis:
-
Epoxidation: The starting ketone is reacted with an epoxidizing agent, such as trimethylsulfoxonium chloride or bromide, in the presence of a strong base (e.g., potassium hydroxide, sodium tert-butoxide) and a polar aprotic solvent like DMSO.[7] This directly forms the key oxirane intermediate in the same reaction vessel.
-
Ring-Opening with Triazole Salt: Without isolating the oxirane, a triazole salt (e.g., sodium triazolate) is added directly to the reaction mixture. The temperature is then raised to drive the ring-opening reaction to completion, yielding tebuconazole.
The primary advantage is process intensification. By telescoping two steps into a single pot, this method minimizes handling, solvent use, and purification of intermediates, leading to a higher throughput and potentially lower cost.
Caption: Step-by-step workflow for the one-pot Direct Epoxidation route.
Performance Data
This streamlined approach demonstrates high efficiency, with reported yields consistently around 90%.
| Molar Ratios (Ketone:Reagents) | Overall Yield | Final Purity | Key Advantages | Reference |
| 1 : 1.5 : 1.25 (Ketone:Epox:Base) | 91% | 97% | High yield, simplified one-pot process. | [7] |
| 1 : 1.25 : 1 (Ketone:Epox:Base) | 90% | 98% | Excellent purity, reduced waste. | [7] |
| Not specified | 85% | 98% | Robust yield with recycled dimethyl sulfide. | [6] |
Experimental Protocol: One-Pot Synthesis from Substituted Pentanone
This protocol is based on the method described in patent CN109336848B.[7]
-
Into a reaction vessel equipped with a stirrer, thermometer, and condenser under a nitrogen atmosphere, charge this compound (100g), trimethylsulfoxonium chloride (63g), potassium hydroxide (28g), and dimethyl sulfoxide (DMSO, 100g).
-
Stir the mixture and heat to 40°C. Maintain this temperature until the starting ketone is completely consumed (monitor by GC or TLC).
-
Once the epoxidation is complete, add sodium triazolate (40g) directly to the reaction mixture.
-
Increase the temperature to 120°C and hold until the ring-opening reaction is complete.
-
After the reaction, remove the DMSO solvent under reduced pressure.
-
To the residue, add methylcyclohexane (100g) and wash with water (30g).
-
Heat to 70°C, separate the aqueous layer, and then allow the organic layer to cool to 25°C to induce recrystallization.
-
Filter the solid product, wash, and dry to obtain tebuconazole. Expected Result: ~126g of tebuconazole with a yield of 90% and purity of 98%.[7]
Critical Analysis: The Aqueous-Phase Ring-Opening Alternative
A significant advancement in the synthesis of tebuconazole involves conducting the final ring-opening step in an aqueous medium, which presents a "green" alternative to traditional organic solvents.[8][9] This method reacts the tebuconazole epoxide intermediate with triazole in water, using an alkali like potassium hydroxide and a phase-transfer catalyst (e.g., tetrabutylammonium chloride).
Performance Highlights:
-
High Yield & Purity: This method reports exceptional yields (97.4%) and purity (98.1%).[8]
-
Environmental Advantage: It completely eliminates the use of organic solvents like DMSO or toluene in the reaction step, significantly reducing the environmental impact and simplifying solvent recovery and disposal.
-
Simplified Workup: The product precipitates directly from the aqueous solution upon cooling, allowing for a simple filtration and drying process.
-
Recyclable Filtrate: The aqueous filtrate containing the catalyst can be reused in subsequent batches, further improving process economy.[8]
This approach represents a compelling process optimization, particularly for the final, critical step, regardless of which pathway is used to synthesize the oxirane intermediate.
Analytical Quality Control
Ensuring the purity of the final tebuconazole product is critical. The standard analytical methods for this purpose are gas chromatography (GC) and high-performance liquid chromatography (HPLC).[10][11]
Protocol: Purity Determination by Gas Chromatography (GC-FID)
This is a generalized protocol based on CIPAC Method 494.[10]
-
Standard Preparation: Accurately weigh approximately 50 mg of tebuconazole reference standard into a vial. Add 10 mL of an internal standard solution (e.g., 6 mg/mL dicyclohexyl phthalate in acetone) and mix thoroughly.
-
Sample Preparation: Accurately weigh a sample of the synthesized tebuconazole containing approximately 50 mg of the active ingredient into a vial. Add 10 mL of the same internal standard solution and mix thoroughly.
-
GC Conditions:
-
Column: Capillary column suitable for pesticide analysis (e.g., DB-5, HP-5).
-
Injector: Split injection.
-
Temperatures: Inlet and Detector (FID) at appropriate temperatures (e.g., 250-280°C).
-
Oven Program: A temperature gradient program to ensure separation of the internal standard, tebuconazole, and any impurities.
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis: Inject both the standard and sample solutions. The content of tebuconazole is determined by comparing the peak area ratios of tebuconazole to the internal standard in the sample and standard chromatograms.
Comparative Summary and Conclusion
Both primary synthetic pathways offer viable routes to high-purity tebuconazole. The choice between them is a strategic decision based on raw material availability, processing capabilities, and economic and environmental considerations.
| Performance Metric | Pathway 1 (Aldol Condensation) | Pathway 2 (Direct Epoxidation) |
| Number of Steps | 4 (or more) | 2 (One-Pot) |
| Starting Materials | Commodity Chemicals | Advanced Intermediate |
| Typical Overall Yield | 80-90% | 85-91% |
| Typical Final Purity | 98-99.5% | 97-98% |
| Key Advantage | Utilizes basic, low-cost starting materials. | Shorter process, less handling, reduced waste. |
| Key Disadvantage | Longer process with multiple intermediate isolations. | Requires synthesis or purchase of an advanced intermediate. |
Senior Scientist's Recommendation:
From a process efficiency and industrial scalability perspective, Pathway 2 (Direct Epoxidation) presents a more modern and compelling approach. Its one-pot nature significantly shortens the production cycle, reduces solvent and energy consumption, and minimizes capital expenditure on equipment for multiple discrete steps. While it relies on a more advanced starting material, the gains in throughput and operational simplicity can readily offset the initial cost.
Furthermore, for any large-scale production, the integration of an aqueous-phase ring-opening reaction for the final step should be strongly considered. This green chemistry innovation offers superior yields, simplifies purification, and drastically reduces the environmental burden associated with organic solvent use. A hybrid approach—synthesizing the this compound intermediate via the Aldol route and then employing a one-pot epoxidation followed by an aqueous ring-opening—could represent the optimal balance of raw material cost, process efficiency, and environmental stewardship.
References
- 2. Tebuconazole (Ref: HWG 1608) [sitem.herts.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. CN104529917A - Synthetic method for bactericide tebuconazole - Google Patents [patents.google.com]
- 5. CN103435564A - Preparation method of tebuconazole - Google Patents [patents.google.com]
- 6. A Process For The Preparation Of Fungicide Tebuconazole 1 (4 [quickcompany.in]
- 7. CN109336848B - Tebuconazole intermediate and preparation method of tebuconazole - Google Patents [patents.google.com]
- 8. Simple new process method for synthesizing tebuconazole in water phase - Eureka | Patsnap [eureka.patsnap.com]
- 9. scispace.com [scispace.com]
- 10. cipac.org [cipac.org]
- 11. cipac.org [cipac.org]
The Strategic Advantage of 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone in Modern Agrochemical Synthesis: A Comparative Guide
In the competitive landscape of agrochemical development, the efficiency, purity, and scalability of synthetic routes are paramount. The selection of key intermediates can dictate the economic viability and ultimate success of a final product. One such pivotal building block is 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone (CAS 66346-01-8), a versatile ketone that has become indispensable in the synthesis of high-value triazole fungicides and plant growth regulators.[1][2][3] This guide provides an in-depth analysis of the distinct advantages offered by this intermediate, comparing its application in the synthesis of the widely used plant growth regulator, Paclobutrazol, against alternative synthetic pathways.
The Intrinsic Value of this compound
This compound is a cornerstone intermediate for producing leading agrochemicals such as the fungicide Tebuconazole and the plant growth regulators Paclobutrazol and Uniconazole.[2][4][5][6] Its strategic importance stems from a combination of its unique molecular architecture and favorable chemical properties. The presence of the 4-chlorophenyl group and the sterically significant tert-butyl moiety are crucial for the bioactivity of the resulting triazole-based active ingredients.[1]
The primary advantages of leveraging this intermediate in a synthetic workflow include:
-
High Purity and Yield: Optimized industrial synthesis of the ketone itself, typically a two-step process involving aldol condensation followed by hydrogenation, can achieve exceptional yields and purity levels of 99% or higher.[1][5][7] This high purity is critical as even trace impurities can negatively impact the efficacy and safety profile of the final agrochemical product.[1]
-
Synthetic Efficiency: Utilizing this pre-formed, complex ketone streamlines the subsequent synthesis of the final agrochemical. It effectively provides a significant portion of the target molecule's carbon skeleton, reducing the number of subsequent steps and simplifying the overall process compared to building the molecule from more basic starting materials.
-
Versatility as a Building Block: Its chemical structure is a launchpad for creating a variety of potent agrochemicals.[2] The ketone functional group serves as a reactive handle for introducing the critical triazole ring, a hallmark of this class of fungicides and plant growth regulators.
-
Favorable Physical Properties: The compound exists as a liquid or low-melting solid (melting point ~18°C) with a high flash point (~179°C) and low volatility, which are advantageous for safe industrial handling, storage, and processing.[4][6]
Comparative Analysis: Synthesis of Paclobutrazol
To empirically demonstrate the advantages of using this compound, we will compare its use in the synthesis of Paclobutrazol with a common alternative pathway that begins with simpler precursors. Paclobutrazol, (2RS,3RS)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol, is a vital plant growth regulator that works by inhibiting gibberellin biosynthesis.[8][9]
| Feature | Route A: Via this compound | Route B: Alternative Route from p-Chlorobenzaldehyde |
| Key Starting Materials | This compound, 1,2,4-Triazole | p-Chlorobenzaldehyde, 3,3-dimethyl-2-butanone, 1,2,4-Triazole |
| Process Outline | Fewer, more direct steps. Involves introduction of the triazole group followed by stereoselective reduction of the ketone. | Longer, multi-step process involving ketene formation, hydrogenation, bromination, coupling with triazole, and final reduction.[10][11] |
| Key Advantages | Streamlined process, potentially higher overall yield due to fewer steps, high-purity starting material ensures cleaner reactions. | Utilizes more basic, potentially cheaper raw materials. |
| Key Disadvantages | Requires the prior synthesis or sourcing of the specific ketone intermediate. | Longer and more complex process introduces more potential points of failure, may generate more waste streams, and can result in lower overall yield.[11] |
Experimental Protocols and Supporting Data
The following protocols provide a tangible comparison of the synthetic workflows. The causality behind experimental choices is explained to provide field-proven insight.
Protocol 1: Synthesis of the Key Intermediate, this compound
This protocol is based on the efficient hydrogenation of the unsaturated precursor, showcasing a method to achieve high yield and purity.[7]
Workflow Diagram: Synthesis of the Ketone Intermediate
Caption: Workflow for the high-yield synthesis of the ketone intermediate.
Methodology:
-
Reaction Setup: In a suitable autoclave, dissolve 56.7 g (0.25 mol) of the precursor, 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one, in 125 ml of methanol.[7]
-
Catalyst Addition: Add 0.17 g of Raney nickel (catalyst) and 0.17 g of sulfolane (co-catalyst) to the solution.[7] The Raney nickel is a highly effective catalyst for the hydrogenation of the carbon-carbon double bond, while the co-catalyst can enhance its activity and selectivity.
-
Hydrogenation: Seal the autoclave, purge sequentially with nitrogen and then hydrogen to create an inert atmosphere. Pressurize with hydrogen to 0.1 MPa and maintain the reaction at 50-60.[7]
-
Workup: Upon reaction completion (monitored via appropriate analytical techniques), relieve the pressure and recover the catalyst by filtration. The catalyst can often be recycled multiple times, adding to the process's cost-effectiveness.[7]
-
Isolation: After washing, 55.6 g of this compound is obtained.
Quantitative Data:
| Parameter | Result | Source |
| Yield | 99% | [7] |
| Purity (Content) | 98.9% | [7] |
Protocol 2: Synthesis of Paclobutrazol from an Advanced Intermediate
This protocol outlines the final reduction step to produce Paclobutrazol from its immediate ketone precursor, which is synthesized from this compound. This demonstrates a clean, high-yield conversion.
Synthetic Pathway Comparison: Paclobutrazol Synthesis
Caption: Comparison of synthetic routes to Paclobutrazol.
Methodology (Illustrative Final Step):
This protocol is adapted from a patented method for the one-step reduction of the immediate precursor to Paclobutrazol.[12][13]
-
Reaction Setup: In a reaction flask, add 90g of methanol, 30g (0.094 mol) of 1-(4-chlorophenyl)-4,4-dimethyl-2-[1,2,4-triazolyl]-1-penten-3-one, and 16.21g (0.3 mol) of ammonium chloride.[13]
-
Heating and Reagent Addition: Stir and heat the mixture to 40°C. Over 30 minutes, add 3.64g (0.15 mol) of magnesium powder in batches. The use of Mg/NH4Cl is a cost-effective and efficient reducing system.
-
Reaction: After the addition is complete, raise the temperature to 50°C and continue the reaction for 1 hour.[13] This step simultaneously reduces the carbon-carbon double bond and the carbonyl group to a hydroxyl group, achieving the final product in one step from this advanced intermediate.[12][13]
-
Workup and Isolation: Following the reaction, standard workup procedures (quenching, extraction, and crystallization) are used to isolate the final Paclobutrazol product. This method is noted for being simple and not producing wastewater.[13]
Conclusion for the Modern Agrochemical Researcher
The evidence strongly supports the strategic selection of This compound as a key intermediate in agrochemical synthesis. Its use offers a more streamlined, high-yield, and efficient pathway to valuable triazole-based products compared to routes starting from more fundamental building blocks. The ability to produce this intermediate at very high purity directly translates to a cleaner synthesis of the final active ingredient, reducing purification challenges and ensuring a reliable, high-quality product. For researchers and drug development professionals, designing synthetic strategies around this versatile ketone can accelerate development timelines, improve process economics, and contribute to the creation of effective and safe crop protection solutions.[5]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound - High-Purity Industrial-Grade Compound at Best Price [jigspharma.com]
- 4. innospk.com [innospk.com]
- 5. nbinno.com [nbinno.com]
- 6. Anhui Saidi Biotechnology Co., Ltd. [chemball.com]
- 7. This compound | 66346-01-8 [chemicalbook.com]
- 8. Best Paclobutrazol ((2RS,3RS)-1-(4-Chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol) factory and suppliers | PTG [ptgchemical.com]
- 9. omicsonline.org [omicsonline.org]
- 10. Paclobutrazol (Ref: PP 333) [sitem.herts.ac.uk]
- 11. rayfull.com [rayfull.com]
- 12. CN103664809A - Preparation method for paclobutrazol - Google Patents [patents.google.com]
- 13. CN103664809B - A kind of preparation method of paclobutrazol - Google Patents [patents.google.com]
peer-reviewed studies on the applications of 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone
An in-depth analysis of the available scientific literature reveals a notable scarcity of peer-reviewed studies focused specifically on the applications of 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone. To provide a valuable and data-supported guide for researchers, this document will instead focus on a structurally related and more extensively studied compound: 1-(4-chlorophenyl)-4,4-dimethyl-1-penten-3-one . This α,β-unsaturated ketone, a chalcone derivative, has garnered research interest, particularly in the synthesis of heterocyclic compounds.
This guide will provide a comparative analysis of synthetic routes to 1-(4-chlorophenyl)-4,4-dimethyl-1-penten-3-one and explore its applications, offering insights for researchers and drug development professionals.
Comparative Synthesis of 1-(4-chlorophenyl)-4,4-dimethyl-1-penten-3-one
The primary and most efficient method for synthesizing 1-(4-chlorophenyl)-4,4-dimethyl-1-penten-3-one is the Claisen-Schmidt condensation. This well-established reaction involves the base-catalyzed condensation of an aldehyde with a ketone.
Claisen-Schmidt Condensation: A Reliable Synthetic Route
The synthesis of 1-(4-chlorophenyl)-4,4-dimethyl-1-penten-3-one is typically achieved through the reaction of 4-chlorobenzaldehyde with 3,3-dimethyl-2-butanone (pinacolone) in the presence of a base, such as sodium hydroxide, in an ethanol solvent. This reaction is generally carried out at room temperature.
Experimental Protocol: Claisen-Schmidt Condensation
-
Reactant Preparation: A solution of 4-chlorobenzaldehyde (1 equivalent) and 3,3-dimethyl-2-butanone (1 equivalent) is prepared in absolute ethanol.
-
Catalyst Addition: An aqueous solution of sodium hydroxide is added dropwise to the ethanolic solution of the reactants while stirring.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for a specified period, typically several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, the reaction mixture is poured into crushed ice, leading to the precipitation of the crude product.
-
Purification: The precipitate is collected by filtration, washed with water to remove any remaining base, and then recrystallized from a suitable solvent, such as ethanol, to yield the purified 1-(4-chlorophenyl)-4,4-dimethyl-1-penten-3-one.
Comparative Analysis of Synthetic Methods
While the Claisen-Schmidt condensation is the most common method, other synthetic strategies for chalcones exist, though they are often more complex and may result in lower yields for this specific compound.
| Method | Description | Advantages | Disadvantages | Typical Yield |
| Claisen-Schmidt Condensation | Base-catalyzed reaction of an aldehyde and a ketone. | Simple procedure, readily available starting materials, generally good yields. | Can sometimes lead to side reactions if not controlled properly. | High |
| Microwave-Assisted Synthesis | Claisen-Schmidt condensation performed under microwave irradiation. | Significantly reduced reaction times, often improved yields. | Requires specialized microwave synthesis equipment. | Very High |
| Ultrasound-Promoted Synthesis | Claisen-Schmidt condensation carried out under ultrasonic irradiation. | Shorter reaction times compared to conventional methods, good yields. | Requires an ultrasonic bath or probe. | High |
Diagram: Synthetic Workflow of 1-(4-chlorophenyl)-4,4-dimethyl-1-penten-3-one
Caption: Workflow for the synthesis of 1-(4-chlorophenyl)-4,4-dimethyl-1-penten-3-one.
Applications in Heterocyclic Synthesis
The primary application of 1-(4-chlorophenyl)-4,4-dimethyl-1-penten-3-one found in the literature is its use as a precursor in the synthesis of various heterocyclic compounds. The α,β-unsaturated ketone moiety serves as a versatile building block for constructing more complex molecular architectures.
Synthesis of Pyrimidine Derivatives
One notable application is in the synthesis of pyrimidine derivatives. For instance, the reaction of 1-(4-chlorophenyl)-4,4-dimethyl-1-penten-3-one with guanidine hydrochloride can lead to the formation of aminopyrimidine derivatives. These compounds are of interest due to the prevalence of the pyrimidine scaffold in biologically active molecules.
Diagram: Reaction to form Pyrimidine Derivative
Caption: Synthesis of a pyrimidine derivative from the subject chalcone.
Future Directions and Considerations
While the current body of research on 1-(4-chlorophenyl)-4,4-dimethyl-1-penten-3-one is primarily focused on its synthesis and use as a chemical intermediate, its structural features suggest potential for further investigation in several areas:
-
Biological Activity Screening: Chalcones are a well-known class of compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Screening of 1-(4-chlorophenyl)-4,4-dimethyl-1-penten-3-one and its derivatives for such activities could be a fruitful area of research.
-
Materials Science: The conjugated system of the chalcone could be exploited in the development of new organic materials with interesting photophysical properties.
-
Further Derivatization: The reactivity of the α,β-unsaturated ketone allows for a variety of chemical transformations, opening the door to the creation of a library of related compounds for further study.
Comparative Efficacy of Triazole-Based Plant Growth Regulators Derived from 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone
A Technical Guide for Researchers in Plant Science and Agriculture
Introduction
The quest for precise control over plant growth and development is a cornerstone of modern agriculture and horticulture. Plant Growth Regulators (PGRs) are instrumental in this pursuit, offering the ability to manipulate everything from plant height and branching to flowering time and stress tolerance. This guide provides a comparative analysis of a specific class of PGRs, the triazoles, which are synthesized from the chemical intermediate 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone.
The focus of this guide is on paclobutrazol and uniconazole, two prominent triazole PGRs whose synthesis originates from this specific precursor. We will delve into their mechanism of action and compare their performance against other classes of widely used plant growth regulators, providing researchers and drug development professionals with the data and methodologies necessary to make informed decisions for their specific applications.
The Genesis of Triazole PGRs: From Precursor to Product
The compound this compound serves as a key building block in the chemical synthesis of paclobutrazol and uniconazole. These substances belong to the triazole family, a group of compounds known for their fungicidal and plant growth-regulating properties. Their primary mode of action as a PGR is the inhibition of gibberellin biosynthesis.
Mechanism of Action: Inhibition of Gibberellin Biosynthesis
Gibberellins are a class of plant hormones responsible for promoting cell elongation, and thus, stem and leaf growth. Paclobutrazol and uniconazole exert their growth-regulating effects by blocking the oxidation of kaurene to kaurenoic acid in the gibberellin biosynthesis pathway. This step is catalyzed by the enzyme kaurene oxidase, a cytochrome P450 monooxygenase. By inhibiting this enzyme, the production of active gibberellins is significantly reduced, leading to a more compact plant stature.
Below is a diagram illustrating the targeted step in the gibberellin biosynthesis pathway.
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone
Author's Note: As laboratory professionals, our primary responsibility extends beyond achieving results to ensuring the safety of ourselves and our colleagues. The compound 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone (CAS No. 66346-01-8) is a valuable intermediate in the synthesis of pesticides and other agricultural chemicals, but it demands respect and careful handling.[1][2] This guide is structured to provide not just a list of required personal protective equipment (PPE), but the scientific rationale behind its selection and use. Our goal is to empower you with the knowledge to create a self-validating system of safety, minimizing exposure and ensuring operational integrity.
Understanding the Hazard Profile: Why This PPE is Non-Negotiable
This compound is classified under the Globally Harmonized System (GHS) with specific hazards that directly inform our PPE strategy.[3] Understanding these classifications is the first step in appreciating the potential routes of exposure and the necessary barriers to prevent them.
-
Skin Irritation (Category 2, H315): This compound is known to cause skin irritation.[3][4][5] Contact can lead to inflammation, itching, redness, and dryness.[3]
-
Serious Eye Irritation (Category 2A, H319): Direct contact with the eyes can cause serious irritation, resulting in redness, pain, or more severe damage.[3][4][5]
-
Specific Target Organ Toxicity - Single Exposure (Category 3, H335): Inhalation of vapors or mists may cause respiratory irritation.[3][5]
-
Aquatic Hazard (Chronic, Category 2, H411): While not a direct human exposure risk, its toxicity to aquatic life necessitates stringent containment and disposal protocols to prevent environmental release.[4]
The signal word for this chemical is "Warning," indicating a moderate level of hazard that requires diligent application of safety protocols.[3][5]
Core Directive: The Principle of Multi-Layered Defense
Effective chemical safety is not about a single piece of equipment but about an integrated workflow that minimizes risk at every step. Before any handling begins, the primary engineering control must be a properly functioning chemical fume hood.[6] PPE serves as the critical last line of defense should these primary controls fail or during procedures with a higher risk of splashing or aerosolization.
The Mandatory PPE Ensemble
The following table outlines the minimum required PPE for handling this compound. This ensemble is designed to protect against all primary routes of exposure—dermal, ocular, and inhalation.
| Area of Protection | Required PPE | Specification & Rationale |
| Eyes & Face | Safety glasses with side shields or chemical splash goggles. | Rationale: The compound is a serious eye irritant (H319).[3][5] Goggles provide a seal around the eyes, offering superior protection against splashes compared to standard safety glasses. |
| Hands | Nitrile or other chemically resistant gloves. | Rationale: As a Category 2 skin irritant (H315), direct contact must be avoided.[3] Always check the glove manufacturer's compatibility chart. Double-gloving may be appropriate for larger quantities or extended handling times. |
| Body | Laboratory coat. | Rationale: Provides a removable barrier to protect skin and personal clothing from incidental splashes and contamination.[5][6] |
| Respiratory | Use only in a well-ventilated area, preferably a chemical fume hood. | Rationale: The compound may cause respiratory irritation (H335).[3] A fume hood is the primary engineering control. If a hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator is required.[5][6] |
Procedural Protocols: From Preparation to Disposal
Adherence to standardized procedures is paramount. The following workflows provide a clear, repeatable system for safe handling.
Donning and Doffing PPE: A Self-Validating Sequence
The order in which you put on and remove PPE is critical to prevent cross-contamination.
Experimental Protocol: PPE Donning & Doffing Sequence
Donning (Putting On):
-
Lab Coat: Fasten completely.
-
Gloves: Select the appropriate size and material. Ensure cuffs go over the sleeves of the lab coat.
-
Eye Protection: Put on goggles or safety glasses.
Doffing (Taking Off):
-
Gloves: Remove using a glove-to-glove technique (peeling one off with the other) to avoid touching the outside of the glove with bare skin. Dispose of them immediately in the designated waste container.
-
Lab Coat: Remove by rolling it outwards, ensuring the contaminated exterior is contained. Hang in its designated location or place in a laundry bin if contaminated.
-
Eye Protection: Remove by handling the arms, not the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water as the final step.[3][5]
Standard Operating Procedure for Safe Handling
This workflow ensures that safety is integrated into every step of the experimental process.
Caption: Workflow for Safe Handling of this compound.
Spill Management and Waste Disposal Plan
Accidents happen. A clear, pre-defined plan for spills and waste disposal is essential for a rapid and safe response.
Emergency Protocol: Spill Containment & Cleanup
-
Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or outside of a containment hood, evacuate the lab and contact your institution's emergency response team.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood to control vapor spread.[5]
-
Contain: If safe to do so, prevent the spill from spreading. Use an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[3]
-
Collect: Carefully scoop or sweep the absorbed material into a clearly labeled, sealable waste container.[3]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Treat all cleanup materials as hazardous waste and dispose of them according to institutional and local regulations.[3][5]
Operational Plan: Chemical Waste Disposal
-
Segregation: All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be collected in a designated hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents.[3]
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department. Disposal must be carried out at an approved waste disposal plant.[3][5] Do not pour this chemical down the drain, as it is toxic to aquatic life.[4]
Conclusion
By integrating a comprehensive understanding of the hazards of this compound with rigorous adherence to PPE protocols and safe handling procedures, you create a robust safety system. This approach not only ensures regulatory compliance but also fosters a culture of safety and scientific excellence, protecting the most valuable asset in any laboratory: its people.
References
- 1. echemi.com [echemi.com]
- 2. Anhui Saidi Biotechnology Co., Ltd. [chemball.com]
- 3. aksci.com [aksci.com]
- 4. This compound | C13H17ClO | CID 94617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. This compound(66346-01-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

